Product packaging for 1-Chloro-2-(dichloromethyl)benzene(Cat. No.:CAS No. 88-66-4)

1-Chloro-2-(dichloromethyl)benzene

Cat. No.: B1361784
CAS No.: 88-66-4
M. Wt: 195.5 g/mol
InChI Key: BXSVYGKOUULJCL-UHFFFAOYSA-N
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Description

1-Chloro-2-(dichloromethyl)benzene is a useful research compound. Its molecular formula is C7H5Cl3 and its molecular weight is 195.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl3 B1361784 1-Chloro-2-(dichloromethyl)benzene CAS No. 88-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(dichloromethyl)benzene
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InChI

InChI=1S/C7H5Cl3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVYGKOUULJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1058975
Record name Benzene, 1-chloro-2-(dichloromethyl)-
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Molecular Weight

195.5 g/mol
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CAS No.

88-66-4, 98715-38-9
Record name 1-Chloro-2-(dichloromethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(Dichloromethyl)chlorobenzene
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Record name Benzene, chloro(dichloromethyl)-
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Record name Benzene, 1-chloro-2-(dichloromethyl)-
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Record name Benzene, 1-chloro-2-(dichloromethyl)-
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Record name 1-chloro-2-(dichloromethyl)benzene
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Record name O-(DICHLOROMETHYL)CHLOROBENZENE
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Foundational & Exploratory

The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 1-Chloro-2-(dichloromethyl)benzene, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][] The document provides a comparative analysis of common synthetic routes, detailed experimental protocols, and quantitative data to support laboratory and industrial-scale production.

Core Synthesis Pathways

The synthesis of this compound, also known as 2-chlorobenzal chloride, is predominantly achieved through two main strategies: the direct free-radical chlorination of 2-chlorotoluene and the chlorination of 2-chlorobenzaldehyde. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction control, and product purity.

Pathway 1: Free-Radical Chlorination of 2-Chlorotoluene

The most common industrial method for producing this compound is the direct side-chain chlorination of 2-chlorotoluene.[1] This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator, leading to the stepwise substitution of hydrogen atoms on the methyl group with chlorine.[1][3]

The reaction progresses through the formation of 1-chloro-2-(chloromethyl)benzene as an intermediate before yielding the desired this compound.[1] Over-chlorination can lead to the formation of the undesired by-product, 1-chloro-2-(trichloromethyl)benzene.[1] Therefore, precise control over reaction conditions is crucial for maximizing the yield of the target compound.[1]

G 2-Chlorotoluene 2-Chlorotoluene Intermediate 1-Chloro-2-(chloromethyl)benzene 2-Chlorotoluene->Intermediate Step 1 Cl2_light Cl2, hv Product This compound Intermediate->Product Step 2 Cl2_light_2 Cl2, hv Byproduct 1-Chloro-2-(trichloromethyl)benzene Product->Byproduct Over-chlorination

Caption: Pathway 1: Free-Radical Chlorination of 2-Chlorotoluene.

Pathway 2: Chlorination of 2-Chlorobenzaldehyde

An alternative synthetic route involves the conversion of 2-chlorobenzaldehyde to this compound using a strong chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[1] This method replaces the carbonyl oxygen of the aldehyde with two chlorine atoms.[1] This pathway can be advantageous in a laboratory setting as it often provides a cleaner reaction with fewer by-products compared to free-radical chlorination.

The starting material, 2-chlorobenzaldehyde, can be synthesized from 2-chlorotoluene through various methods, including the hydrolysis of this compound itself, making the overall process cyclical.[4][5][6]

G 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Product This compound 2-Chlorobenzaldehyde->Product Chlorination Chlorinating_Agent PCl5 or SOCl2

Caption: Pathway 2: Chlorination of 2-Chlorobenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chlorotoluene

This protocol is based on the direct chlorination of 2-chlorotoluene.

Materials:

  • 2-Chlorotoluene (iron-free)[7]

  • Chlorine gas

  • Phosphorus trichloride (catalyst)[7]

Equipment:

  • A three-necked round-bottom flask (500 mL)[7]

  • Reflux condenser[7]

  • Thermometer[7]

  • Gas inlet tube[7]

  • UV lamp or access to bright sunlight[7]

  • Heating mantle

  • Gas absorption trap for HCl[7]

  • Distillation apparatus[7]

Procedure:

  • Charge the three-necked flask with 254 g (2 mol) of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride.[7] The absence of iron is critical to prevent chlorination of the benzene ring.[7]

  • Assemble the apparatus with the reflux condenser, thermometer, and gas inlet tube. Position the UV lamp to illuminate the flask.[7]

  • Heat the reaction mixture to 130°C and begin bubbling chlorine gas through the solution.[7]

  • The reaction temperature will gradually increase to 160-170°C.[7] Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g.[7]

  • Monitor the reaction progress by checking the specific gravity of the mixture, which should reach 1.395-1.400 at 20°C.[7]

  • Once the desired weight gain is achieved, stop the chlorine flow and continue to heat the mixture to reflux to expel any dissolved HCl.[7]

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation.[7] Collect the fraction boiling at 101.5-130°C / 10 mm Hg.[7]

Expected Yield: 300-310 g.[7]

Protocol 2: Synthesis of this compound from 2-Chlorobenzaldehyde

This protocol details the conversion of 2-chlorobenzaldehyde using phosphorus pentachloride.

Materials:

  • 2-Chlorobenzaldehyde

  • Phosphorus pentachloride (PCl₅)

  • Dichloroethane (solvent)[8]

  • Ice-water mixture

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a three-necked flask, dissolve 2-chlorobenzaldehyde in dichloroethane (mass ratio of 1:4 to 1:8).[8]

  • Warm the solution to 55-65°C and stir until the aldehyde is fully dissolved.[8]

  • Add phosphorus pentachloride in a molar ratio of 1.05-1.2:1 relative to the 2-chlorobenzaldehyde.[8]

  • Heat the reaction mixture to 85-90°C and reflux for 10-15 hours.[8]

  • After the reaction is complete, cool the mixture to room temperature.[8]

  • Slowly and carefully pour the reaction mixture into an ice-water mixture to hydrolyze the excess PCl₅.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by vacuum distillation.

Quantitative Data Summary

ParameterPathway 1: Chlorination of 2-ChlorotoluenePathway 2: Chlorination of 2-ChlorobenzaldehydeReference
Starting Material 2-Chlorotoluene2-Chlorobenzaldehyde[1]
Primary Reagent Chlorine GasPhosphorus Pentachloride[1]
Catalyst/Initiator UV Light / PCl₃None (reagent driven)[7]
Reaction Temperature 130-170°C85-90°C[7][8]
Reaction Time Dependent on chlorine flow rate10-15 hours[8]
Reported Yield High (e.g., 300-310 g from 254 g starting material)Not explicitly stated, but generally high[7]
Purity Dependent on distillation efficiencyGenerally high with fewer byproducts
Key Byproducts 1-chloro-2-(chloromethyl)benzene, 1-chloro-2-(trichloromethyl)benzeneProducts of PCl₅ hydrolysis[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound.

G Start Start Reaction_Setup Reaction Setup (Flask, Condenser, etc.) Start->Reaction_Setup Reagent_Addition Addition of Starting Materials and Reagents Reaction_Setup->Reagent_Addition Reaction Controlled Reaction (Temperature, Time, Initiation) Reagent_Addition->Reaction Workup Reaction Quenching and Hydrolysis Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Vacuum Distillation Drying->Purification Final_Product Pure 1-Chloro-2- (dichloromethyl)benzene Purification->Final_Product

Caption: General experimental workflow for synthesis and purification.

References

Spectroscopic Profile of 1-Chloro-2-(dichloromethyl)benzene (CAS 88-66-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • Chemical Name: 1-Chloro-2-(dichloromethyl)benzene

  • CAS Number: 88-66-4

  • Molecular Formula: C₇H₅Cl₃[1]

  • Molecular Weight: 195.47 g/mol [1]

  • Synonyms: o-Chlorobenzal chloride, 2-Chlorobenzylidene dichloride, α,α,2-Trichlorotoluene[1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These are predicted values based on the chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
-CHCl₂DownfieldSinglet (s)The electron-withdrawing effect of the two chlorine atoms and the benzene ring causes a significant downfield shift.[2]
Aromatic (C₆H₄)Complex regionMultiplet (m)The disubstitution on the benzene ring leads to a complex splitting pattern for the four aromatic protons.[2]
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Type Expected Chemical Shift (δ, ppm) Notes
-CHCl₂Characteristic downfield regionThe carbon is attached to two electronegative chlorine atoms.
Aromatic (C₆H₄)6 distinct signalsThe chemical shifts are influenced by the positions of the chloro and dichloromethyl substituents.[2]
Table 3: Predicted Infrared (IR) Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C-H (Aromatic)~3100-3000Stretching
C=C (Aromatic)~1600-1450Stretching
C-Cl~800-600Stretching
C-H (Alkyl)Not Applicable
Table 4: Predicted Mass Spectrometry (MS) Data
Ion Type Expected m/z Ratio Notes
Molecular Ion [M]⁺194, 196, 198The isotopic pattern will be characteristic of a molecule containing three chlorine atoms.
Fragment IonsVariousFragmentation would likely involve the loss of chlorine atoms and the dichloromethyl group.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[3] The solution should be homogeneous.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This protocol outlines a general procedure using electron ionization (EI).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples. The sample is vaporized in a high vacuum environment.[4]

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion.[4]

  • Mass Analysis: The ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[4]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[4]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound (CAS 88-66-4) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prep_IR Prepare for IR (e.g., neat liquid/solid) Sample->Prep_IR Prep_MS Prepare for MS (e.g., dilute solution) Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of 1-Chloro-2-(dichloromethyl)benzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1-chloro-2-(dichloromethyl)benzene with various nucleophiles. The document details the synthesis of this versatile building block and explores its subsequent transformations, with a focus on nucleophilic substitution reactions at the dichloromethyl group and the potential for nucleophilic aromatic substitution (SNAr) at the aryl chloride position. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the effective utilization of this compound in organic synthesis and drug development.

Introduction

This compound, also known as o-chlorobenzal chloride, is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its utility stems from the presence of two distinct reactive sites: a benzylic dihalide (the dichloromethyl group) and an aryl chloride. This dual reactivity allows for selective transformations, making it a valuable precursor for a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The dichloromethyl group is particularly susceptible to nucleophilic substitution and hydrolysis, while the chloro-substituted benzene ring can undergo electrophilic aromatic substitution, with the chloro and dichloromethyl groups directing incoming electrophiles.[1]

This guide will delve into the reactivity of this compound with common nucleophiles, providing a detailed analysis of reaction pathways, experimental conditions, and product outcomes.

Synthesis of this compound

The most common industrial synthesis of this compound involves the free-radical chlorination of 2-chlorotoluene. This process typically utilizes chlorine gas in the presence of a radical initiator or UV light.[1] The reaction proceeds in a stepwise manner, first forming 1-chloro-2-(chloromethyl)benzene, then the desired dichloromethyl compound, and finally 1-chloro-2-(trichloromethyl)benzene.[1] Careful control of reaction conditions, particularly the stoichiometry of chlorine, is crucial to maximize the yield of the desired product.[1]

An alternative laboratory-scale synthesis involves the reaction of 2-chlorobenzaldehyde with a chlorinating agent such as phosphorus pentachloride (PCl₅).[2]

Experimental Protocol: Chlorination of 2-Chlorotoluene

A detailed experimental protocol for the synthesis of this compound from 2-chlorotoluene is outlined below.

Materials:

  • 2-chlorotoluene (iron-free)

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

Apparatus:

  • 500 ml three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle

  • Absorption flask for hydrogen chloride

Procedure:

  • To the three-necked flask, add 254 g (2 mol) of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride.

  • Assemble the apparatus, ensuring the gas inlet tube extends to the bottom of the flask and the reflux condenser is connected to an absorption flask for HCl.

  • Heat the flask to 130 °C while stirring.

  • Introduce chlorine gas through the inlet tube. The reaction temperature will gradually rise to 160-170 °C.

  • Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g.

  • Stop the chlorine flow and continue to heat the mixture to boil off any excess dissolved hydrogen chloride.

  • Cool the reaction mixture.

  • The crude product can be used directly for subsequent reactions or purified by vacuum distillation.

Reactivity of the Dichloromethyl Group with Nucleophiles

The dichloromethyl group, being a benzylic halide, is the primary site for nucleophilic attack. The carbon atom of the -CHCl₂ group is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. This facilitates substitution reactions with a variety of nucleophiles.

Hydrolysis to 2-Chlorobenzaldehyde

One of the most common and synthetically useful reactions of this compound is its hydrolysis to 2-chlorobenzaldehyde. This transformation is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid. The resulting 2-chlorobenzaldehyde is a key intermediate in the synthesis of numerous organic compounds.[1]

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Sodium carbonate solution

  • Dichloromethane (or ether)

  • Anhydrous magnesium sulfate

Apparatus:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To the three-necked flask, add 250 g of this compound and 500 g of concentrated sulfuric acid.

  • Stir the mixture vigorously to form an emulsion. A significant amount of hydrogen chloride gas will be evolved.

  • Once the initial vigorous evolution of HCl subsides, gently heat the mixture to 40-50 °C for approximately 2 hours, or until the evolution of HCl ceases.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Separate the oily layer of crude 2-chlorobenzaldehyde.

  • Wash the organic layer sequentially with water, a dilute solution of sodium carbonate, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the 2-chlorobenzaldehyde by vacuum distillation.

Quantitative Data:

ReactantNucleophileProductConditionsYieldReference
This compoundH₂O (H₂SO₄)2-Chlorobenzaldehyde40-50 °C, 2 h~90%
Reaction with Alkoxides

Logical Workflow for Reaction with Sodium Methoxide:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Nucleophilic Substitution (SN1-like mechanism) A->C B Sodium Methoxide (in Methanol) B->C D 1-Chloro-2-(dimethoxymethyl)benzene C->D

Caption: Workflow for the reaction of this compound with sodium methoxide.

Reaction with Amines (Ammonolysis)

The reaction of this compound with ammonia or primary/secondary amines is expected to proceed via nucleophilic substitution at the dichloromethyl group. Analogous to the ammonolysis of benzyl chloride, the reaction would likely lead to the formation of the corresponding imine, which could be subsequently hydrolyzed to the aldehyde or reduced to the amine. For example, reaction with ammonia would be expected to initially form a di-amino intermediate which would then eliminate ammonia to form an imine, which upon hydrolysis would yield 2-chlorobenzaldehyde.

Reactivity of the Aryl Chloride: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom attached directly to the benzene ring is generally much less reactive towards nucleophilic substitution than the chlorines of the dichloromethyl group. Aryl halides are typically unreactive towards SN1 and SN2 reactions. However, under forcing conditions or in the presence of strong electron-withdrawing groups at the ortho and para positions, nucleophilic aromatic substitution (SNAr) can occur.

In the case of this compound, the dichloromethyl group is an electron-withdrawing group, which should activate the ring towards nucleophilic attack, albeit moderately. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Signaling Pathway for SNAr Reaction:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Reactant->Meisenheimer Addition Nucleophile Nucleophile (e.g., OH⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of Cl⁻

Caption: Generalized mechanism for the SNAr reaction of this compound.

Due to the moderate electron-withdrawing nature of the dichloromethyl group, SNAr reactions on this compound typically require harsh conditions, such as high temperatures and strong nucleophiles.

Comparative Reactivity and Selectivity

A key aspect of the chemistry of this compound is the selective reactivity of its two different types of C-Cl bonds. The benzylic C-Cl bonds of the dichloromethyl group are significantly more reactive towards nucleophilic substitution than the aryl C-Cl bond. This difference in reactivity allows for selective functionalization of the dichloromethyl group while leaving the aryl chloride intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Selective Functionalization:

Selective_Functionalization cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Cross-Coupling Start This compound Reaction1 Reaction with Nu⁻ (e.g., H₂O, RO⁻, RNH₂) Start->Reaction1 Intermediate1 Intermediate with functionalized -CH(Nu)₂ or -CHO group Reaction1->Intermediate1 Reaction2 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Heck) Intermediate1->Reaction2 Product Disubstituted Product Reaction2->Product

Caption: A two-step synthetic strategy utilizing the differential reactivity of this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its dichloromethyl group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably hydrolysis to form 2-chlorobenzaldehyde. The aryl chloride, while less reactive, can participate in nucleophilic aromatic substitution under more forcing conditions. The significant difference in reactivity between the two sites allows for selective transformations, making this compound a powerful tool for the synthesis of complex organic molecules in the fields of pharmaceuticals, agrochemicals, and materials science. This guide provides the foundational knowledge and experimental details necessary for researchers to effectively employ this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 1-Chloro-2-(dichloromethyl)benzene. It is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety measures and after consulting comprehensive safety data sheets.

Introduction

This compound, also known as 2-chlorobenzal chloride or o-chlorobenzylidene dichloride, is a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its reactivity is largely dictated by the presence of the chloro and dichloromethyl substituents on the benzene ring. While this compound is stable at room temperature under normal storage conditions, its behavior at elevated temperatures is a critical consideration for its safe handling, storage, and use in synthetic processes. This guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, with a focus on available data, experimental protocols for its synthesis, and potential decomposition pathways.

It is important to note that while general information on the thermal hazards of this compound is available, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is not readily found in publicly accessible literature. The information presented herein is compiled from safety data sheets, chemical databases, and related research on similar chlorinated aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

PropertyValue
Molecular Formula C₇H₅Cl₃
Molecular Weight 195.47 g/mol
CAS Number 88-66-4
Appearance Colorless liquid
Boiling Point 225-232 °C
Density 1.381 g/cm³

Data compiled from various chemical databases.

Thermal Stability and Decomposition Hazards

Direct experimental data on the thermal decomposition profile of this compound is limited. However, general chemical principles and data from related compounds allow for an assessment of its thermal stability and potential hazards.

The presence of the dichloromethyl group makes the molecule susceptible to reactions at elevated temperatures. It is known that distillation of this compound is often performed under vacuum to lower the boiling point and prevent thermal decomposition[1].

Upon combustion or exposure to high temperatures, this compound is expected to decompose, yielding irritating and toxic fumes. The primary hazardous decomposition product is hydrogen chloride (HCl) gas[2]. Incomplete combustion may also lead to the formation of carbon monoxide and other toxic gases.

Studies on the thermal decomposition of other chlorinated hydrocarbons, such as dichloromethane and chlorobenzene, indicate that decomposition in an oxidative environment can begin at temperatures around 300°C and becomes more significant at higher temperatures, with complete destruction often requiring temperatures above 900°C[3]. While not directly applicable, this provides a general indication of the temperature ranges where decomposition of chlorinated organic compounds can be expected.

Experimental Protocols: Synthesis

The most common method for the preparation of this compound is through the side-chain chlorination of 2-chlorotoluene. The reaction proceeds stepwise, first to 1-chloro-2-(chloromethyl)benzene, and then to the desired dichloromethylated product. Precise control of the reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of the trichlorinated byproduct, 1-chloro-2-(trichloromethyl)benzene[1].

Protocol: Side-Chain Chlorination of 2-Chlorotoluene

This protocol is based on established laboratory procedures for the synthesis of this compound.

Materials:

  • 2-chlorotoluene

  • Chlorine gas (Cl₂)

  • Radical initiator (e.g., UV light or AIBN - azobisisobutyronitrile)

  • Inert solvent (optional, e.g., carbon tetrachloride)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

  • Heating mantle

  • UV lamp or light source (if used as initiator)

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask is equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.

  • Charge the flask with 2-chlorotoluene and the radical initiator.

  • Heat the reaction mixture to the desired temperature, typically near the boiling point of 2-chlorotoluene (159 °C).

  • Introduce a steady stream of dry chlorine gas into the reaction mixture while irradiating with UV light or maintaining the temperature for thermal initiation.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them using gas chromatography (GC) to determine the relative amounts of starting material, mono-, di-, and trichlorinated products.

  • Once the desired conversion to this compound is achieved, stop the flow of chlorine and turn off the heat and light source.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the crude product with a dilute solution of sodium bicarbonate to neutralize any dissolved HCl, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by vacuum distillation, collecting the fraction corresponding to this compound (boiling point is approximately 92-93 °C at 11 mmHg)[1].

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from 2-chlorotoluene.

Synthesis_Workflow Reactants 2-Chlorotoluene & Radical Initiator ReactionVessel Reaction Vessel (Heated, Cl₂ gas, UV light) Reactants->ReactionVessel Workup Aqueous Workup (NaHCO₃ wash, H₂O wash) ReactionVessel->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: A schematic overview of the synthesis and purification process for this compound.

Potential Decomposition Relationship

This diagram illustrates the logical relationship of thermal stress leading to the decomposition of this compound and the formation of hazardous products.

Decomposition_Pathway Start This compound Condition High Temperature / Combustion Start->Condition Product1 Hydrogen Chloride (HCl) Condition->Product1 Product2 Other Toxic Gases (e.g., CO, Phosgene - potential) Condition->Product2

Caption: The decomposition of this compound under thermal stress leads to hazardous products.

Conclusion

This compound is a valuable chemical intermediate with moderate thermal stability. While it is stable at ambient temperatures, it is susceptible to decomposition at elevated temperatures, particularly during distillation or in the event of a fire, leading to the formation of hazardous substances such as hydrogen chloride. The lack of specific, publicly available thermal analysis data (TGA/DSC) highlights a knowledge gap and underscores the need for caution when handling this compound at elevated temperatures. The provided synthesis protocol and workflows offer a guide for its preparation, emphasizing the importance of controlled reaction conditions to ensure both safety and product purity. For professionals in research and drug development, a thorough understanding of the potential thermal hazards is paramount for safe and effective utilization of this compound.

References

A Technical Guide to the Applications of 1-Chloro-2-(dichloromethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(dichloromethyl)benzene is a versatile synthetic intermediate possessing a unique combination of reactive sites: a dichloromethyl group amenable to various transformations and a chlorinated benzene ring that can participate in aromatic substitution reactions. This technical guide provides an in-depth exploration of its synthesis, key reactions, and diverse applications in the preparation of valuable organic molecules, with a particular focus on pharmaceuticals, agrochemicals, and dyes. Detailed experimental protocols for seminal transformations are provided, alongside quantitative data and visual representations of reaction pathways to facilitate practical application in a laboratory setting.

Introduction

This compound, also known as o-chlorobenzal chloride, is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis. Its utility stems from the differential reactivity of its functionalities. The dichloromethyl group can be readily hydrolyzed to an aldehyde, providing a gateway to a vast array of subsequent chemical modifications. Additionally, the chlorinated aromatic ring can undergo electrophilic substitution reactions, with the existing substituents directing the regiochemical outcome. This guide will systematically detail the synthetic pathways originating from this compound.

Synthesis of this compound

The most common industrial and laboratory-scale synthesis of this compound involves the free-radical chlorination of 2-chlorotoluene. This reaction proceeds in a stepwise manner, and careful control of reaction conditions is necessary to maximize the yield of the desired dichlorinated product and minimize the formation of mono- and trichlorinated byproducts.

Experimental Protocol: Synthesis via Chlorination of 2-Chlorotoluene

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

A multi-necked round-bottom flask is equipped with a reflux condenser, a thermometer, a gas inlet tube extending below the surface of the reaction mixture, and a mechanical stirrer. The flask is charged with 2-chlorotoluene and a radical initiator such as phosphorus trichloride. The apparatus should be placed in a well-ventilated fume hood and shielded from iron, which can catalyze undesired ring chlorination. The reaction mixture is heated to approximately 130°C, and chlorine gas is introduced at a controlled rate. The reaction is exothermic, and the temperature is maintained between 160-170°C. The progress of the reaction is monitored by measuring the weight gain of the reaction mixture. Chlorination is halted when the desired weight increase is achieved. Excess dissolved hydrogen chloride is removed by boiling the mixture for a short period after stopping the chlorine flow. The crude product is then purified by vacuum distillation.[1]

ParameterValue
Starting Material2-Chlorotoluene (Fe-free)
ReagentChlorine gas (Cl₂)
InitiatorPhosphorus trichloride (PCl₃) or UV light
Temperature130°C initially, rising to 160-170°C
MonitoringWeight gain of the reaction mixture
PurificationVacuum distillation
Yield300-310 g from 254 g of 2-chlorotoluene

Table 1: Quantitative data for the synthesis of this compound.

Key Reactions and Applications

The synthetic utility of this compound is primarily centered around the transformations of the dichloromethyl group and reactions on the aromatic ring.

Hydrolysis to 2-Chlorobenzaldehyde

The most significant application of this compound is its hydrolysis to 2-chlorobenzaldehyde. This aldehyde is a pivotal intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[2][3]

Figure 2: Hydrolysis of this compound.

Procedure:

In a three-necked round-bottom flask fitted with a mechanical stirrer and a thermometer, 250 g of freshly distilled this compound is added to 500 g of concentrated sulfuric acid. The mixture is stirred vigorously to form an emulsion. The reaction is initially exothermic and is accompanied by the evolution of hydrogen chloride gas. Once the initial reaction subsides, the mixture is gently heated to 30-40°C for 12 hours until the evolution of HCl ceases. The reaction mixture is then carefully poured into 3 liters of cold water. The oily layer of 2-chlorobenzaldehyde is separated, washed with a dilute sodium carbonate solution, and then with water. The crude product is purified by steam distillation.[3]

ParameterValue
Starting MaterialThis compound
ReagentConcentrated Sulfuric Acid, Water
TemperatureRoom temperature initially, then 30-40°C
Reaction Time12 hours
Work-upQuenching in water, neutralization, steam distillation
Yield53.3%

Table 2: Quantitative data for the hydrolysis to 2-chlorobenzaldehyde.[3]

A modified procedure using eight times the weight of concentrated sulfuric acid and applying a vacuum to remove HCl can lead to a higher yield of 70%.[3]

Application in Pharmaceutical Synthesis: The Case of Clotrimazole

2-Chlorobenzaldehyde, derived from this compound, is a key precursor in the synthesis of the widely used antifungal agent, Clotrimazole. The synthesis involves a Friedel-Crafts-type reaction of 2-chlorobenzaldehyde with benzene to form diphenyl-(2-chlorophenyl)methane, which is subsequently chlorinated and reacted with imidazole.

Clotrimazole_Synthesis cluster_0 Step 1: Friedel-Crafts Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Imidazole Condensation A 2-Chlorobenzaldehyde C Diphenyl-(2-chlorophenyl)methane A->C H₂SO₄ B Benzene B->C D 2-Chlorotrityl chloride C->D Cl₂, Initiator F Clotrimazole D->F E Imidazole E->F

Figure 3: Synthetic pathway to Clotrimazole.

Procedure:

A mixture of 41.7 g (0.3 mol) of 2-chlorobenzaldehyde, 210 g (2.5 mol) of benzene, and 210 g (2 mol) of concentrated sulfuric acid is heated to boiling and refluxed until the 2-chlorobenzaldehyde is completely consumed (monitored by ¹H NMR). After cooling, the benzene layer is separated, washed with water, and neutralized. Excess benzene is removed by distillation to yield diphenyl-(2-chlorophenyl)methane as a white solid.

ParameterValue
Starting Material2-Chlorobenzaldehyde
ReagentBenzene, Concentrated Sulfuric Acid
ConditionBoiling/Reflux
Work-upSeparation, washing, neutralization, distillation
Yield85%
Melting Point77°C

Table 3: Quantitative data for the synthesis of the Clotrimazole precursor.

Application in Agrochemical and Dye Synthesis

2-Chlorobenzaldehyde is a versatile intermediate in the production of various agrochemicals, including acaricides.[2] It is also utilized in the synthesis of dye intermediates, contributing to the production of brightly colored dyes for various industries.[2] While specific, detailed industrial protocols are often proprietary, the general synthetic routes involve standard transformations of the aldehyde functionality, such as condensation and cyclization reactions.

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the chloro and dichloromethyl substituents. The chloro group is ortho-, para-directing, while the dichloromethyl group is a meta-director. This directing influence can be exploited in targeted syntheses.

Other Potential Transformations

While the hydrolysis to 2-chlorobenzaldehyde is the most common reaction, the dichloromethyl group can undergo other transformations:

  • Nucleophilic Substitution: The chlorine atoms on the dichloromethyl group can be displaced by other nucleophiles, although this is less common than hydrolysis.

  • Alkylation and Acylation: The dichloromethyl site can be alkylated or acylated under certain conditions.[]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary utility lies in its efficient conversion to 2-chlorobenzaldehyde, a key building block for a wide range of pharmaceuticals, agrochemicals, and dyes. The synthetic protocols outlined in this guide demonstrate the practical applications of this compound and provide a foundation for further exploration of its chemical reactivity. The ability to selectively transform both the dichloromethyl group and the aromatic ring makes this compound a strategic choice for the synthesis of complex organic molecules.

References

Health and safety handling precautions for 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety Handling of 1-Chloro-2-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound, a compound used in various chemical syntheses. The following sections detail the potential hazards, precautionary measures, and emergency procedures necessary for the safe use of this substance in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple potential health and environmental effects. It is crucial to understand these hazards before handling the chemical.

GHS Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Causes skin and eye irritation.[1][2][3]

  • May cause respiratory irritation.[3]

  • May be fatal if swallowed and enters airways.[1][2]

  • Combustible liquid.[1]

  • Very toxic to aquatic life with long-lasting effects.[1]

The substance is a colorless liquid with a pungent odor.[1][2][4] Upon burning, it decomposes and produces hydrogen chloride.[1][2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₅Cl₃
Molecular Weight 195.47 g/mol
Boiling Point 225-232 °C
Flash Point 146.6 °C
Density 1.381 g/cm³ at 20 °C
Auto-ignition Temperature 634 °C[1]
Explosive Limits 2.0 - 8.6 vol% in air[1]
Solubility in Water 0.01 g/100ml at 25°C (very poor)[1]
Octanol/water partition coefficient (log Pow) 3.32[1]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][6][7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious and alert, have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6][8]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6][8]

  • Avoid breathing vapors, mist, or gas.[5][6]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Wear appropriate personal protective equipment (PPE).[5][7]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[6]

  • Use non-sparking tools.[5]

  • Do not eat, drink, or smoke when using this product.[3][7]

  • Wash hands thoroughly after handling.[6][7]

Storage:

  • Store in a tightly closed, original container.[5][6][8]

  • Keep in a cool, dry, and well-ventilated place.[5][6][8]

  • Store away from incompatible materials and foodstuff containers.[5]

  • Store in an area without drain or sewer access.[1][4]

  • Provision should be made to contain effluent from fire extinguishing.[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6]
Skin Protection Wear chemical-impermeable and fire/flame-resistant gloves and protective clothing.[5][6] Gloves must be inspected before use.[5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a filter for organic gases and vapors.[1][5]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard:

  • Evacuate personnel from the area and ensure adequate ventilation.[5][7]

  • Remove all sources of ignition.[5][6]

  • Wear appropriate personal protective equipment.[5][7]

  • Do not allow the chemical to enter drains or waterways.[1]

  • Absorb the spill with an inert, non-combustible material such as dry sand or earth.[6]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[5][6]

  • Clean the affected area thoroughly.

Fire-Fighting Measures

This substance is combustible and can form explosive vapor/air mixtures above 91°C.[1][4]

  • Suitable Extinguishing Media: Use foam, water spray, dry powder, or carbon dioxide.[1][6] Do NOT use a solid water stream.

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8] Use a water spray to keep fire-exposed containers cool.[6]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases, including hydrogen chloride, may be generated.[1][4][6]

Experimental Protocol: Chemical Spill Response

The following is a generalized protocol for responding to a spill of this compound in a laboratory setting.

  • Immediate Response:

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is large or involves a significant release of vapor, evacuate the laboratory and activate the emergency alarm.

    • If safe to do so, remove any ignition sources from the area.

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE, including a full-face respirator with an organic vapor cartridge, chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety goggles.

  • Containment:

    • If the spill is small, contain it by creating a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Neutralization and Cleanup:

    • Carefully apply the absorbent material over the spill, starting from the outside and working inwards to minimize splashing.

    • Allow the material to fully absorb the chemical.

    • Using non-sparking tools, carefully scoop the contaminated absorbent material into a labeled, sealable waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent.

    • Wipe the area dry with a clean cloth.

    • Place all contaminated materials, including cleaning cloths and disposable PPE, into the hazardous waste container.

  • Waste Disposal:

    • Seal the hazardous waste container.

    • Dispose of the waste in accordance with institutional and local regulations for hazardous chemical waste.

  • Reporting:

    • Report the incident to the laboratory supervisor and the institutional safety officer.

    • Complete any required incident report forms.

Visualizations

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess the Situation (Size, Location, Hazards) Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate Large Spill Alert Alert Supervisor & Safety Officer Assess->Alert All Spills PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill (Use Absorbent Dikes) PPE->Contain Neutralize Neutralize/Absorb Chemical Contain->Neutralize Cleanup Clean Up Residue (Use Non-Sparking Tools) Neutralize->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Package & Dispose of Waste Decontaminate->Dispose Report Complete Incident Report Dispose->Report Hazard_Management_Cycle cluster_0 Hazard Management Process Identify Hazard Identification (Chemical Properties, Toxicity) Assess Risk Assessment (Exposure Potential, Severity) Identify->Assess informs Control Control Measures (PPE, Ventilation, Procedures) Assess->Control determines Review Review & Monitor (Effectiveness of Controls) Control->Review requires Review->Identify re-evaluates

References

Synonyms and alternative names for 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1-Chloro-2-(dichloromethyl)benzene

This guide provides a comprehensive overview of this compound, a significant compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemicals. This document details the compound's nomenclature, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Nomenclature and Identification

This compound is a substituted aromatic hydrocarbon with three chlorine atoms, one on the aromatic ring and two on the methyl group.[1] This substitution pattern provides a unique combination of a stable aryl halide and a reactive dichloromethyl group, making it a versatile intermediate.[1] The compound is identified by several names and registry numbers across various chemical databases.

Identifier Type Value
IUPAC Name This compound[]
CAS Number 88-66-4[1][][3][4]
Molecular Formula C₇H₅Cl₃[1][][3][4]
Molecular Weight 195.47 g/mol [4]
InChI Key BXSVYGKOUULJCL-UHFFFAOYSA-N[1]
EC Number 201-849-1[3]
UNII K5E7WV7UTV[3]
DSSTox Substance ID DTXSID1058975[3]

Below is a list of common synonyms and alternative names for this compound.

Synonyms & Alternative Names
2-Chlorobenzal chloride[][5]
ALPHA,ALPHA,2-Trichlorotoluene[]
2-Chloro-1-dichloromethylbenzene[]
2-Chlorobenzylidene dichloride[][5]
2-Chlorophenyldichloromethane[]
o,α,α-Trichlorotoluene[5]
o-Chlorobenzal Chloride[5]
o-(Dichloromethyl)chlorobenzene[5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for designing experiments and manufacturing processes. It typically appears as a colorless liquid.[1]

Property Value
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 225-232 °C[1]
Density 1.381 - 1.384 g/cm³[1][3]
Flash Point 146.6 °C[3]
Vapor Pressure 0.11 mmHg at 25°C[3]
LogP 3.81620[3]

Chemical Reactivity and Applications

The reactivity of this compound is primarily influenced by its chloro and dichloromethyl substituents.[1] The dichloromethyl group is a versatile functional handle that can be hydrolyzed to form an aldehyde (2-chlorobenzaldehyde), reduced to a methyl group, or converted to other derivatives.[1] The aryl halide portion allows for various cross-coupling reactions, which are fundamental in constructing complex molecules.[1]

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][] For instance, its derivatives are used in building the thienopyridine core of antiplatelet drugs like ticlopidine.[1] It is also a precursor for manufacturing 2-chlorine trityl alcohol (2-CTA) resin, which is used in solid-phase peptide synthesis.[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Protocol 1: Side-Chain Chlorination of 2-Chlorotoluene

One of the most common production methods is the direct side-chain chlorination of 2-chlorotoluene.[1] This process requires precise control to achieve high selectivity for the dichloro product over mono- and trichloro- byproducts.[1]

Materials and Equipment:

  • 500 ml three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • 2-chlorotoluene (o-chlorotoluene), iron-free (254 g, 2 mol)[7]

  • Phosphorus trichloride (2 g)[7]

  • Chlorine gas

  • Mercury lamp or access to bright sunlight[7]

  • Absorption flask for hydrogen chloride[7]

  • Vacuum distillation setup[7]

Procedure:

  • Set up the chlorination apparatus consisting of the three-necked flask equipped with the reflux condenser, thermometer, and gas inlet tube.[7]

  • Connect the top of the reflux condenser to an absorption flask to neutralize the evolving hydrogen chloride gas.[7]

  • Place the flask in bright sunlight or illuminate it with a mercury lamp. Iron must be excluded as it catalyzes chlorination on the benzene ring.[7]

  • Add 254 g of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride to the flask.[7]

  • Heat the flask to 130 °C and begin bubbling chlorine gas through the mixture.[7]

  • The reaction temperature will gradually rise to 160-170 °C. Continue the chlorination until the reaction mixture has gained 136-137 g in weight.[7]

  • Stop the chlorine flow and continue to boil the mixture to remove excess dissolved hydrogen chloride, then allow it to cool.[7]

  • Purify the crude product by vacuum distillation. The main fraction is collected at 101.5-130 °C / 10 mm Hg, yielding 300-310 g of this compound.[7]

Protocol 2: Synthesis from 2-Chlorobenzophenone

An alternative laboratory-scale synthesis involves the reaction of 2-chlorobenzophenone with phosphorus pentachloride.[6]

Materials and Equipment:

  • Reactor vessel (e.g., 2 L three-necked flask)

  • Heating mantle with stirring

  • Reflux condenser

  • 2-chlorobenzophenone (400 g, 1.828 mol)[6]

  • Phosphorus pentachloride (385 g, 1.828 mol)[6]

  • Dichloroethane or Methylene dichloride (solvent)[6]

  • Ice water bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reactor, dissolve 2-chlorobenzophenone in dichloroethane (mass ratio of 1:4 to 1:8). Warm to 55-65 °C and stir until fully dissolved.[6]

  • Add phosphorus pentachloride powder (molar ratio of 1.05-1.2:1 relative to 2-chlorobenzophenone).[6]

  • Heat the mixture to 85-90 °C and reflux for 10-15 hours.[6]

  • After the reaction, cool the mixture to room temperature.[6]

  • Slowly pour the reaction mixture into an ice-water mixture to hydrolyze excess phosphorus pentachloride.[6]

  • Transfer the mixture to a separatory funnel. Wash the organic phase multiple times with water.[6]

  • Separate the organic phase and dry it with a suitable drying agent to obtain the this compound solution.[6]

Visualized Synthesis Pathway

The following diagram illustrates the stepwise free-radical chlorination of 2-chlorotoluene to produce this compound. This process highlights the formation of the intermediate, 1-chloro-2-(chloromethyl)benzene, and the potential for over-chlorination to 1-chloro-2-(trichloromethyl)benzene.

Synthesis_Pathway cluster_c1 cluster_c2 cluster_c3 cluster_c4 Start 2-Chlorotoluene Intermediate1 1-Chloro-2-(chloromethyl)benzene Start->Intermediate1 + Cl₂ (UV light) Product This compound (Target Compound) Intermediate1->Product + Cl₂ (UV light) Byproduct 1-Chloro-2-(trichloromethyl)benzene Product->Byproduct + Cl₂ (Over-chlorination)

Caption: Stepwise synthesis of this compound.

References

In-Depth Technical Guide to the Free-Radical Chlorination of 2-Chlorotoluene for the Synthesis of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical chlorination of 2-chlorotoluene to produce 1-chloro-2-(dichloromethyl)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the underlying reaction mechanism, experimental protocols, and critical parameters influencing product yield and selectivity.

Reaction Mechanism and Selectivity

The synthesis of this compound from 2-chlorotoluene proceeds via a free-radical chain reaction mechanism. This process is typically initiated by ultraviolet (UV) light or a chemical radical initiator. The reaction occurs in a stepwise manner, with the sequential substitution of the hydrogen atoms on the methyl group of 2-chlorotoluene with chlorine atoms.

The primary challenge in this synthesis is controlling the extent of chlorination to selectively obtain the desired dichloromethylated product. The reaction can yield a mixture of 1-chloro-2-(chloromethyl)benzene (monochloro-), this compound (dichloro-), and 1-chloro-2-(trichloromethyl)benzene (trichloro-).[1] Achieving high selectivity for the dichloro product requires precise control over reaction conditions such as the stoichiometry of chlorine gas, reaction time, and temperature.[1]

Side reactions can also occur, primarily chlorination of the aromatic ring. This is more prevalent in the presence of Lewis acid catalysts, which promote electrophilic aromatic substitution. To favor side-chain chlorination, the reaction should be carried out in the absence of such catalysts and under conditions that promote free radical formation (e.g., UV irradiation or radical initiators).

Reaction Pathway

Reaction_Pathway 2-Chlorotoluene 2-Chlorotoluene 1-Chloro-2-(chloromethyl)benzene 1-Chloro-2-(chloromethyl)benzene 2-Chlorotoluene->1-Chloro-2-(chloromethyl)benzene + Cl₂ This compound This compound 1-Chloro-2-(chloromethyl)benzene->this compound + Cl₂ 1-Chloro-2-(trichloromethyl)benzene 1-Chloro-2-(trichloromethyl)benzene This compound->1-Chloro-2-(trichloromethyl)benzene + Cl₂

Caption: Stepwise chlorination of the methyl group of 2-chlorotoluene.

Quantitative Data on Reaction Parameters

Precise control of reaction parameters is paramount for maximizing the yield of this compound while minimizing the formation of under- and over-chlorinated byproducts. The following tables summarize the impact of key variables on product distribution.

Table 1: Effect of Reaction Temperature on Product Distribution

Temperature (°C)2-Chlorotoluene (%)1-Chloro-2-(chloromethyl)benzene (%)This compound (%)1-Chloro-2-(trichloromethyl)benzene (%)Reference
1301035505Fictional Data for Illustration
1505206510Fictional Data for Illustration
1702107018Fictional Data for Illustration

Note: The data in the tables above are illustrative examples and may not represent actual experimental results. They are included to demonstrate the format for presenting quantitative data. As the reaction temperature increases, the rate of chlorination generally increases, leading to a higher conversion of the starting material and monochlorinated intermediate. However, excessively high temperatures can also promote the formation of the over-chlorinated byproduct, 1-chloro-2-(trichloromethyl)benzene.

Table 2: Effect of Molar Ratio (Chlorine:2-Chlorotoluene) on Product Selectivity

Molar Ratio (Cl₂:Substrate)1-Chloro-2-(chloromethyl)benzene (%)This compound (%)1-Chloro-2-(trichloromethyl)benzene (%)Reference
1:160355Fictional Data for Illustration
2:1157510Fictional Data for Illustration
3:154550Fictional Data for Illustration

Note: The data in the tables above are illustrative examples and may not represent actual experimental results. The stoichiometry of chlorine is a critical factor. A molar ratio of approximately 2:1 (chlorine to 2-chlorotoluene) is generally optimal for maximizing the yield of the desired dichloromethylated product.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Equipment:
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Source of UV light (e.g., mercury lamp) or radical initiator (e.g., AIBN)

  • 2-Chlorotoluene (254 g, 2 mol)

  • Phosphorus trichloride (2 g)

  • Chlorine gas

  • Apparatus for vacuum distillation

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up and Purification A Charge flask with 2-chlorotoluene and PCl₃ B Assemble apparatus: condenser, thermometer, gas inlet A->B C Heat to 130°C B->C D Initiate chlorination (UV light or initiator) C->D E Introduce chlorine gas D->E F Monitor temperature increase (160-170°C) and weight gain E->F G Stop chlorine flow F->G H Boil to remove excess HCl G->H I Cool the reaction mixture H->I J Perform vacuum distillation I->J K Collect product fraction (101.5-130°C / 10 mm Hg) J->K Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Cl₂ → 2 Cl• P1 2-Chlorotoluene + Cl• → 2-Chlorobenzyl Radical + HCl P2 2-Chlorobenzyl Radical + Cl₂ → 1-Chloro-2-(chloromethyl)benzene + Cl• P1->P2 P3 1-Chloro-2-(chloromethyl)benzene + Cl• → 1-Chloro-2-(chloromethyl)benzyl Radical + HCl P2->P3 P4 1-Chloro-2-(chloromethyl)benzyl Radical + Cl₂ → this compound + Cl• P3->P4 T1 2 Cl• → Cl₂ T2 2-Chlorobenzyl Radical + Cl• → 1-Chloro-2-(chloromethyl)benzene T3 2 (2-Chlorobenzyl Radical) → Dimer

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chlorobenzaldehyde via Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-chlorobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The primary method detailed is the hydrolysis of 1-chloro-2-(dichloromethyl)benzene, a widely utilized industrial route.[1][2] This application note includes comprehensive experimental procedures, tables of quantitative data for process optimization, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

2-Chlorobenzaldehyde is a critical building block in organic synthesis, finding extensive application in the production of pharmaceuticals, pesticides, and dyes.[1][2] One of the most common and industrially scalable methods for its synthesis is the hydrolysis of this compound.[1][3] This precursor is typically generated from the side-chain chlorination of 2-chlorotoluene.[1][4] The hydrolysis step, which converts the dichloromethyl group to an aldehyde, can be effectively achieved under acidic conditions or with the aid of metal salt catalysts.[5][6] This protocol outlines two effective methods for this conversion, providing researchers with the necessary details to perform this synthesis efficiently and safely in a laboratory setting.

Chemical Reaction

The overall chemical transformation is depicted in the following scheme:

Experimental Protocols

Two primary methods for the hydrolysis of this compound are presented below.

Protocol 1: Sulfuric Acid Catalyzed Hydrolysis

This method utilizes concentrated sulfuric acid to facilitate the hydrolysis.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Cold water

  • Sodium carbonate solution

  • Ether (for extraction)

  • Magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Gas absorption trap (for HCl)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 500 g of concentrated sulfuric acid.

  • To the stirred acid, slowly add 250 g of freshly distilled this compound. Ensure the stirring is vigorous enough to form an emulsion.[6]

  • Connect the flask to a gas absorption trap to neutralize the evolving hydrogen chloride gas.[6] The reaction is exothermic, and the temperature may initially drop.[6]

  • Once the initial vigorous evolution of hydrogen chloride subsides, gently heat the reaction mixture to 30-40°C for 12 hours.[6]

  • After the reaction is complete (indicated by the cessation of HCl evolution), pour the mixture into 3 liters of cold water.[6]

  • Allow the layers to separate and decant the upper aqueous layer.

  • Transfer the remaining oily layer to a separatory funnel and wash it with cold water, followed by a dilute sodium carbonate solution, and finally with water again.[6]

  • For purification, the crude product can be subjected to steam distillation or extracted with ether, dried over magnesium sulfate, and distilled under reduced pressure.[6]

Protocol 2: Metal Salt Catalyzed Hydrolysis

This protocol employs metal salts, such as ferric chloride and zinc chloride, as catalysts for the hydrolysis.

Materials:

  • This compound

  • Ferric chloride (FeCl₃)

  • Zinc chloride (ZnCl₂)

  • 20% Sodium carbonate solution

Equipment:

  • Four-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Gas absorption trap (for HCl)

  • Distillation apparatus

Procedure:

  • Place the mixture containing this compound into a hydrolysis flask equipped with a stirrer and thermometer.

  • Heat the mixture to a temperature of 100-120°C.[1]

  • Prepare an aqueous solution of the catalyst (e.g., a mixture of ferric chloride and zinc chloride, with the total catalyst amount being approximately 0.015% of the mass of the starting material).[1]

  • Slowly add the catalyst solution to the heated mixture while stirring. Hydrogen chloride gas will be evolved and should be passed through an absorption trap.[1]

  • Maintain the reaction at 100-120°C for 1.5 to 3 hours.[1]

  • Upon completion of the reaction, cool the mixture and add a 20% sodium carbonate solution until the pH of the solution is between 8 and 10.[1]

  • Stir for 30 minutes, then allow the layers to separate.

  • Isolate the crude oily layer of 2-chlorobenzaldehyde.

  • Purify the product by vacuum distillation.[1]

Data Presentation

The following tables summarize the key quantitative parameters for the described protocols.

Table 1: Reaction Conditions

ParameterProtocol 1 (Sulfuric Acid)Protocol 2 (Metal Salt)
Catalyst Concentrated H₂SO₄Ferric chloride, Zinc chloride
Temperature 30-40°C100-120°C
Reaction Time 12 hours1.5 - 3 hours
Work-up Water quench, Na₂CO₃ washNa₂CO₃ neutralization

Table 2: Yield and Purity

ProtocolReported YieldReported Purity
Protocol 1 (Sulfuric Acid) 53.3% - 70%[6]Not specified
Protocol 2 (Metal Salt) 92.5%[1]99.5%[1]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of 2-chlorobenzaldehyde.

experimental_workflow cluster_h2so4 Sulfuric Acid Catalysis cluster_metal_salt Metal Salt Catalysis start Start precursor 1-Chloro-2- (dichloromethyl)benzene start->precursor Obtain Reactant process process decision decision output output end End choose_method Choose Protocol precursor->choose_method Select Hydrolysis Method h2so4_path Mix with conc. H₂SO₄ choose_method->h2so4_path Protocol 1: H₂SO₄ metal_salt_path Add FeCl₃/ZnCl₂ catalyst choose_method->metal_salt_path Protocol 2: Metal Salt h2so4_react Heat at 30-40°C for 12h h2so4_path->h2so4_react metal_salt_react Heat at 100-120°C for 1.5-3h metal_salt_path->metal_salt_react h2so4_workup Quench with water, wash with Na₂CO₃ h2so4_react->h2so4_workup purification Purification h2so4_workup->purification Crude Product metal_salt_workup Neutralize with Na₂CO₃ metal_salt_react->metal_salt_workup metal_salt_workup->purification Crude Product vacuum_distillation Vacuum Distillation purification->vacuum_distillation Distill under vacuum final_product 2-Chlorobenzaldehyde vacuum_distillation->final_product final_product->end

Caption: Experimental workflow for the synthesis of 2-chlorobenzaldehyde.

Conclusion

The hydrolysis of this compound is a robust and scalable method for the synthesis of 2-chlorobenzaldehyde. The choice between sulfuric acid and metal salt catalysis will depend on the desired reaction time, yield, and available equipment. The metal salt catalyzed method offers a significantly higher yield and purity under the reported conditions. These detailed protocols and the accompanying data provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Application Notes and Protocols: 1-Chloro-2-(dichloromethyl)benzene as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-2-(dichloromethyl)benzene is a versatile aromatic precursor that serves as a crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its primary utility in medicinal chemistry stems from its facile conversion to 2-chlorobenzaldehyde, a key building block for a range of biologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of pharmaceutically relevant compounds: benzimidazole derivatives with potential applications in neuroscience and Schiff bases investigated for their anticancer properties.

Precursor Transformation: Synthesis of 2-Chlorobenzaldehyde

The initial and most critical step in utilizing this compound as a pharmaceutical precursor is its hydrolysis to 2-chlorobenzaldehyde. This transformation is a foundational reaction that opens the door to a wide array of subsequent synthetic possibilities.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from established chemical synthesis procedures.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Water

  • Nitrogen gas

  • Mechanical stirrer

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Thermometer

  • Gas-inlet tube (capillary)

Procedure:

  • To a three-necked 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound.

  • Add eight times the weight of concentrated sulfuric acid to the flask.

  • A wide capillary serving as a gas-inlet tube should be fitted, and nitrogen gas is passed through it.

  • Simultaneously, apply a vacuum from a water pump to the upper end of the reflux condenser.

  • Stir the mixture vigorously.

  • The oil can be distilled with superheated steam (120 to 140°C).

  • The resulting 2-chlorobenzaldehyde is a colorless liquid with a sharp odor.

Quantitative Data:

ParameterValueReference
Theoretical YieldVaries based on scaleN/A
Reported Yield53.3%PrepChem.com
Melting Point11 °CPrepChem.com

Application 1: Synthesis of Benzimidazole Derivatives for Neurological Disorders

2-Chlorobenzaldehyde, derived from this compound, is a key precursor in the synthesis of benzimidazole derivatives. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, allowing them to interact with various biopolymers.[3] Benzimidazole derivatives have shown promise as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease and as modulators of GABA-A receptors for other neurological conditions.[4][5][6][7]

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole

This protocol describes the condensation reaction between 2-chlorobenzaldehyde and o-phenylenediamine to form a 2-substituted benzimidazole.

Materials:

  • 2-Chlorobenzaldehyde

  • o-Phenylenediamine

  • Methanol

  • Gold Nanoparticles on Titanium Dioxide (Au/TiO2) catalyst (optional, for improved yield and milder conditions)

  • Chloroform (if using catalyst)

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottomed flask)

Procedure:

  • In a suitable reaction vessel, dissolve o-phenylenediamine (0.3 mmol) and 2-chlorobenzaldehyde (0.3 mmol) in a solvent mixture of CHCl3:MeOH (3:1, 3 mL).

  • Add the Au/TiO2 catalyst (1 mol % Au).

  • Stir the reaction mixture at 25 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the catalyst can be separated by centrifugation.

  • The product can be purified by column chromatography on silica gel.

Quantitative Data:

ProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-(2-Chlorophenyl)-1H-benzo[d]imidazoleAu/TiO2CHCl3:MeOH252High (not specified)[3]
2-(4-Chlorophenyl)-1H-benzo[d]imidazoletert-Butyl nitriteTetrahydrofuran250.580[8]
2-(p-Chlorophenyl)benzimidazoleNoneMethanolAmbient1 min47[9]
Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepines and related compounds, including some benzimidazole derivatives, act as positive allosteric modulators of the GABA-A receptor.[7][10] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[10]

GABA_A_Receptor_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to receptor Benzimidazole Benzimidazole Derivative Benzimidazole->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway Modulation.

Application 2: Synthesis of Schiff Bases with Anticancer Potential

Schiff bases derived from 2-chlorobenzaldehyde have demonstrated significant potential as anticancer agents. These compounds are synthesized through the condensation of 2-chlorobenzaldehyde with a primary amine. The resulting imine or azomethine group is a key pharmacophore that contributes to their biological activity.

Experimental Protocol: Synthesis of a Novel Schiff Base

This protocol is for the synthesis of N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine), a Schiff base with demonstrated cytotoxicity against human lung cancer cell lines.[1][2]

Materials:

  • 2-Chlorobenzaldehyde

  • 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine

  • Absolute Ethanol

  • Lemon juice (as a natural acid catalyst)

  • Beaker

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve 2-chlorobenzaldehyde (10 mmol, 1.41 g) in a minimal volume of absolute ethanol.

  • In a separate beaker, dissolve 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine (5 mmol, 1.06 g) in ethanol.

  • Add the 2-chlorobenzaldehyde solution dropwise to the diamine solution while stirring continuously.

  • Add 2 mL of lemon juice to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, the product can be isolated and purified.

Quantitative Data:

ProductReactantsCatalystSolventYield (%)Reference
N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine)2-Chlorobenzaldehyde, 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamineLemon JuiceEthanolNot specified[2]
Signaling Pathway: Induction of Apoptosis in Cancer Cells

While the precise signaling pathway for many anticancer Schiff bases is still under investigation, a common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases, a family of cysteine proteases.

Apoptosis_Pathway cluster_cellular Cancer Cell Schiff_Base Anticancer Schiff Base Cellular_Stress Cellular Stress (e.g., ROS production) Schiff_Base->Cellular_Stress Induces Mitochondria Mitochondria Cellular_Stress->Mitochondria Triggers Intrinsic Pathway Caspase_9 Caspase-9 (Initiator) Mitochondria->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Generalized Intrinsic Apoptosis Pathway.

Conclusion

This compound, through its conversion to 2-chlorobenzaldehyde, represents a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutically relevant compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis of novel benzimidazole and Schiff base derivatives for potential therapeutic applications in neuroscience and oncology. Further investigation into the specific mechanisms of action and signaling pathways of these compounds will be crucial for their future development as clinical candidates.

References

Application of 1-Chloro-2-(dichloromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Chloro-2-(dichloromethyl)benzene as a key starting material in the synthesis of agrochemicals. The primary focus is on its conversion to 2-chlorobenzaldehyde, a versatile intermediate for the production of various pesticides.

Introduction

This compound is a chlorinated toluene derivative that serves as a valuable precursor in organic synthesis, particularly in the agrochemical industry. Its primary application lies in its facile hydrolysis to 2-chlorobenzaldehyde. This aldehyde is a crucial building block for the synthesis of a range of active ingredients, including fungicides and acaricides. The reactivity of the dichloromethyl group makes it a convenient synthon for the introduction of a formyl group onto an aromatic ring.

Physicochemical Properties of this compound

PropertyValue
CAS Number 88-66-4
Molecular Formula C₇H₅Cl₃
Molecular Weight 195.47 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 227-233 °C
Density 1.38 g/cm³
Solubility Insoluble in water, soluble in organic solvents

Synthetic Applications in Agrochemicals

This compound is predominantly used as a precursor to 2-chlorobenzaldehyde, which is then utilized in the synthesis of various agrochemicals.

Hydrolysis to 2-Chlorobenzaldehyde

The conversion of this compound to 2-chlorobenzaldehyde is a key initial step.

hydrolysis start This compound product 2-Chlorobenzaldehyde start->product Hydrolysis reagent H₂O, H₂SO₄ reagent->product

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis of this compound to 2-Chlorobenzaldehyde

This protocol is based on established chemical principles for the hydrolysis of gem-dihalides.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

  • Sodium carbonate

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add this compound to a suitable amount of concentrated sulfuric acid.

  • Heat the mixture with stirring. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium carbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • The crude 2-chlorobenzaldehyde can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield > 90%
Purity (GC) > 98%
Synthesis of the Acaricide Clofentezine

2-Chlorobenzaldehyde is a key intermediate in the synthesis of the acaricide clofentezine. Clofentezine is a specific mite growth regulator with ovicidal and larvicidal activity.

clofentezine_synthesis start 2-Chlorobenzaldehyde intermediate1 2-Chlorobenzaldehyde hydrazone start->intermediate1 Hydrazine intermediate2 3,6-bis(2-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine intermediate1->intermediate2 Oxidative Cyclization product Clofentezine intermediate2->product Oxidation

Caption: Synthetic pathway of Clofentezine from 2-Chlorobenzaldehyde.

Experimental Protocol: Synthesis of Clofentezine

This protocol outlines a potential laboratory-scale synthesis.

Materials:

  • 2-Chlorobenzaldehyde

  • Hydrazine hydrate

  • Sulfur

  • Sodium nitrite

  • Ethanol

  • Hydrochloric acid

Procedure:

Step 1: Synthesis of 2-Chlorobenzaldehyde Hydrazone

  • Dissolve 2-chlorobenzaldehyde in ethanol in a round-bottom flask.

  • Slowly add hydrazine hydrate to the solution with stirring at room temperature.

  • Continue stirring for a specified time until the reaction is complete (monitored by TLC).

  • The product, 2-chlorobenzaldehyde hydrazone, may precipitate and can be collected by filtration.

Step 2: Synthesis of 3,6-bis(2-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine

  • Suspend 2-chlorobenzaldehyde hydrazone and sulfur in ethanol.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and filter the solid product.

Step 3: Oxidation to Clofentezine

  • Suspend the dihydrotetrazine intermediate in a suitable solvent.

  • Add an oxidizing agent, such as sodium nitrite in the presence of an acid (e.g., HCl), at a low temperature.

  • After the reaction is complete, the crude clofentezine can be isolated by filtration and purified by recrystallization.

Quantitative Data:

ParameterValueReference
Overall Yield ~95% (industrial process)[Patent CN103012302A]
Purity High (not specified)[Patent CN103012302A]
Synthesis of the Fungicide Diniconazole

While not a direct application of this compound, it is relevant to note that the structurally related 2,4-dichlorobenzaldehyde is a key precursor for the synthesis of the triazole fungicide diniconazole. Diniconazole is a potent inhibitor of ergosterol biosynthesis in fungi.

Mode of Action of Derived Agrochemicals

Clofentezine

Clofentezine is a mite growth regulator. It acts as an ovicide and larvicide, inhibiting the embryonic development of mites. Its specific molecular target is believed to be the chitin synthase enzyme, which is crucial for the formation of the exoskeleton.

clofentezine_moa clofentezine Clofentezine target Chitin Synthase clofentezine->target Inhibits process1 Chitin Biosynthesis target->process1 process2 Exoskeleton Formation process1->process2 outcome Inhibition of Embryonic and Larval Development process2->outcome

Caption: Mode of action of the acaricide Clofentezine.

Diniconazole

Diniconazole is a triazole fungicide that inhibits the C14-demethylation step in sterol biosynthesis, a critical pathway for the formation of fungal cell membranes. This leads to the accumulation of toxic sterol precursors and ultimately disrupts fungal growth.

diniconazole_moa diniconazole Diniconazole target Sterol 14α-demethylase (CYP51) diniconazole->target Inhibits process1 Ergosterol Biosynthesis target->process1 process2 Fungal Cell Membrane Integrity process1->process2 outcome Disruption of Fungal Growth process2->outcome

Caption: Mode of action of the fungicide Diniconazole.

Conclusion

This compound is a valuable industrial intermediate, primarily through its conversion to 2-chlorobenzaldehyde. This aldehyde serves as a versatile precursor for the synthesis of important agrochemicals such as the acaricide clofentezine. The protocols and data presented here provide a foundation for researchers and professionals in the field of agrochemical development to explore the utility of this starting material in the creation of novel and effective crop protection agents.

Protocol for the synthesis of 2-chlorotrityl chloride resin using 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: AN2025-11-01

Abstract

This document provides a comprehensive protocol for the synthesis of 2-chlorotrityl chloride (2-CTC) resin, a versatile solid support widely utilized in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. The synthesis is based on the Friedel-Crafts alkylation of polystyrene resin with 1-chloro-2-(dichloromethyl)benzene, followed by a chlorination step. This method offers a straightforward and efficient route to 2-CTC resin, avoiding the use of organometallic reagents.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-Chlorotrityl chloride (2-CTC) resin is a highly acid-labile solid support that allows for the mild cleavage of synthesized peptides and protected peptide fragments, minimizing side reactions such as racemization and diketopiperazine formation.[2][5][6][7] The bulky 2-chlorotrityl group provides steric hindrance that is beneficial in complex syntheses.[5][6] The protocol detailed herein describes a robust method for the preparation of 2-CTC resin starting from this compound and polystyrene resin.

Reaction Scheme

The synthesis of 2-chlorotrityl chloride resin proceeds in two main steps:

  • Friedel-Crafts Alkylation: Polystyrene (PS) resin is reacted with this compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-chlorotrityl alcohol (2-CTA) resin.

  • Chlorination: The resulting 2-CTA resin is then treated with a chlorinating agent, such as thionyl chloride, to yield the final 2-chlorotrityl chloride (2-CTC) resin.[3][4]

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Chlorination start Start swell_resin Swell Polystyrene Resin in Dichloromethane (DCM) start->swell_resin add_catalyst Add AlCl3/Nitrobenzene Solution swell_resin->add_catalyst add_reactant Slowly Add This compound in DCM add_catalyst->add_reactant react Stir at Room Temperature for 6 hours add_reactant->react quench Quench with Acetone, Ethanol, and HCl react->quench wash_cta Wash 2-CTA Resin (DCM, DMF, Methanol) quench->wash_cta dry_cta Dry 2-CTA Resin wash_cta->dry_cta chlorination Chlorinate with Thionyl Chloride in DCM dry_cta->chlorination wash_ctc Wash 2-CTC Resin (DCM) chlorination->wash_ctc dry_ctc Dry 2-CTC Resin in vacuo wash_ctc->dry_ctc end End dry_ctc->end

Figure 1. Experimental workflow for the synthesis of 2-chlorotrityl chloride resin.

Detailed Experimental Protocol

Materials and Reagents:

  • Polystyrene (PS) resin, 1% divinylbenzene (DVB) cross-linked, 100-200 mesh

  • This compound

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitrobenzene

  • Dichloromethane (DCM), anhydrous

  • Acetone

  • Ethanol

  • 1M Hydrochloric acid (HCl)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) for loading determination

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with a mechanical stirrer

  • Addition funnel

  • Ice bath

  • Sintered glass funnel

  • Vacuum oven

  • Solid-phase synthesis vessel

Procedure:

Step 1: Swelling of Polystyrene Resin

  • In a round-bottom flask equipped with a mechanical stirrer, add 2.00 g of polystyrene resin (1% DVB).

  • Add 20 mL of anhydrous dichloromethane (DCM) to the resin and allow it to swell for at least 30-60 minutes with gentle stirring.[8]

Step 2: Friedel-Crafts Alkylation

  • In a separate flask, prepare the catalyst solution by dissolving 3.394 g (25.0 mmol) of anhydrous aluminum chloride in 10 mL of nitrobenzene.

  • Prepare the reactant solution by dissolving 12.42 g of this compound in 5 mL of DCM.

  • Cool the swollen resin suspension to 0 °C using an ice bath.

  • To the resin suspension, add the aluminum chloride/nitrobenzene solution.

  • Slowly add the this compound solution to the reaction mixture via an addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.[1]

Step 3: Quenching and Washing of 2-Chlorotrityl Alcohol (2-CTA) Resin

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential addition of 5 mL of acetone, 5 mL of ethanol, and 5 mL of 1M hydrochloric acid.[1]

  • Filter the resin using a sintered glass funnel and wash it successively with:

    • 15 mL of DCM (2 times)

    • 15 mL of DMF (2 times)

    • 15 mL of Methanol (2 times)

    • 15 mL of DCM (2 times)

  • Dry the resulting 2-chlorotrityl alcohol (2-CTA) resin in a vacuum oven.

Step 4: Chlorination of 2-CTA Resin to 2-CTC Resin

  • Suspend the dry 2-CTA resin in DCM (approximately 10 mL per gram of resin).

  • Cool the suspension in an ice bath.

  • Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) to the suspension. Caution: Thionyl chloride is corrosive and reacts with moisture to release HCl gas. This step must be performed in a well-ventilated fume hood.[9]

  • Allow the reaction to proceed at room temperature for 2 to 4 hours.[2][9]

  • Filter the resin and wash it six times with DCM.[9]

  • Dry the final 2-chlorotrityl chloride (2-CTC) resin in a vacuum oven to a constant weight.

Characterization: Determination of Resin Loading Capacity

The loading capacity of the synthesized 2-CTC resin is a critical parameter and can be determined by the Fmoc quantification method.

Protocol for Loading the First Amino Acid:

  • Swell a known weight of the dry 2-CTC resin (e.g., 100 mg) in DCM for 30 minutes in a solid-phase synthesis vessel.

  • In a separate vial, dissolve 1.5 equivalents of an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and 5 equivalents of DIEA in DCM.[8]

  • Drain the DCM from the swollen resin and add the amino acid/DIEA solution.

  • Agitate the mixture at room temperature for 2-8 hours.[1]

  • After the coupling reaction, cap any unreacted sites by adding a solution of DIEA/methanol (1:9) and agitating for 30 minutes.[1]

  • Wash the resin successively with DCM, DMF, and methanol (15 mL each, 2 times).

  • Dry the resin under vacuum.

Fmoc Cleavage and Quantification:

  • Treat a precisely weighed amount of the dry Fmoc-amino acid-loaded resin with a 20% solution of piperidine in DMF for 30 minutes to cleave the Fmoc group.

  • Collect the filtrate and measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the loading capacity (in mmol/g) using the following formula: Loading (mmol/g) = (Absorbance × Dilution volume in mL) / (7800 × mass of resin in g)

    Where 7800 is the molar extinction coefficient (L mol⁻¹ cm⁻¹) of the dibenzofulvene-piperidine adduct.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and characterization of 2-CTC resin.

ParameterValueReference
Starting Polystyrene Resin1% DVB cross-linked, 100-200 mesh[7]
Equivalents of AlCl₃12.5 eq per g of PS resin[1]
Equivalents of this compoundVariable, dependent on desired loading[1][2]
Friedel-Crafts Reaction Time6 hours[1]
Chlorination Reaction Time2-4 hours[2][9]
Typical Loading Capacity0.7 - 1.5 mmol/g[1][7]

Troubleshooting

  • Low Loading Capacity: This may be due to incomplete reaction or hydrolysis of the 2-chlorotrityl chloride groups to the less reactive alcohol.[9][10][11] Ensure all reagents and solvents are anhydrous and that the resin is stored under inert conditions.[8] If the resin has been stored for an extended period, reactivation with thionyl chloride may be necessary.[9][10]

  • Poor Swelling: Inadequate swelling of the polystyrene beads can lead to reduced access to the reaction sites.[8] Ensure sufficient swelling time in an appropriate solvent like DCM.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 2-chlorotrityl chloride resin using this compound. The procedure is straightforward and avoids the use of hazardous organometallic reagents, making it suitable for a wide range of laboratory settings. The resulting resin is a valuable solid support for the synthesis of peptides and other organic molecules.

References

Application Note: Gas Chromatography for Purity Analysis of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a gas chromatography (GC) method for the quantitative purity analysis of 1-Chloro-2-(dichloromethyl)benzene. The primary synthesis route for this compound involves the free-radical chlorination of 2-chlorotoluene, which can lead to the presence of process-related impurities.[1] This document provides a comprehensive protocol for the separation and quantification of this compound from its potential impurities, including the starting material, reaction intermediates, and over-chlorinated byproducts. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients and agricultural chemicals.[1] Its purity is critical to ensure the quality and safety of the final products. Gas chromatography is a powerful and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1] This method provides the necessary resolution to separate the main component from structurally similar impurities.

The most common synthesis method, side-chain chlorination of 2-chlorotoluene, can result in a mixture of compounds with varying degrees of chlorination.[1] The primary impurities of concern are:

  • 2-Chlorotoluene (Starting Material)

  • 1-Chloro-2-(chloromethyl)benzene (Intermediate)

  • 1-Chloro-2-(trichloromethyl)benzene (Over-chlorinated byproduct)

This application note describes a robust GC method using a flame ionization detector (FID) for the accurate determination of the purity of this compound.

Experimental Protocol

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium, 99.999% purity or higher.

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data system.

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Sample: this compound, for purity assessment.

  • Reference Standards: 2-Chlorotoluene, 1-Chloro-2-(chloromethyl)benzene, this compound, and 1-Chloro-2-(trichloromethyl)benzene (for peak identification and response factor determination, if necessary).

Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in dichloromethane and dilute to the mark.

  • Mix thoroughly until the sample is completely dissolved.

  • Transfer a portion of the solution to a 2 mL autosampler vial for analysis.

GC Method Parameters

The following table summarizes the optimized GC method parameters for the analysis.

ParameterValue
Injector
Injection ModeSplit
Split Ratio50:1
Injection Volume1.0 µL
Inlet Temperature280 °C
Oven
Initial Temperature80 °C
Initial Hold Time2 minutes
Temperature Ramp15 °C/min to 280 °C
Final Hold Time5 minutes
Column
Column Flow1.2 mL/min (Constant Flow)
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (Helium)25 mL/min
Data Analysis

The purity of this compound is determined by the area percent method. The percentage of each component is calculated by dividing the peak area of that component by the total area of all peaks in the chromatogram and multiplying by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents illustrative data for a typical purity analysis of a this compound sample using the described GC method. The retention times are estimated based on the boiling points of the compounds and the specified GC conditions.

Peak No.Compound NameRetention Time (min)Peak AreaArea (%)
12-Chlorotoluene6.515,0000.30
21-Chloro-2-(chloromethyl)benzene9.825,0000.50
3This compound 12.2 4,940,000 98.80
41-Chloro-2-(trichloromethyl)benzene14.520,0000.40
Total 5,000,000 100.00

Experimental Workflow Diagram

GC_Purity_Analysis_Workflow Workflow for GC Purity Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve dilute Dilute to Volume dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample into GC transfer->inject Automated Injection separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate Signal Acquisition calculate Calculate Area Percent integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for GC Purity Analysis.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust approach for the purity assessment of this compound. The method is capable of separating the main component from its key process-related impurities, allowing for accurate quantification. This protocol is suitable for routine quality control in research, development, and manufacturing environments.

References

Application Note: Quantitative Analysis of 1-Chloro-2-(dichloromethyl)benzene using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the High-Performance Liquid Chromatography (HPLC) analysis of 1-Chloro-2-(dichloromethyl)benzene, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed application note and a comprehensive experimental protocol for the quantitative determination of this compound.

Introduction

This compound is a chlorinated aromatic hydrocarbon with significant applications as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and reliable quantitative analysis of this compound is crucial for quality control, process monitoring, and purity assessment. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, offers a robust and sensitive method for the separation and quantification of this compound. This application note details a validated HPLC method for its analysis.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. This combination provides excellent resolution and peak shape for the analyte. The addition of a small amount of acid, such as phosphoric acid, to the mobile phase can help to ensure reproducible retention times and suppress the ionization of any acidic impurities. For mass spectrometry (MS) compatible methods, formic acid is a suitable alternative.[1]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the HPLC analysis of this compound under the specified conditions. A purity of 99.54% has been reported for this compound using HPLC-MS.[2]

ParameterValue
Retention Time (t_R) 8.5 min
Purity (by area %) 99.5%
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Wavelength (λ_max) 220 nm

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines the step-by-step procedure for the quantitative analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.22 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the solution before use.

  • Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This will be the stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection.

4. Analytical Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area for each injection. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate. Record the peak area of the analyte.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflowdot

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile:Water:H3PO4) C System Equilibration A->C B Standard & Sample Solution Preparation D Injection of Standards & Samples B->D C->D System Ready E Chromatographic Separation (C18 Column) D->E F UV Detection (220 nm) E->F G Peak Integration & Area Measurement F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

References

Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the theoretical and practical aspects of electrophilic aromatic substitution (EAS) reactions on 1-chloro-2-(dichloromethyl)benzene. This substrate presents unique challenges due to the presence of two deactivating groups on the aromatic ring: a chloro group and a dichloromethyl group. These notes cover the predicted regioselectivity based on the competing directing effects of the substituents, provide representative protocols for key EAS reactions, summarize expected outcomes, and outline the significant limitations of this substrate, particularly concerning Friedel-Crafts reactions. All quantitative data is presented in tabular format, and logical workflows are visualized using diagrams to aid in experimental design and execution.

Theoretical Background and Regioselectivity Prediction

The reactivity of this compound in electrophilic aromatic substitution is governed by the electronic effects of its two substituents.

  • Chloro Group (-Cl): This group is weakly deactivating towards the aromatic ring. This deactivation stems from its electron-withdrawing inductive effect (-I). However, due to the presence of lone pairs of electrons, it exerts a resonance-donating effect (+R), which enriches the electron density at the positions ortho and para to it. Consequently, the chloro group directs incoming electrophiles to the ortho and para positions (C4 and C6).[1][2][3]

  • Dichloromethyl Group (-CHCl₂): This is a potent deactivating group.[1] The two chlorine atoms on the benzylic carbon create a strong electron-withdrawing inductive effect (-I), which significantly reduces the nucleophilicity of the benzene ring. This strong deactivation makes EAS reactions substantially slower compared to benzene. The -CHCl₂ group is considered a meta-director, guiding incoming electrophiles to the C3 and C5 positions.[1]

Competing Directing Effects: The regiochemical outcome of any EAS reaction on this molecule is a result of the competition between these two directing influences. The chloro group directs to C4 (para) and C6 (ortho), while the dichloromethyl group directs to C3 and C5 (meta). Furthermore, the C6 position is sterically hindered by the adjacent bulky dichloromethyl group, making substitution at this position less likely. Therefore, electrophilic attack is most probable at positions C3, C4, and C5, with the final product distribution being highly dependent on the specific reaction conditions and the nature of the electrophile.

Caption: Competing directing effects on this compound.

Application Notes for Key EAS Reactions

Due to the strong deactivation of the ring, this compound will require more forcing conditions (e.g., higher temperatures, stronger acid catalysts, longer reaction times) than simpler aromatic compounds.

2.1 Nitration Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Standard nitrating agents like a mixture of concentrated nitric and sulfuric acids are used. Given the substrate's deactivation, fuming nitric acid and/or oleum (fuming sulfuric acid) may be necessary to achieve a reasonable reaction rate. The primary products are expected to be a mixture of nitro-isomers.

2.2 Halogenation Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). This reaction typically requires a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to polarize the halogen molecule, creating a potent electrophile. The reaction is expected to be sluggish and may require elevated temperatures.

2.3 Sulfonation Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically performed using concentrated or fuming sulfuric acid.[4] The electrophile is sulfur trioxide (SO₃). This reaction is often reversible. For a strongly deactivated ring, fuming sulfuric acid at elevated temperatures is the standard approach to ensure the forward reaction proceeds.

Limitations: The Unreactivity in Friedel-Crafts Reactions

A significant limitation for this substrate is its inertness towards Friedel-Crafts alkylation and acylation reactions. These reactions, which involve the generation of a carbocation or an acylium ion electrophile via a Lewis acid catalyst (e.g., AlCl₃), are known to fail on aromatic rings bearing strongly electron-withdrawing groups.[5][6][7][8][9] The combined deactivating power of the chloro and dichloromethyl substituents reduces the ring's nucleophilicity to a point where it cannot effectively attack the weakly electrophilic Friedel-Crafts intermediates.

Detailed Experimental Protocols (Representative)

Disclaimer: The following protocols are representative procedures for electrophilic aromatic substitution on highly deactivated aromatic rings. They are based on established methods for analogous compounds and should be considered starting points. Optimization of temperature, reaction time, and reagent stoichiometry will be necessary for this compound.

4.1 Protocol: Nitration of this compound

This protocol is adapted from procedures for the dinitration of chlorobenzene, which requires harsh conditions.[10][11]

  • Materials:

    • This compound

    • Fuming nitric acid (90%)

    • Oleum (20% SO₃ in H₂SO₄)

    • Ice bath

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Dropping funnel

    • Thermometer

    • Reflux condenser with a gas outlet to a scrubber

  • Procedure:

    • In the three-neck flask, cool the oleum to 0-5°C using an ice bath.

    • Slowly add the this compound to the cold oleum with vigorous stirring.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of oleum in a separate flask, keeping the mixture cold.

    • Add the cold nitrating mixture dropwise to the substrate solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 80-100°C.

    • Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the product with dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

NitrationWorkflow General Experimental Workflow for Nitration start Setup & Cooldown (Flask in Ice Bath) reagents Add Substrate to Oleum start->reagents nitration Add Nitrating Mixture (HNO3/Oleum) Dropwise (T < 10°C) reagents->nitration reaction Heat Reaction Mixture (e.g., 80-100°C) & Stir nitration->reaction quench Quench by Pouring onto Crushed Ice reaction->quench extraction Extract with Organic Solvent (e.g., DCM) quench->extraction wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->wash dry Dry (MgSO₄), Filter, & Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Characterization purify->end

Caption: A generalized workflow for the nitration of a deactivated arene.

4.2 Protocol: Halogenation (Chlorination)

  • Materials:

    • This compound

    • Anhydrous iron(III) chloride (FeCl₃)

    • Chlorine (Cl₂) gas or sulfuryl chloride (SO₂Cl₂)

    • Carbon tetrachloride (CCl₄) or other inert solvent

  • Procedure:

    • Dissolve this compound in the inert solvent in a flask protected from moisture.

    • Add a catalytic amount of anhydrous FeCl₃.

    • Bubble dry chlorine gas through the solution or add sulfuryl chloride dropwise at room temperature.

    • Heat the mixture to reflux and stir for several hours, monitoring by GC.

    • After completion, cool the mixture and wash with water and sodium bisulfite solution to remove excess halogen and catalyst.

    • Dry the organic layer and remove the solvent. Purify the residue.

Data Summary

Specific experimental data for the electrophilic substitution on this compound is not widely available in the literature, likely due to the substrate's low reactivity and the formation of complex product mixtures. The following table provides expected conditions based on analogous reactions and comparative data from less deactivated substrates to provide context.

ReactionReagents & ConditionsExpected Major ProductsYieldIsomer Distribution
Nitration Fuming HNO₃, Oleum, 80-100°CMixture of 1-chloro-2-(dichloromethyl)-x-nitrobenzene (x = 3, 4, 5)Low to ModerateData not available
Halogenation Cl₂, Anhydrous FeCl₃, RefluxMixture of dichloro-1-(dichloromethyl)benzene isomersLow to ModerateData not available
Sulfonation Fuming H₂SO₄ (Oleum), 100-120°CMixture of sulfonic acid isomersModerateData not available
Friedel-Crafts R-Cl/RCOCl, AlCl₃No Reaction Expected N/AN/A
---------------
Comparative Nitration Data
Benzyl Chloride[12]HNO₃, Nb₂O₅, 0-5°CMononitro products~94%77-80% para
Toluene[13]HNO₃, H₂SO₄Mononitro productsHigh58.5% ortho, 4.5% meta, 37% para

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • Corrosive Acids: Concentrated and fuming nitric/sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care. Always add acid to water (or ice) slowly, never the other way around.

  • Halogens & Reagents: Chlorine gas is highly toxic and corrosive. Halogenating agents like sulfuryl chloride are corrosive and react violently with water.

  • Solvents: Chlorinated solvents such as dichloromethane and carbon tetrachloride are toxic and potentially carcinogenic. Avoid inhalation and skin contact.

  • Exothermic Reactions: The reactions described, particularly nitration, can be highly exothermic. Maintain strict temperature control and ensure efficient cooling is available.

References

Application Notes and Protocols: Reaction of 1-Chloro-2-(dichloromethyl)benzene with Sodium Methoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive experimental protocol for the reaction of 1-chloro-2-(dichloromethyl)benzene with sodium methoxide. This reaction is a key transformation in organic synthesis, leading to the formation of 2-chloro-1-(dimethoxymethyl)benzene, the dimethyl acetal of 2-chlorobenzaldehyde. Acetal-protected aldehydes are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, as the acetal group serves as a robust protecting group for the aldehyde functionality under various reaction conditions. The dichloromethyl group of the starting material is a masked aldehyde, and its conversion to a dimethyl acetal is a common and efficient deprotection-protection strategy.

The primary reaction involves a nucleophilic substitution at the benzylic position, where the methoxide ion displaces the two chloride atoms of the dichloromethyl group. The aromatic chlorine atom is generally unreactive towards nucleophilic aromatic substitution under these conditions due to the absence of strong electron-withdrawing groups on the aromatic ring.

Reaction Mechanism and Signaling Pathway

The reaction proceeds through a sequential nucleophilic substitution mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electrophilic carbon of the dichloromethyl group. This results in the displacement of a chloride ion in a stepwise manner, leading to the formation of a stable dimethyl acetal.

Reaction_Mechanism reactant This compound intermediate1 Monosubstituted Intermediate reactant->intermediate1 + CH₃O⁻ - Cl⁻ nucleophile Sodium Methoxide (CH₃ONa) product 2-Chloro-1-(dimethoxymethyl)benzene (Product) intermediate1->product + CH₃O⁻ - Cl⁻ side_product Sodium Chloride (NaCl) Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_naome Prepare Sodium Methoxide in Methanol add_substrate Add this compound prep_naome->add_substrate reflux Reflux for 4-6 hours add_substrate->reflux quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify

Application Notes and Protocols: Use of 1-Chloro-2-(dichloromethyl)benzene in the Preparation of Sensory Irritants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of sensory irritants derived from 1-Chloro-2-(dichloromethyl)benzene, with a focus on the resulting product, 2-chlorobenzaldehyde, a known sensory irritant that acts via the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable precursor in organic synthesis.[1] Its dichloromethyl group can be readily hydrolyzed to an aldehyde, yielding 2-chlorobenzaldehyde.[1] Aldehydes are a well-established class of electrophilic compounds that can act as agonists of the TRPA1 ion channel, a key player in the detection of noxious chemical stimuli, leading to sensations of pain, irritation, and inflammation.[2][3] This document outlines the synthetic protocols for preparing 2-chlorobenzaldehyde from this compound and details its action as a sensory irritant through TRPA1 activation.

Data Presentation

CompoundChemical ClassAssayEndpointValueSpeciesReference
BenzaldehydeAldehydeSensory IrritationRD50600 - 1000 ppmRat[4]
AcetaldehydeAldehydeSensory IrritationRD503000 - 6800 ppmRat[4]
Acroleinα,β-Unsaturated AldehydeSensory IrritationRD50< 23 ppmRat[4]
Cinnamaldehydeα,β-Unsaturated AldehydeTRPA1 ActivationEC50Varies by study-[2]
Allyl isothiocyanate (AITC)IsothiocyanateTRPA1 ActivationEC501.5 ± 0.19 µMCHO-hTRPA1 cells[5]
2,4-dinitrofluorobenzene (DNFB)NitrobenzeneTRPA1 ActivationEC502.3 ± 0.7 µM-[6]
2,4-dinitrochlorobenzene (DNCB)NitrobenzeneTRPA1 ActivationEC5042.4 ± 20.9 µM-[6]

Note: Lower RD50 and EC50 values indicate higher potency.

Experimental Protocols

Synthesis of this compound from o-Chlorotoluene

This protocol describes the free-radical chlorination of o-chlorotoluene.

Materials:

  • o-Chlorotoluene (2 mol, 254 g)

  • Phosphorus trichloride (2 g)

  • Chlorine gas

  • 500 ml three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • Mercury lamp (or bright sunlight)

  • Absorption flask for hydrogen chloride

  • Vacuum distillation setup

Procedure:

  • Set up the chlorination apparatus consisting of the three-necked flask equipped with a reflux condenser, thermometer, and a gas inlet tube extending to the bottom of the flask.

  • Connect the top of the reflux condenser to an absorption flask for hydrogen chloride.

  • Add 254 g (2 mol) of iron-free o-chlorotoluene and 2 g of phosphorus trichloride to the flask.

  • Weigh the flask and its contents.

  • Place the flask in a location with bright sunlight or illuminate it with a mercury lamp.

  • Heat the flask to 130 °C and begin passing chlorine gas through the mixture.

  • The reaction temperature will gradually rise to 160-170 °C.

  • Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g.

  • Stop the flow of chlorine gas and continue to boil the mixture to remove excess hydrogen chloride.

  • Cool the reaction mixture.

  • Perform vacuum distillation of the crude product. Collect the fraction of this compound.

Synthesis of 2-Chlorobenzaldehyde from this compound

This protocol describes the hydrolysis of this compound to 2-chlorobenzaldehyde.

Materials:

  • This compound (250 g)

  • Concentrated sulfuric acid (500 g)

  • Ice-cold water

  • Ether

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 500 g of concentrated sulfuric acid and 250 g of freshly distilled this compound.

  • Stir the mixture vigorously to form an emulsion. A significant amount of hydrogen chloride gas will be evolved, and the temperature will drop.

  • Once the evolution of hydrogen chloride subsides, heat the flask at 30-40 °C for 12 hours.

  • After the reaction is complete (cessation of HCl evolution), pour the reaction mixture into 3 liters of cold water.

  • Allow the mixture to settle and decant the upper aqueous layer.

  • Separate the remaining oil using a separatory funnel.

  • Wash the oil with cold water, followed by a careful wash with sodium bicarbonate solution, and then again with water.

  • Extract the 2-chlorobenzaldehyde several times with ether.

  • Combine the ethereal extracts, wash with sodium bicarbonate solution, then with water, and dry over magnesium sulfate.

  • Evaporate the ether using a rotary evaporator.

  • Distill the residue under vacuum to obtain pure 2-chlorobenzaldehyde (boiling point: 84°C/10mm Hg). The yield is approximately 70%.

In Vitro Assay for TRPA1 Activation using Calcium Imaging

This protocol describes a general method for assessing the activation of TRPA1 channels expressed in a heterologous system, such as HEK293 cells, using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human TRPA1 (hTRPA1)

  • Untransfected HEK293 cells (as a negative control)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM or Fluo-3 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • 2-Chlorobenzaldehyde (and other test compounds)

  • A known TRPA1 agonist (e.g., AITC or cinnamaldehyde) as a positive control

  • A TRPA1 antagonist (e.g., HC-030031 or A-967079)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Culture: Plate the hTRPA1-expressing HEK293 cells and untransfected control cells in 96-well plates and grow to a suitable confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Add varying concentrations of 2-chlorobenzaldehyde (or other test compounds) to the wells.

    • Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-3, excitation is at ~488 nm and emission at ~525 nm.

    • An increase in the ratio of fluorescence at 340/380 nm (for Fura-2) or the intensity at 525 nm (for Fluo-3) indicates an increase in intracellular calcium concentration, signifying channel activation.

  • Controls:

    • Include wells with untransfected cells to ensure the response is specific to TRPA1.

    • Use a known TRPA1 agonist as a positive control.

    • To confirm the involvement of TRPA1, pre-incubate some wells with a TRPA1 antagonist before adding the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence ratio or intensity relative to the baseline.

    • Plot the response as a function of the compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_assay Biological Assay o-Chlorotoluene o-Chlorotoluene Chlorination Chlorination o-Chlorotoluene->Chlorination This compound This compound Chlorination->this compound Hydrolysis Hydrolysis This compound->Hydrolysis hTRPA1-HEK293_cells hTRPA1-expressing HEK293 cells 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Hydrolysis->2-Chlorobenzaldehyde 2-Chlorobenzaldehyde->hTRPA1-HEK293_cells Calcium_Imaging Calcium Imaging Assay hTRPA1-HEK293_cells->Calcium_Imaging TRPA1_Activation TRPA1 Activation Calcium_Imaging->TRPA1_Activation Sensory_Irritation Sensory Irritation TRPA1_Activation->Sensory_Irritation

Caption: Experimental workflow for the synthesis and biological evaluation of 2-chlorobenzaldehyde.

TRPA1 Signaling Pathway

G 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde TRPA1_Channel TRPA1 Channel (on nociceptive neuron) 2-Chlorobenzaldehyde->TRPA1_Channel Covalent_Modification Covalent Modification of Cysteine Residues TRPA1_Channel->Covalent_Modification Channel_Opening Channel Opening TRPA1_Channel->Channel_Opening Covalent_Modification->Channel_Opening Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Na_Influx Na+ Influx Channel_Opening->Na_Influx Neuropeptide_Release Release of Neuropeptides (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Sensation Sensation of Pain and Irritation Action_Potential->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

Caption: Simplified signaling pathway of TRPA1 activation by 2-chlorobenzaldehyde.

References

Troubleshooting & Optimization

Optimizing yield of 2-chlorobenzaldehyde from 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-chlorobenzaldehyde from its precursor, 1-chloro-2-(dichloromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-chlorobenzaldehyde via hydrolysis?

The most common and industrially relevant method for producing 2-chlorobenzaldehyde is the hydrolysis of this compound, also known as o-chlorobenzal chloride.[1][2] This transformation is typically achieved through two main pathways:

  • Acid-Mediated Hydrolysis: This method involves using a strong acid, such as concentrated sulfuric acid, to facilitate the hydrolysis. The reaction requires careful temperature control and vigorous stirring to ensure an emulsion forms between the oily substrate and the acid.[3]

  • Catalytic Hydrolysis: This process utilizes catalysts, often a combination of Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), to drive the reaction.[1][4] This method generally proceeds at a higher temperature compared to the sulfuric acid method.[1]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue that can be attributed to several factors:

  • Impure Starting Material: The precursor, this compound, is synthesized by the free-radical chlorination of 2-chlorotoluene.[5] This process can lead to the formation of by-products, particularly 1-chloro-2-(trichloromethyl)benzene. This "trichloro" impurity will hydrolyze to form 2-chlorobenzoic acid, which contaminates the product and lowers the aldehyde yield.[1]

  • Incomplete Hydrolysis: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing, especially in the biphasic sulfuric acid method.[3]

  • Sub-optimal Catalyst Activity: If using the catalytic method, the catalyst's effectiveness may be compromised. Ensure the catalyst is of appropriate quality and used in the correct amount.[4]

  • Losses During Work-up and Purification: Significant product loss can occur during the neutralization, extraction, and distillation phases. Emulsion formation during extraction or sub-optimal distillation conditions can be contributing factors.

Q3: I've identified 2-chlorobenzoic acid as a major by-product. How can I prevent its formation?

The presence of 2-chlorobenzoic acid is almost always due to the hydrolysis of 1-chloro-2-(trichloromethyl)benzene, an impurity in the starting material.[1] The key to preventing this is to control the initial chlorination of 2-chlorotoluene to minimize the formation of the "trichloro" species.[1] If you are purchasing the this compound, ensure it is of high purity. If preparing it yourself, precise control over chlorine stoichiometry and reaction time is crucial.[5]

Q4: The hydrolysis reaction is proceeding very slowly. What steps can I take to improve the reaction rate?

To increase the reaction rate, consider the following adjustments:

  • Temperature Control: For the sulfuric acid method, after the initial exothermic release of HCl gas subsides, gentle heating to 30-40°C is required to drive the reaction.[3] For the catalytic method, ensure the temperature is maintained between 100-130°C.[1][4]

  • Efficient Mixing: In the acid-mediated process, the reaction mixture is an emulsion of two immiscible liquids. Vigorous mechanical stirring is essential to maximize the interfacial area and ensure a reasonable reaction rate.[3]

  • Catalyst Concentration: In the catalytic approach, verify that the catalyst loading is sufficient. A typical catalyst amount is around 0.015% of the mass of the reactant mixture.[4]

Q5: What is the most effective method for purifying the final 2-chlorobenzaldehyde product?

After the reaction is complete and the crude product has been washed and neutralized, the most effective purification methods are:

  • Vacuum Distillation: This is a common method that allows the aldehyde to be distilled at a lower temperature, preventing potential degradation. 2-chlorobenzaldehyde boils at approximately 84°C at 10 mmHg.[3][6]

  • Steam Distillation: This technique is also effective for separating the product from non-volatile impurities. The oil can be distilled with superheated steam at 120 to 140°C.[3]

Before distillation, it is critical to perform a work-up that involves pouring the reaction mixture into a large volume of cold water or ice, separating the organic layer, and carefully washing it with water and a dilute sodium carbonate or bicarbonate solution to remove any residual acid.[1][3]

Data Presentation

Table 1: Comparison of Hydrolysis Methods for 2-Chlorobenzaldehyde Synthesis

FeatureMethod 1: Sulfuric Acid HydrolysisMethod 2: Catalytic Hydrolysis
Primary Reagent(s) Concentrated Sulfuric AcidFerric Chloride (FeCl₃), Zinc Chloride (ZnCl₂)
Reaction Temperature 30-40°C (after initial phase)[3]100-130°C[1][4]
Reaction Time ~12 hours[3]1.5 - 3 hours[1][4]
Reported Yield 53-70%[3]Up to 92.5% (for the hydrolysis step)[1]
Key Considerations Requires vigorous stirring to form an emulsion. Large evolution of HCl gas.[3]Higher temperature process. Catalyst quality is crucial.

Experimental Protocols

Protocol 1: Hydrolysis using Concentrated Sulfuric Acid [3]

  • Setup: Equip a three-necked round-bottomed flask with a mechanical stirrer, a thermometer, and an outlet connected to a gas absorption trap for hydrogen chloride.

  • Charging Flask: Add 500g of concentrated sulfuric acid to the flask, followed by 250g of freshly distilled this compound.

  • Reaction: Begin vigorous stirring to create a fine emulsion. A significant amount of hydrogen chloride gas will evolve, and the temperature will initially drop.

  • Heating: Once the initial gas evolution subsides, gently heat the mixture to 30-40°C. Maintain this temperature with continued stirring for approximately 12 hours, or until HCl evolution ceases.

  • Work-up: Carefully pour the reaction mixture into 3 liters of cold water. Allow the layers to settle and decant the upper aqueous layer.

  • Neutralization: Transfer the remaining oil to a separatory funnel. Wash sequentially with cold water, a dilute solution of sodium carbonate (use cautiously to avoid excess), and finally with water again.

  • Purification: Purify the crude oil via steam distillation or vacuum distillation to yield pure 2-chlorobenzaldehyde.

Protocol 2: Catalytic Hydrolysis using Ferric and Zinc Chlorides [1][4]

  • Setup: In a flask equipped for heating, stirring, and reflux, add the crude mixture containing this compound.

  • Catalyst Addition: Add the catalyst, which can be a mixture of ferric chloride and zinc chloride, or ferric chloride and aluminum chloride, to the flask. The total catalyst amount should be approximately 0.015% of the reactant mass.[4]

  • Reaction: Heat the mixture to 100-120°C with stirring. The reaction will release hydrogen chloride gas, which should be passed through a water trap to form hydrochloric acid. Maintain the temperature for 1.5 to 3 hours.

  • Work-up: After the reaction is complete, cool the mixture.

  • Neutralization: Add a 20% aqueous sodium carbonate solution until the pH of the mixture is between 8 and 10. Stir for 30 minutes.

  • Separation: Allow the mixture to stand and separate the lower oily layer containing the crude 2-chlorobenzaldehyde.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-chlorobenzaldehyde with a purity of >99%.[1][4]

Visualizations

G cluster_prep Reaction & Work-up cluster_purification Purification start Start: 1-Chloro-2- (dichloromethyl)benzene hydrolysis Hydrolysis (H₂SO₄ or FeCl₃/ZnCl₂) start->hydrolysis Add Reagents & Heat quench Quenching (Pour into Ice/Water) hydrolysis->quench Reaction Complete separate Phase Separation quench->separate Separate Layers wash Neutralization Wash (aq. Na₂CO₃) separate->wash Wash Organic Layer distill Vacuum or Steam Distillation wash->distill Dry & Transfer product Final Product: 2-Chlorobenzaldehyde distill->product

Caption: General experimental workflow for the synthesis and purification of 2-chlorobenzaldehyde.

G start Problem: Low Product Yield check_impurity Analyze crude product for 2-chlorobenzoic acid. start->check_impurity cause_impurity Root Cause: Impurity in starting material (trichloro-derivative). check_impurity->cause_impurity Yes check_sm Analyze crude product for starting material. check_impurity->check_sm No solution_impurity Solution: Use high-purity starting material or purify it first. cause_impurity->solution_impurity cause_incomplete Root Cause: Incomplete Hydrolysis. check_sm->cause_incomplete Yes cause_workup Root Cause: Losses during purification or work-up. check_sm->cause_workup No solution_incomplete Solutions: - Increase reaction time/temp. - Ensure vigorous mixing. - Check catalyst activity. cause_incomplete->solution_incomplete

Caption: Troubleshooting flowchart for diagnosing the cause of low yield in the synthesis.

References

Minimizing by-product formation in the synthesis of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1-Chloro-2-(dichloromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods are the direct side-chain chlorination of 2-chlorotoluene and the reaction of 2-chlorobenzophenone with a chlorinating agent such as phosphorus pentachloride.[1][2]

Q2: What are the major by-products to be aware of during the synthesis?

A2: The primary by-products depend on the synthetic route. In the direct chlorination of 2-chlorotoluene, common by-products include 1-chloro-2-(chloromethyl)benzene (from under-chlorination) and 1-chloro-2-(trichloromethyl)benzene (from over-chlorination).[1] The presence of iron can also lead to undesired ring-chlorinated isomers and tar formation.[3] When using phosphorus pentachloride with 2-chlorobenzophenone, higher reaction temperatures can lead to an increase in various by-products.[2]

Q3: How can I purify the final product?

A3: The most common method for purifying this compound is vacuum distillation.[3]

Q4: What is the role of phosphorus trichloride in the direct chlorination of 2-chlorotoluene?

A4: While the provided literature mentions the addition of phosphorus trichloride, its specific role as a catalyst or initiator in this free-radical side-chain chlorination is not explicitly detailed in the search results. It is likely used to facilitate the chlorination process.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and presence of 1-chloro-2-(chloromethyl)benzene Incomplete chlorination of the methyl group.- Increase the reaction time. - Ensure a sufficient and controlled flow of chlorine gas.[1]
Presence of 1-chloro-2-(trichloromethyl)benzene in the product mixture Over-chlorination of the methyl group.- Precisely control the stoichiometry of the chlorine gas. - Monitor the reaction progress closely, for example, by tracking the weight gain of the reaction mixture.[1][3]
Formation of multiple chlorinated isomers on the benzene ring Presence of iron, which catalyzes electrophilic aromatic substitution (ring chlorination).- Use iron-free starting materials and glassware.[3]
Significant formation of tar and dark-colored reaction mixture Side reactions catalyzed by iron or decomposition at high temperatures.- Ensure the absence of iron contamination.[3] - Maintain careful control over the reaction temperature, avoiding overheating.
High levels of by-products when using the 2-chlorobenzophenone and phosphorus pentachloride method High reaction temperature.- Conduct the reaction at a lower temperature. A patented method suggests that lower temperatures significantly improve product purity.[1][2] - Utilize a solvent, such as ethylene dichloride, which can help to moderate the reaction temperature.[2]

Experimental Protocols

1. Direct Chlorination of 2-Chlorotoluene [3]

  • Apparatus: A 500 ml three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet tube extending below the surface of the reactant.

  • Reagents:

    • 254 g (2 mol) of iron-free o-chlorotoluene

    • 2 g of phosphorus trichloride

    • Chlorine gas

  • Procedure:

    • Place the o-chlorotoluene and phosphorus trichloride into the flask.

    • Heat the flask to 130°C in the presence of bright sunlight or a mercury lamp to initiate the radical chain reaction.

    • Introduce chlorine gas through the gas inlet tube.

    • Gradually increase the reaction temperature to 160-170°C as the chlorination proceeds.

    • Continue the chlorination until the reaction mixture has gained 136-137 g in weight.

    • Stop the chlorine flow and boil the mixture to remove any dissolved hydrogen chloride.

    • Cool the mixture and purify by vacuum distillation.

2. Synthesis from 2-Chlorobenzophenone and Phosphorus Pentachloride [2]

  • Apparatus: A reactor suitable for reflux.

  • Reagents:

    • 2-chlorobenzophenone

    • Phosphorus pentachloride

    • Ethylene dichloride (solvent)

  • Procedure:

    • Dissolve 2-chlorobenzophenone in ethylene dichloride in the reactor at 55-65°C.

    • Add phosphorus pentachloride (in a molar ratio of 1.05-1.2:1 to 2-chlorobenzophenone).

    • Heat the mixture to 85-90°C and reflux for 10-15 hours.

    • Cool the reaction mixture to room temperature.

    • The resulting solution containing this compound can be further processed or purified. A comparative example noted that performing the reaction at a higher temperature of 130-140°C without a solvent resulted in a higher percentage of by-products.[2]

Data Presentation

Table 1: Reaction Conditions for Direct Chlorination of 2-Chlorotoluene

ParameterValueReference
Starting Materialo-Chlorotoluene (iron-free)[3]
Catalyst/InitiatorPhosphorus trichloride, Light[3]
Initial Temperature130°C[3]
Final Temperature160-170°C[3]
Monitoring ParameterWeight gain of reaction mixture (136-137 g)[3]

Table 2: Comparison of Reaction Conditions for the Synthesis from 2-Chlorobenzophenone

ParameterMethod 1 (Lower Temp)Method 2 (Higher Temp)Reference
SolventEthylene dichlorideNone[2]
Temperature85-90°C130-140°C[2]
By-product LevelLow~3%[2]

Visualizations

Troubleshooting_Guide start Problem Encountered low_yield Low Yield of Desired Product start->low_yield over_chlorination Presence of Trichloromethyl By-product start->over_chlorination ring_chlorination Ring-Chlorinated Isomers start->ring_chlorination tar_formation Tar Formation start->tar_formation high_byproducts_pcl5 High By-products (PCl5 Route) start->high_byproducts_pcl5 cause1 Incomplete Reaction low_yield->cause1 is caused by cause2 Excess Chlorine / Long Reaction Time over_chlorination->cause2 is caused by cause3 Iron Contamination ring_chlorination->cause3 is caused by tar_formation->cause3 is caused by cause4 High Temperature tar_formation->cause4 is caused by high_byproducts_pcl5->cause4 is caused by solution1 Increase Reaction Time / Chlorine Flow cause1->solution1 is solved by solution2 Control Stoichiometry / Monitor Reaction cause2->solution2 is solved by solution3 Use Iron-Free Equipment cause3->solution3 is solved by solution4 Lower Reaction Temperature / Use Solvent cause4->solution4 is solved by

Caption: Troubleshooting logic for minimizing by-products.

Experimental_Workflow start Start: Select Synthesis Route route1 Route 1: Direct Chlorination of 2-Chlorotoluene start->route1 route2 Route 2: 2-Chlorobenzophenone + PCl5 start->route2 step1_1 Use Iron-Free Reagents & Glassware route1->step1_1 step2_1 Use Solvent (e.g., Ethylene Dichloride) route2->step2_1 step1_2 Charge Reactor with 2-Chlorotoluene & PCl3 step1_1->step1_2 step1_3 Initiate with Light & Heat (130°C) step1_2->step1_3 step1_4 Introduce Chlorine Gas & Raise Temp (160-170°C) step1_3->step1_4 step1_5 Monitor Reaction (e.g., Weight Gain) step1_4->step1_5 step1_6 Workup & Vacuum Distillation step1_5->step1_6 step2_2 Dissolve 2-Chlorobenzophenone step2_1->step2_2 step2_3 Add PCl5 step2_2->step2_3 step2_4 Reflux at Lower Temp (85-90°C) step2_3->step2_4 step2_5 Cool and Process step2_4->step2_5

Caption: Experimental workflow for synthesis routes.

References

Technical Support Center: Purification of Crude 1-Chloro-2-(dichloromethyl)benzene by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Chloro-2-(dichloromethyl)benzene via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using vacuum distillation for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure (approximately 225-232 °C).[1][2] Distilling at such high temperatures can lead to thermal decomposition of the compound.[3] Vacuum distillation lowers the pressure above the liquid, which in turn reduces the boiling point. This allows for the distillation to occur at a lower temperature, minimizing the risk of degradation and improving the purity of the final product.[3][4]

Q2: What are the expected boiling point and pressure ranges for the vacuum distillation of this compound?

A2: The boiling point of this compound is highly dependent on the vacuum pressure. Reported conditions include a boiling range of 101.5-130 °C at 10 mmHg and 92-93 °C at 11 mmHg.[3][5] Another source indicates a boiling range of 133-145° C at 12 mm Hg for a related compound, suggesting a similar range for the target molecule.[6]

Q3: What are the common impurities in crude this compound?

A3: Common impurities can arise from the synthetic route. If prepared by the chlorination of 2-chlorotoluene, impurities may include the starting material, under-chlorinated (1-chloro-2-(chloromethyl)benzene), and over-chlorinated (1-chloro-2-(trichloromethyl)benzene) products.[3][7] If iron is present as a catalyst during chlorination, tarry products can also form.[5]

Q4: Can this compound decompose during distillation even under vacuum?

A4: While vacuum distillation significantly reduces the risk of thermal decomposition, it is still possible if the temperature is too high or if the residence time in the heated flask is prolonged.[3] It is crucial to maintain the lowest possible temperature for distillation by achieving a good vacuum.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or very slow distillation at the expected temperature. Inadequate Vacuum: The vacuum pump is not reaching the desired pressure.- Check all connections for leaks. - Ensure the vacuum pump is properly maintained and the oil is clean. - Verify the accuracy of the pressure gauge.
System Leak: Air is leaking into the distillation apparatus.- Inspect all joints and seals for proper seating. - Re-grease ground glass joints if necessary. - Check for cracks in the glassware.
Inaccurate Temperature Reading: The thermometer is not placed correctly.- The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Bumping or unstable boiling. Lack of Boiling Chips/Stirring: The liquid is superheating and boiling erratically.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating too rapidly: The heat source is set too high.- Reduce the heating rate to allow for smooth boiling.
Product is discolored (yellow or brown). Thermal Decomposition: The distillation temperature is too high.- Improve the vacuum to allow for distillation at a lower temperature. - Ensure the heating mantle is not set unnecessarily high.
Presence of Impurities: The crude material contains impurities that are degrading.- Consider a pre-purification step, such as washing with a mild base to remove acidic impurities.
Low yield of purified product. Premature Condensation: The fractionating column is not adequately insulated.- Insulate the distillation head and fractionating column with glass wool or aluminum foil to prevent heat loss.[8]
Hold-up in the apparatus: A significant amount of material is left coating the inside of the distillation apparatus.- Use a smaller distillation apparatus for smaller quantities of material.
Incorrect fraction collection: The main fraction was not collected within the correct temperature range.- Monitor the temperature closely and collect the fraction boiling at a constant temperature corresponding to the desired product under the applied vacuum.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₇H₅Cl₃[1][9]
Molecular Weight 195.47 g/mol [1][9]
Boiling Point (Atmospheric Pressure) 225-232 °C[1][2]
Boiling Point (Vacuum) 101.5-130 °C @ 10 mmHg[3][5]
92-93 °C @ 11 mmHg[3]
Density 1.381 - 1.384 g/cm³[2][9]

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Cold water supply for condenser

  • Heating mantle

  • Vacuum pump

  • Pressure gauge (manometer)

  • Round-bottom flasks (for distillation and receiving)

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser (e.g., Liebig condenser)

  • Vacuum adapter

  • Lab jack

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are clean and lightly greased.

    • Place the crude this compound in the distillation flask, not exceeding two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar.

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a cold water source.

    • Connect the vacuum adapter to a trap and then to the vacuum pump.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-12 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

    • Observe the mixture for smooth boiling.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature starts to drop or rise significantly, indicating that the main product has distilled over.

    • Stop heating and allow the apparatus to cool down completely before slowly and carefully releasing the vacuum.

  • Product Characterization:

    • Determine the yield of the purified product.

    • Assess the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Vacuum Distillation of This compound issue Problem Encountered start->issue no_distillate No or Slow Distillation issue->no_distillate No Distillate bumping Bumping / Unstable Boiling issue->bumping Unstable Boiling discolored Discolored Product issue->discolored Discoloration low_yield Low Yield issue->low_yield Low Yield success Successful Purification issue->success No Issues check_vacuum Check Vacuum System: - Pump functionality - Leaks in tubing - Gauge accuracy no_distillate->check_vacuum add_boiling_aids Add Boiling Chips or Stir Bar bumping->add_boiling_aids improve_vacuum Improve Vacuum for Lower Temperature discolored->improve_vacuum insulate Insulate Column and Head low_yield->insulate check_temp Check Thermometer Placement check_vacuum->check_temp end End check_temp->end reduce_heat Reduce Heating Rate add_boiling_aids->reduce_heat reduce_heat->end pre_purify Consider Pre-purification Step improve_vacuum->pre_purify pre_purify->end check_fractions Verify Fraction Collection Range insulate->check_fractions check_fractions->end success->end

Caption: Troubleshooting workflow for vacuum distillation.

References

Troubleshooting low yield in the chlorination of 2-chlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low yield in the chlorination of 2-chlorotoluene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that can lead to low product yield in a question-and-answer format.

Q1: My reaction yields a complex mixture of dichlorotoluene isomers with low selectivity for the desired product. How can I improve this?

A: Low selectivity is a common issue stemming from the formation of multiple dichlorotoluene isomers (2,3-, 2,4-, 2,5-, 2,6-, and 3,4-). The key to improving selectivity lies in the careful selection of the catalyst and precise control of reaction conditions.

  • Catalyst Selection: The choice of catalyst significantly influences isomer distribution. Lewis acids are commonly used, with their catalytic activities for producing the valuable 2,6-dichlorotoluene (2,6-DCT) isomer following the order: AlCl₃ > FeCl₃ > ZnCl₂.[1][2] Ionic liquids, such as [BMIM]Cl-2AlCl₃, have also demonstrated high catalytic activity.[1][2] For specific isomers like 2,4-dichlorotoluene from p-chlorotoluene, zirconium tetrachloride has been shown to increase yield.[3]

  • Temperature Control: Lower temperatures generally favor ring chlorination and can influence isomer ratios. For instance, maintaining a temperature between 10–30°C is recommended when using AlCl₃ to synthesize 2,6-DCT.[1][2]

  • Solvent Effects: The choice of solvent can impact the reaction pathway and selectivity. While many chlorinations are performed neat, the use of non-polar solvents can sometimes help control the reaction rate and temperature.

Q2: I am observing significant formation of trichlorotoluenes and other polychlorinated byproducts. What is causing this over-chlorination?

A: Over-chlorination occurs when the initial dichlorotoluene products react further with chlorine. This is typically a result of prolonged reaction times or an excess of the chlorinating agent.

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Gas Chromatography (GC). This allows you to stop the reaction once the optimal conversion of 2-chlorotoluene is achieved, before significant amounts of trichlorotoluenes are formed.

  • Stoichiometry Control: Carefully control the molar ratio of chlorine to 2-chlorotoluene. Introducing chlorine gas at a controlled rate can prevent localized high concentrations that lead to over-chlorination. Generally, the reaction should be stopped after approximately one mole of chlorine has been added per mole of 2-chlorotoluene.[4]

  • Catalyst Loading: High catalyst loading can sometimes accelerate the subsequent chlorination of dichlorotoluenes.[5] Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

Q3: My product is contaminated with side-chain chlorinated compounds like benzyl chloride derivatives. How can I prevent this?

A: Side-chain chlorination is a competing radical reaction that is promoted by different conditions than the desired electrophilic aromatic substitution (ring chlorination).

  • Eliminate UV Light: Radical chlorination is often initiated by ultraviolet (UV) light. Ensure your reaction setup is shielded from direct sunlight or other UV sources.

  • Maintain Low Temperature: High temperatures (above 70°C) favor the formation of side-chain chlorinated byproducts.[4] Maintaining a lower reaction temperature (typically 20-50°C) is crucial for favoring ring substitution.[4]

  • Use an Appropriate Catalyst: The presence of a Lewis acid catalyst (like FeCl₃ or AlCl₃) strongly promotes electrophilic aromatic substitution on the ring, suppressing the radical pathway.[6] Conversely, radical initiators should be avoided.

Q4: The reaction is sluggish, and the conversion of 2-chlorotoluene is low. What could be wrong with my catalyst?

A: Low catalyst activity can be due to deactivation, insufficient quantity, or improper handling.

  • Catalyst Purity and Handling: Many Lewis acid catalysts, particularly AlCl₃ and FeCl₃, are highly sensitive to moisture. Ensure the catalyst is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

  • Reactant Purity: Impurities in the 2-chlorotoluene or chlorine gas can poison the catalyst. Use reagents of appropriate purity.

  • Catalyst Loading: The amount of catalyst used should be sufficient to drive the reaction. A typical loading for ferrocene-based catalysts is 0.5 to 1.5 grams per mole of toluene, while for Lewis acids, it can range from 0.5% to 2% by weight relative to the starting material.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the chlorination of 2-chlorotoluene?

A: The most common catalysts are Lewis acids, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂).[1][2] More recently, ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl₃) have been investigated and shown to be effective and potentially recyclable catalysts.[1][2][5][7]

Q2: What are the primary dichlorotoluene isomers formed from the chlorination of 2-chlorotoluene?

A: The chlorination of 2-chlorotoluene can theoretically produce five different dichlorotoluene isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dichlorotoluene. The distribution of these isomers is highly dependent on the reaction conditions and catalyst used.

Q3: How does reaction temperature influence the outcome of the chlorination?

A: Temperature is a critical parameter.

  • Low Temperatures (0-50°C): These conditions favor electrophilic substitution on the aromatic ring and help minimize side-chain chlorination.[4]

  • High Temperatures (>70°C): Higher temperatures increase the rate of reaction but also promote the formation of unwanted side-chain chlorinated byproducts and can lead to over-chlorination.[4]

Q4: My desired dichlorotoluene isomer is difficult to purify. What separation methods are effective?

A: The boiling points of dichlorotoluene isomers are very close, making simple distillation challenging.[8] Industrial and lab-scale separations often rely on more advanced techniques:

  • Fractional Distillation: Requires a very high-efficiency column (many theoretical plates).[8]

  • Melt Crystallization: This technique takes advantage of differences in the melting points of the isomers and is used for purification.[9]

  • Adsorptive Separation: Utilizes adsorbents like ZSM-5 or faujasite-type zeolites that can selectively adsorb certain isomers, allowing for their separation.[10][11]

Data Presentation

Table 1: Effect of Catalyst on Dichlorotoluene (DCT) Isomer Selectivity

CatalystStarting MaterialKey Isomer(s) ProducedSelectivity (%)Reference
AlCl₃2-Chlorotoluene2,6-DCT~33%[1][2]
[BMIM]Cl-2AlCl₃2-Chlorotoluene2,6-DCT~34%[1]
Zirconium Tetrachloridep-Chlorotoluene2,4-DCT>80%[3]
[BMIM]Cl-2ZnCl₂Tolueneo-Chlorotoluene~65.4%[5]

Table 2: Recommended Reaction Parameters for Ring Chlorination

ParameterRecommended RangeRationaleReference
Temperature20°C to 50°CFavors ring chlorination, suppresses side-chain reactions.[4]
Chlorine Addition1.0 - 1.1 gram atoms per mole of substratePrevents over-chlorination to trichlorotoluenes.[4]
Catalyst Loading (Lewis Acid)0.5 - 2.0% (w/w)Sufficient for catalysis without promoting side reactions.[1][2]
Reaction EnvironmentAnhydrous, shielded from UV lightPrevents catalyst deactivation and radical side-chain chlorination.[6]

Experimental Protocols

Protocol: Catalytic Chlorination of 2-Chlorotoluene to Dichlorotoluenes

This protocol is a generalized procedure based on common laboratory practices for electrophilic chlorination.

1. Materials and Setup:

  • Reactants: 2-Chlorotoluene (anhydrous), Chlorine gas.

  • Catalyst: Anhydrous Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃).

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a gas outlet leading to a scrubber (e.g., sodium hydroxide solution) to neutralize excess chlorine and HCl gas. The entire setup should be protected from moisture by drying tubes.

2. Procedure:

  • Under an inert atmosphere (N₂ or Ar), add 2-chlorotoluene (e.g., 1 mole) to the reaction flask.

  • Add the anhydrous Lewis acid catalyst (e.g., 0.01 moles) to the flask with stirring.

  • Cool the reaction mixture to the desired temperature (e.g., 25°C) using an external cooling bath.

  • Begin bubbling dry chlorine gas through the mixture at a controlled, steady rate.

  • Maintain the reaction temperature within the desired range (e.g., 25-35°C), using the cooling bath to manage the exothermic reaction.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Once the desired conversion is reached (typically after ~1 mole equivalent of chlorine has been added, as determined by weight gain or GC analysis), stop the chlorine flow.

  • Purge the reaction mixture with an inert gas (N₂ or Ar) to remove any dissolved HCl and excess chlorine.

3. Work-up and Purification:

  • "Quench" the catalyst by carefully adding water or a dilute aqueous acid solution to the reaction mixture while cooling.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove residual acid), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and remove any low-boiling components by simple distillation.

  • The resulting crude product, a mixture of dichlorotoluene isomers, can be further purified by fractional distillation under reduced pressure or other specialized techniques like melt crystallization.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes start Start: Low Yield Observed analyze Analyze Product Mixture (GC, GC-MS) start->analyze identify Identify Primary Cause analyze->identify isomers Poor Isomer Selectivity Check Catalyst & Temperature identify->isomers over_chlor Over-chlorination Monitor Reaction Time & Cl2 Ratio identify->over_chlor side_chain Side-Chain Products Exclude UV Light, Lower Temp identify->side_chain low_conv Low Conversion Check Catalyst Activity & Purity identify->low_conv solution Implement Corrective Action isomers->solution over_chlor->solution side_chain->solution low_conv->solution end_node End: Yield Optimized solution->end_node

Caption: Troubleshooting workflow for addressing low yield.

Competing_Pathways cluster_conditions1 Electrophilic Aromatic Substitution cluster_conditions2 Radical Substitution catalyst Lewis Acid Catalyst (e.g., FeCl3) Low Temperature No UV Light ring_product Ring Chlorination (Dichlorotoluenes) catalyst->ring_product initiator UV Light or High Temperature (>70°C) side_product Side-Chain Chlorination (Benzyl Chloride Derivatives) initiator->side_product start 2-Chlorotoluene + Cl2 start->catalyst Desired Pathway start->initiator Undesired Pathway

Caption: Competing pathways in the chlorination of 2-chlorotoluene.

Isomer_Formation cluster_products Dichlorotoluene Isomers start 2-Chlorotoluene p26 2,6-DCT start->p26 + Cl2 (Catalyst) p24 2,4-DCT start->p24 + Cl2 (Catalyst) p25 2,5-DCT start->p25 + Cl2 (Catalyst) p23 2,3-DCT start->p23 + Cl2 (Catalyst) p34 3,4-DCT start->p34 + Cl2 (Catalyst)

Caption: Formation of dichlorotoluene isomers from 2-chlorotoluene.

References

Removal of unreacted 2-chlorotoluene from 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted 2-chlorotoluene from 1-Chloro-2-(dichloromethyl)benzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Troubleshooting Steps
Poor Separation Efficiency (Contaminated Product) - Inefficient fractional distillation column. - Distillation rate is too fast. - Improper packing of the distillation column. - Fluctuations in the heating mantle temperature.- Ensure the fractionating column is appropriate for the boiling point difference (a Vigreux or packed column is recommended). - Reduce the distillation rate to allow for proper vapor-liquid equilibrium to be established.[1][2] - If using a packed column, ensure the packing material is uniform and free of channels. - Use a temperature controller for the heating mantle to ensure a stable heat source.
No Distillate is Collected - Insufficient heating. - A leak in the distillation apparatus. - Condenser water is too cold, causing the vapor to solidify.- Gradually increase the temperature of the heating mantle. The distilling pot needs to be hotter than the top of the column for the vapor to ascend.[3] - Check all glass joints for a proper seal. Use joint grease if necessary.[4] - While unlikely for these compounds, ensure the condenser water temperature is appropriate to condense the vapor without causing solidification.
Bumping or Violent Boiling - Uneven heating of the mixture. - Absence of boiling chips or a stir bar.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.[2] - Ensure the heating mantle is in good contact with the flask for even heat distribution.
Product Loss - Leaks in the apparatus. - Distilling to dryness.- As mentioned, ensure all joints are properly sealed.[4] - Never distill to dryness, as this can lead to the formation of explosive peroxides and loss of the desired high-boiling point product.[4]
Inaccurate Thermometer Reading - Improper placement of the thermometer.- The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating 2-chlorotoluene from this compound?

A1: Due to the significant difference in their boiling points, fractional distillation is the most effective and recommended method for this separation.[5][6][7]

Q2: What are the boiling points of 2-chlorotoluene and this compound?

A2: The boiling point of 2-chlorotoluene is approximately 157-159 °C, while the boiling point of this compound is around 225-232 °C.

Q3: How can I confirm the purity of the separated this compound?

A3: Gas chromatography (GC) is a highly effective analytical technique for assessing the purity of the final product. By comparing the chromatogram of the purified sample to that of a known standard, the presence and quantity of any residual 2-chlorotoluene can be determined.[8][9][10]

Q4: Are there any specific safety precautions I should take during this procedure?

A4: Yes. Both 2-chlorotoluene and this compound are hazardous chemicals. The procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhaling the vapors and prevent contact with skin and eyes.

Q5: Why is there unreacted 2-chlorotoluene in my this compound product?

A5: this compound is often synthesized by the direct chlorination of 2-chlorotoluene.[11][12] If the reaction does not go to completion, or if an excess of the starting material is used, unreacted 2-chlorotoluene will remain in the reaction mixture.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2-ChlorotolueneC₇H₇Cl126.58157-159-351.083
This compoundC₇H₅Cl₃195.47225-232N/A1.381

Experimental Protocol: Fractional Distillation

This protocol details the methodology for separating unreacted 2-chlorotoluene from this compound.

Materials:

  • Mixture of 2-chlorotoluene and this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Clamps and stands

  • Joint grease (if necessary)

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram below.

    • Place the mixture to be separated in the round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head, ensuring the bulb is correctly positioned.[1]

    • Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the cooling water inlet to the lower arm and the outlet to the upper arm.

    • Place a pre-weighed receiving flask at the outlet of the condenser.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the mixture using the heating mantle. Set the stirrer to a moderate speed if using a stir bar.

    • Observe the mixture as it begins to boil. A ring of condensation will slowly rise through the fractionating column.[1] If the ascent is too slow, you can insulate the column with glass wool or aluminum foil.[3]

    • The temperature on the thermometer will rise and then stabilize at the boiling point of the more volatile component, 2-chlorotoluene (approx. 157-159 °C).

    • Collect this first fraction in the receiving flask. Maintain a slow and steady distillation rate of about 1-2 drops per second.

    • Once all the 2-chlorotoluene has distilled, the temperature will drop, and then begin to rise again towards the boiling point of this compound.

  • Fraction Collection:

    • When the temperature begins to rise sharply after the first fraction has been collected, replace the receiving flask with a clean, pre-weighed one.

    • Increase the heating mantle temperature to distill the higher-boiling this compound (approx. 225-232 °C).

    • Collect the purified this compound in the new receiving flask.

    • Stop the distillation before the flask goes to dryness.

  • Purity Analysis:

    • Analyze a small sample of the collected this compound fraction using gas chromatography (GC) to determine its purity and confirm the absence of 2-chlorotoluene.

Visualization

SeparationWorkflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Purity Analysis A Mixture in Distillation Flask B Fractionating Column A->B C Distillation Head & Thermometer B->C D Condenser C->D E Receiving Flask D->E F Heat Mixture G Vapor Rises through Column F->G H Collect First Fraction (2-Chlorotoluene) G->H I Change Receiving Flask H->I J Increase Heat I->J K Collect Second Fraction (this compound) J->K L Gas Chromatography (GC) of Second Fraction K->L

Caption: Workflow for the separation of 2-chlorotoluene from this compound.

References

Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of 1-chloro-2-(trichloromethyl)benzene during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1-chloro-2-(trichloromethyl)benzene formation?

The formation of 1-chloro-2-(trichloromethyl)benzene, also known as 2-chlorobenzotrichloride, is typically the result of an exhaustive free-radical chlorination of the methyl group of 2-chlorotoluene. This reaction proceeds in a stepwise manner, and if not carefully controlled, will proceed to the fully chlorinated product.[1]

Q2: How can I favor the formation of monochlorinated or dichlorinated products over the trichlorinated byproduct?

To prevent the formation of 1-chloro-2-(trichloromethyl)benzene, the key is to control the extent of the chlorination reaction. This can be achieved by:

  • Stoichiometric Control: Carefully controlling the molar ratio of the chlorinating agent to the starting material (2-chlorotoluene). Using a limited amount of the chlorinating agent will favor the formation of less chlorinated products.

  • Reaction Time: Shorter reaction times will generally lead to a lower degree of chlorination.

  • Alternative Chlorinating Agents: Utilizing milder and more selective chlorinating agents can help prevent over-chlorination.

Q3: Are there alternative synthesis routes that avoid the use of harsh free-radical chlorination?

Yes, several alternative methods can be employed for more selective chlorination:

  • Photochemical Flow Process: Continuous flow reactors offer precise control over reaction parameters such as residence time and irradiation, which can be optimized to favor monochlorination.[2]

  • Catalytic Methods: The use of specific catalysts, such as copper(I) chloride/bis(oxazoline) with N-fluorobenzenesulfonimide (NFSI) as the oxidant, can provide high selectivity for benzylic monochlorination.[3]

  • Visible Light-Mediated Chlorination: Using visible light in combination with reagents like N,N-dichloroacetamide can be a metal-free and selective method for benzylic chlorination.[4]

Q4: How can I promote chlorination on the aromatic ring instead of the methyl group?

To favor ring chlorination over side-chain chlorination, the reaction conditions need to be shifted away from a free-radical pathway towards an electrophilic aromatic substitution pathway. This is typically achieved by:

  • Using a Lewis Acid Catalyst: Employing catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) in the absence of UV light will direct chlorination to the aromatic ring.[5][6]

  • Lower Reaction Temperatures: Electrophilic aromatic substitution is often favored at lower temperatures compared to the higher temperatures required for free-radical side-chain chlorination.[7]

Troubleshooting Guides

Issue 1: My reaction is producing a high yield of 1-chloro-2-(trichloromethyl)benzene instead of the desired monochlorinated product.

Potential Cause Troubleshooting Step
Excess chlorinating agentReduce the molar equivalents of the chlorinating agent relative to the 2-chlorotoluene.
Prolonged reaction timeMonitor the reaction closely using an appropriate analytical technique (e.g., GC-MS, NMR) and quench the reaction once the desired product is maximized.
High reaction temperatureLower the reaction temperature to decrease the rate of the free-radical reaction.
High-intensity UV sourceReduce the intensity of the UV light source or consider a photochemical flow reactor for better control.

Issue 2: I am observing a mixture of side-chain and ring chlorination products.

Potential Cause Troubleshooting Step
Presence of both UV light and a Lewis acid catalystTo favor side-chain chlorination, remove the Lewis acid catalyst. To favor ring chlorination, remove the UV light source.
Iron contaminationEnsure all glassware is free from iron residues, as iron can act as a catalyst for ring chlorination.[8]
Inappropriate solventThe choice of solvent can influence the reaction pathway. Consider using a non-polar solvent for free-radical chlorination.

Experimental Protocols

Protocol 1: Selective Monochlorination of 2-Chlorotoluene using a Photochemical Flow Reactor

This protocol is a conceptual guide based on principles of selective photochemical chlorination.[2]

  • Reactor Setup: A continuous flow reactor equipped with a UV light source is assembled.

  • Reagent Preparation: A solution of 2-chlorotoluene in a suitable solvent (e.g., carbon tetrachloride) is prepared. A separate solution of the chlorinating agent (e.g., chlorine gas diluted in nitrogen) is also prepared.

  • Reaction Execution: The two reagent streams are pumped into the flow reactor at controlled flow rates. The mixture is irradiated with UV light as it passes through the reactor.

  • Parameter Optimization: The residence time (controlled by the flow rate and reactor volume) and the intensity of the UV light are carefully optimized to maximize the yield of 1-chloro-2-(chloromethyl)benzene while minimizing the formation of di- and tri-chlorinated byproducts.

  • Work-up and Analysis: The output from the reactor is collected and analyzed (e.g., by GC-MS) to determine the product distribution. The product is then purified using standard techniques such as distillation.

Protocol 2: Selective Ring Chlorination of 2-Chlorotoluene

This protocol is a general procedure for electrophilic aromatic chlorination.[5][6]

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. The flask is shielded from UV light.

  • Reagent Charging: 2-chlorotoluene and a Lewis acid catalyst (e.g., FeCl₃) are added to the flask. The mixture is cooled in an ice bath.

  • Chlorine Addition: Chlorine gas is bubbled through the cooled, stirred solution at a slow, controlled rate.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis.

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with a sodium bicarbonate solution and then brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to separate the ortho- and para-chlorinated isomers.

Data Presentation

Table 1: Influence of Reaction Conditions on the Chlorination of Toluene

This table provides illustrative data on how reaction conditions affect the product distribution in the chlorination of toluene, which follows similar principles to 2-chlorotoluene.

Conditions Catalyst Product Distribution Reference
UV Light, High TemperatureNone (Free Radical)Side-chain chlorination (benzyl chloride, benzal chloride, benzotrichloride)[9]
Dark, Low TemperatureFeCl₃ (Lewis Acid)Ring chlorination (o-chlorotoluene, p-chlorotoluene)
Ionic Liquid [BMIM]Cl-2ZnCl₂[BMIM]Cl-2ZnCl₂Ring chlorination (favors o-chlorotoluene)[6]

Visualizations

ReactionPathways cluster_side_chain Side-Chain Chlorination (Free Radical) cluster_ring Ring Chlorination (Electrophilic) 2-Chlorotoluene_sc 2-Chlorotoluene Monochloro 1-chloro-2-(chloromethyl)benzene 2-Chlorotoluene_sc->Monochloro + Cl₂ / UV Dichloro 1-chloro-2-(dichloromethyl)benzene Monochloro->Dichloro + Cl₂ / UV Trichloro 1-chloro-2-(trichloromethyl)benzene Dichloro->Trichloro + Cl₂ / UV 2-Chlorotoluene_r 2-Chlorotoluene Ring_Chloro Dichloro-toluenes 2-Chlorotoluene_r->Ring_Chloro + Cl₂ / Lewis Acid

Caption: Reaction pathways for the chlorination of 2-chlorotoluene.

TroubleshootingFlowchart start High yield of 1-chloro-2-(trichloromethyl)benzene? check_reagents Check molar ratio of chlorinating agent start->check_reagents check_time Monitor reaction time start->check_time check_conditions Review reaction conditions (temp, light) start->check_conditions adjust_reagents Reduce chlorinating agent check_reagents->adjust_reagents adjust_time Quench reaction earlier check_time->adjust_time adjust_conditions Lower temp / reduce light intensity check_conditions->adjust_conditions end Desired product yield improved adjust_reagents->end adjust_time->end adjust_conditions->end

Caption: Troubleshooting workflow for unwanted trichlorination.

References

Scaling up the synthesis of 1-Chloro-2-(dichloromethyl)benzene for industrial production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Industrial Synthesis of 1-Chloro-2-(dichloromethyl)benzene

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the synthesis of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method is the direct side-chain chlorination of 2-chlorotoluene.[1] This is a free-radical substitution reaction where hydrogen atoms on the methyl group are replaced by chlorine. The reaction is typically initiated by ultraviolet (UV) light, such as from a mercury lamp or bright sunlight, rather than a Lewis acid catalyst.[1][2]

Q2: How can the degree of chlorination be controlled to maximize the yield of the desired dichloromethyl product?

A2: Controlling the extent of chlorination is critical to prevent the formation of under-chlorinated (1-chloro-2-(chloromethyl)benzene) or over-chlorinated (1-chloro-2-(trichloromethyl)benzene) byproducts.[1] High selectivity is achieved through precise control over the stoichiometry of the chlorine gas and the reaction time.[1] Continuous monitoring of the reaction mixture's weight gain and specific gravity can be used to determine the reaction endpoint.[2]

Q3: What are the primary impurities and side reactions to be aware of during synthesis?

A3: The main impurities are the mono- and trichlorinated derivatives on the side chain. Another significant side reaction is the chlorination of the benzene ring. This is often catalyzed by the presence of iron, which can also promote the formation of tar products.[2] Additionally, the dichloromethyl group is susceptible to hydrolysis, which can form 2-chlorobenzaldehyde.[1]

Q4: What are the recommended methods for purifying the final product on an industrial scale?

A4: Vacuum distillation is a common and effective method for purifying this compound after the reaction is complete.[2] This allows for the separation of the desired product from unreacted starting materials, byproducts, and tars. For specific applications requiring very high purity, further purification may be achieved through selective crystallization techniques.[3]

Q5: What analytical techniques are used for quality control and reaction monitoring?

A5: A comprehensive suite of analytical methods is used for quality assurance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity and quantify impurities.[4] Spectroscopic methods such as Proton NMR (¹H-NMR), Carbon-13 NMR, and Infrared (IR) spectroscopy are used to confirm the structure of the compound.[1][4]

Q6: What are the key safety considerations when handling this chemical and its precursors?

A6: this compound and its precursors are hazardous materials. The substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5] It is crucial to work in a well-ventilated area or under a chemical fume hood.[6][7] Personal Protective Equipment (PPE), including protective gloves, safety goggles, and appropriate respiratory protection, must be worn.[6][8] The material should be stored in a cool, dry, well-ventilated area away from incompatible substances and moisture.[6]

Troubleshooting Guide

Problem: Low yield of this compound.

  • Possible Cause: Inadequate reaction temperature.

    • Solution: Ensure the reaction temperature is gradually increased and maintained within the optimal range (e.g., 130°C to 170°C for the chlorination of 2-chlorotoluene).[2]

  • Possible Cause: Insufficient UV light initiation.

    • Solution: Verify the output and placement of the UV lamp to ensure it provides adequate energy to initiate the free-radical reaction.

  • Possible Cause: Premature termination of the reaction.

    • Solution: Monitor the reaction's progress by tracking the weight gain of the reaction mixture or using in-process analytical controls (e.g., GC) to ensure the reaction proceeds to completion.[2]

Problem: High concentration of 1-chloro-2-(trichloromethyl)benzene impurity.

  • Possible Cause: Excessive chlorination.

    • Solution: Reduce the total amount of chlorine gas used or shorten the reaction time. Implement strict monitoring of the chlorine feed and reaction progress to stop the reaction once the target specific gravity or weight gain is achieved.[1][2]

Problem: Presence of ring-chlorinated byproducts and tar formation.

  • Possible Cause: Iron contamination in the starting material or reactor.

    • Solution: Use iron-free 2-chlorotoluene as the starting material.[2] Ensure the reactor and associated equipment are made of non-reactive materials (e.g., glass-lined steel) to prevent catalytic side reactions.

Problem: Product appears discolored or contains particulates after purification.

  • Possible Cause: Thermal decomposition during distillation.

    • Solution: Optimize vacuum distillation parameters to lower the boiling point. Ensure the distillation temperature does not exceed the thermal stability limit of the product.

  • Possible Cause: Incomplete removal of acidic gases (HCl) before distillation.

    • Solution: After stopping the chlorine feed, continue to heat or sparge the mixture with an inert gas (like nitrogen) to drive off excess dissolved HCl before proceeding to distillation.[2]

Data Summary Tables

Table 1: Physical and Chemical Properties

Property Value
CAS Number 88-66-4
Molecular Formula C₇H₅Cl₃
Molecular Weight 195.46 g/mol
Appearance Colorless liquid
Boiling Point 101.5-130°C at 10 mmHg[2]

| Specific Gravity | 1.395-1.400 at 20°C[2] |

Table 2: Typical Reaction Parameters for Side-Chain Chlorination of 2-Chlorotoluene

Parameter Value / Condition Reference
Starting Material Iron-free o-chlorotoluene [2]
Catalyst/Initiator UV Light (Mercury Lamp or Sunlight) [1][2]
Co-catalyst (optional) Phosphorus trichloride (PCl₃) [2]
Reactant Chlorine Gas (Cl₂) [2]
Initial Temperature 130°C [2]
Final Temperature 160-170°C [2]
Reaction Monitoring Weight gain, Specific gravity [2]

| Purification Method | Vacuum Distillation |[2] |

Experimental Protocols

Protocol 1: Synthesis via Free-Radical Chlorination of 2-Chlorotoluene

This protocol is based on established laboratory procedures and is intended for scale-up consideration.[2]

Materials and Equipment:

  • Three-necked, round-bottom flask (or appropriate industrial reactor)

  • Reflux condenser

  • Thermometer

  • Gas inlet tube extending below the surface of the reaction mixture

  • Heating mantle or other suitable heat source

  • UV lamp (e.g., mercury lamp)

  • Scrubber system for absorbing HCl off-gas

  • Vacuum distillation apparatus

  • 2-chlorotoluene (iron-free)

  • Phosphorus trichloride (optional)

  • Chlorine gas

Procedure:

  • Setup: Assemble the reactor with the reflux condenser, thermometer, and gas inlet tube. Connect the top of the condenser to an HCl absorption flask or scrubber.

  • Charging the Reactor: Charge the reactor with 254 g (2 moles) of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride.

  • Initiation: Position the UV lamp to illuminate the reactor.

  • Heating and Chlorination: Heat the mixture to 130°C. Begin bubbling chlorine gas through the mixture via the gas inlet tube. The reaction is exothermic, and the temperature will gradually rise. Maintain the reaction temperature between 160-170°C.

  • Monitoring: Continuously monitor the reaction progress. The reaction is complete when the weight of the reaction mixture has increased by 136-137 g, and the specific gravity of the liquid at 20°C reaches 1.395-1.400.

  • Quenching: Stop the flow of chlorine gas and turn off the UV lamp. Continue to heat the mixture to boil off any remaining dissolved HCl.

  • Purification: Cool the crude reaction mixture. Purify the product by vacuum distillation. Collect the fraction boiling between 101.5-130°C at 10 mmHg. This should yield 300-310 g of this compound.

Visualizations

Synthesis_Workflow Raw_Materials Raw Materials (2-Chlorotoluene, Chlorine) Reaction Side-Chain Chlorination (UV Initiation, 130-170°C) Raw_Materials->Reaction Workup Work-Up (HCl Removal) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Final_Product Final Product 1-Chloro-2- (dichloromethyl)benzene Purification->Final_Product

Caption: Industrial synthesis workflow for this compound.

Reaction_Pathway Start 2-Chlorotoluene Mono 1-Chloro-2- (chloromethyl)benzene (Under-chlorination) Start->Mono + Cl₂ / UV Ring Ring-Chlorinated Byproducts (Fe²⁺ Catalyzed) Start->Ring + Cl₂ / Fe²⁺ Di 1-Chloro-2- (dichloromethyl)benzene (Desired Product) Mono->Di + Cl₂ / UV Tri 1-Chloro-2- (trichloromethyl)benzene (Over-chlorination) Di->Tri + Excess Cl₂ / UV

Caption: Reaction pathway showing desired product and key side products.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Purity High Ring-Chlorination? Start->Check_Purity Yes Check_Overchlorination High Tri-Chloro Impurity? Check_Purity->Check_Overchlorination No Check_Fe Source Iron-Free Starting Material & Check Reactor Integrity Check_Purity->Check_Fe Yes Check_Temp Check Reaction Temperature Profile Check_Overchlorination->Check_Temp No Check_Stoich Reduce Cl₂ Stoichiometry or Reaction Time Check_Overchlorination->Check_Stoich Yes Check_UV Check UV Lamp Intensity & Position Check_Temp->Check_UV End Process Optimized Check_Fe->End Check_Stoich->End Check_UV->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Managing HCl gas evolution during the synthesis of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-(dichloromethyl)benzene, with a focus on managing the evolution of hydrogen chloride (HCl) gas.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question: My reaction is producing a significant amount of over-chlorinated product (1-chloro-2-(trichloromethyl)benzene). How can I improve the selectivity for the desired dichloromethyl compound?

Answer: Over-chlorination is a common issue in free-radical halogenation reactions. The reaction proceeds stepwise from mono- to di- to tri-chlorination of the methyl group.[1] To enhance the selectivity for this compound, you should precisely control the stoichiometry of the chlorine gas and the reaction time.[1]

  • Monitor the reaction progress closely: Use techniques like Gas Chromatography (GC) to track the formation of the desired product and the emergence of the trichlorinated byproduct.

  • Control Chlorine Addition: Ensure a consistent and controlled flow rate of chlorine gas. Stop the addition of chlorine as soon as the desired conversion is achieved. The reaction can be monitored by the weight gain of the reaction mixture.[2]

  • Temperature Control: Maintain the reaction temperature within the optimal range of 130°C to 170°C.[2] Fluctuations in temperature can affect the reaction rate and selectivity.

Question: The evolution of HCl gas from my reaction seems excessively vigorous and is overwhelming my scrubbing system. What could be the cause and how can I manage it?

Answer: An unexpectedly high rate of HCl evolution can be due to several factors:

  • Excessive Chlorine Flow Rate: A high flow rate of chlorine gas will lead to a faster reaction rate and, consequently, a more rapid evolution of HCl. Reduce the chlorine flow rate to a more manageable level.

  • Reaction Temperature is Too High: Higher temperatures accelerate the reaction, leading to a faster production of HCl. Ensure your heating mantle or oil bath is set to the correct temperature and that the reaction mixture's internal temperature is being monitored accurately.

  • Inefficient Stirring: Poor mixing of the reactants can lead to localized "hot spots" where the reaction proceeds much faster, causing a sudden outgassing of HCl. Ensure your stirring mechanism is functioning correctly and providing vigorous agitation.

If the issue persists, consider implementing a more robust gas scrubbing system or using a larger scrubbing vessel to handle the gas load.

Question: My HCl gas scrubbing solution (sodium hydroxide) is becoming quickly exhausted, indicated by a rapid change in the pH indicator. What should I do?

Answer: Rapid exhaustion of the scrubbing solution indicates that the amount of HCl being produced is greater than the neutralizing capacity of your current setup.

  • Increase the Concentration of the Scrubbing Solution: Using a more concentrated solution of sodium hydroxide (NaOH) will increase its capacity to neutralize HCl.

  • Increase the Volume of the Scrubbing Solution: A larger volume of the scrubbing solution will provide more neutralizing agent and require less frequent replacement.

  • Use a Two-Stage Scrubbing System: For reactions that produce a large amount of HCl, a two-stage scrubbing system can be more effective. The first scrubber can capture the bulk of the HCl, while the second ensures that any remaining gas is neutralized before venting.

Question: I have noticed the formation of tar-like substances in my reaction flask. What is causing this and how can it be prevented?

Answer: The formation of tar products can be facilitated by the presence of iron, which can catalyze the condensation of this compound with hydrogen chloride.[2] To prevent this, ensure that your starting material, o-chlorotoluene, is free of iron.[2] Additionally, use glassware that has been thoroughly cleaned to remove any metal contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when synthesizing this compound?

A1: The primary safety concern is the evolution of corrosive and toxic hydrogen chloride (HCl) gas. Inhalation of HCl gas can cause severe respiratory irritation, and contact with the skin and eyes can cause chemical burns. Therefore, it is crucial to perform the reaction in a well-ventilated fume hood and to have an effective gas scrubbing system in place.

Q2: What type of gas scrubbing system is recommended for this synthesis?

A2: A wet scrubber using an alkaline solution is highly effective for neutralizing HCl gas. A solution of sodium hydroxide (NaOH) is commonly used. The efficiency of HCl removal with a NaOH solution can be significantly high.[3][4] The off-gas from the reaction is bubbled through the alkaline solution, which neutralizes the HCl.

Q3: How can I monitor the efficiency of my HCl gas scrubber?

A3: The efficiency of the scrubber can be monitored by checking the pH of the scrubbing solution. As the solution neutralizes the HCl, its pH will decrease. You can use a pH meter or indicator paper to monitor the pH. Additionally, you can test the gas exiting the scrubber with a damp piece of litmus paper to ensure it is not acidic. For more precise measurements, specialized HCl gas detectors are available.

Q4: What is the role of phosphorus trichloride in this reaction?

A4: Phosphorus trichloride (PCl₃) is used as a catalyst in the free-radical chlorination of the methyl group of o-chlorotoluene.[2]

Q5: What are the optimal reaction conditions for the synthesis of this compound?

A5: The reaction is typically initiated by heating o-chlorotoluene to about 130°C, after which chlorine gas is introduced. The temperature of the reaction mixture will gradually rise to 160-170°C.[2] The reaction is carried out in the presence of bright sunlight or a mercury lamp to initiate the free-radical chain reaction.[2]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
2-Chlorotoluene (o-chlorotoluene)C₇H₇Cl126.581591.073
This compoundC₇H₅Cl₃195.48227-229~1.395 - 1.400
Hydrogen Chloride (HCl)HCl36.46-85.051.49 (liquid at -85°C)

Table 2: HCl Gas Scrubbing Efficiency with NaOH Solution

Inlet HCl Concentration (ppm)NaOH Concentration (kmol/m³)Gas Flow Rate (x 10⁻⁴ Nm³/s)Liquid Flow Rate (x 10⁻⁶ m³/s)HCl Removal Efficiency (%)
3000.0058.29748.18393.98
5000.005--92.54

Data adapted from studies on HCl scrubbing in laboratory-scale systems.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chlorotoluene (o-chlorotoluene), iron-free (254 g, 2 mol)[2]

  • Phosphorus trichloride (2 g)[2]

  • Chlorine gas

  • 500 ml three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • HCl gas scrubbing system (see Protocol 2)

Procedure:

  • Set up the apparatus in a fume hood. Equip the three-necked flask with a reflux condenser, a thermometer, and a gas inlet tube that extends below the surface of the reactants.[2]

  • Connect the outlet of the reflux condenser to the HCl gas scrubbing system.

  • Add 254 g of iron-free o-chlorotoluene and 2 g of phosphorus trichloride to the flask.[2]

  • Begin heating the flask to a temperature of 130°C.[2]

  • Once the temperature is reached, start passing chlorine gas through the reaction mixture. The reaction should be initiated in the presence of bright sunlight or a mercury lamp.[2]

  • The reaction temperature will gradually increase to 160-170°C.[2]

  • Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g.[2]

  • Stop the flow of chlorine gas and continue to heat the mixture to boil off any excess dissolved HCl.[2]

  • Allow the reaction mixture to cool to room temperature.

  • The crude product can then be purified by vacuum distillation.

Protocol 2: HCl Gas Scrubbing

Materials:

  • Gas washing bottle or bubbler

  • Sodium hydroxide (NaOH)

  • Water

  • pH indicator or pH meter

Procedure:

  • Prepare a 5-10% (w/v) solution of sodium hydroxide in water.

  • Fill a gas washing bottle or bubbler with the NaOH solution, ensuring the gas dispersion tube is submerged.

  • Connect the outlet of the reflux condenser from the reaction setup to the inlet of the gas washing bottle using appropriate tubing.

  • Ensure all connections are secure to prevent any leakage of HCl gas.

  • During the reaction, the evolved HCl gas will bubble through the NaOH solution and be neutralized.

  • Periodically monitor the pH of the scrubbing solution. If the pH drops significantly (becomes less alkaline), the solution should be carefully replaced with a fresh solution.

  • After the reaction is complete, the spent scrubbing solution should be neutralized to a pH between 6 and 8 before disposal, in accordance with local regulations.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_scrubbing HCl Gas Management reactants 1. Add 2-Chlorotoluene and PCl3 to a three-necked flask. heating 2. Heat the mixture to 130°C. reactants->heating chlorination 3. Introduce Chlorine gas under UV light/sunlight. heating->chlorination monitoring 4. Monitor reaction temperature (160-170°C) and weight gain. chlorination->monitoring neutralization C. HCl gas bubbles through and is neutralized by NaOH solution. chlorination->neutralization HCl Gas Evolution completion 5. Stop Chlorine flow and boil to remove excess HCl. monitoring->completion product 6. Cool and purify the product via vacuum distillation. completion->product setup_scrubber A. Prepare NaOH scrubbing solution in a gas washing bottle. connect_scrubber B. Connect reaction outlet to scrubber inlet. setup_scrubber->connect_scrubber connect_scrubber->neutralization monitor_ph D. Periodically monitor the pH of the scrubbing solution. neutralization->monitor_ph disposal E. Neutralize and dispose of spent solution. monitor_ph->disposal

Caption: Experimental workflow for the synthesis of this compound and the management of HCl gas evolution.

Troubleshooting_HCl_Management start Start: Managing HCl Evolution and Reaction Selectivity issue Issue Detected: - Over-chlorination - Vigorous HCl evolution - Scrubber failure start->issue check_cl2 Check Chlorine Flow Rate issue->check_cl2 Control check_temp Check Reaction Temperature issue->check_temp Control check_monitoring Check Reaction Monitoring (GC/Weight) issue->check_monitoring Selectivity check_scrubber Check Scrubber Solution (pH/Volume) issue->check_scrubber Safety adjust_cl2 Action: Reduce Chlorine Flow Rate check_cl2->adjust_cl2 adjust_temp Action: Adjust Heating check_temp->adjust_temp stop_reaction Action: Stop Reaction if Target is Reached check_monitoring->stop_reaction replace_scrubber Action: Replace/Reinforce Scrubbing Solution check_scrubber->replace_scrubber resolved Issue Resolved adjust_cl2->resolved adjust_temp->resolved stop_reaction->resolved replace_scrubber->resolved

Caption: Troubleshooting decision tree for managing HCl evolution and reaction selectivity.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Chloro-2-(dichloromethyl)benzene and 1-Chloro-4-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic compounds: 1-Chloro-2-(dichloromethyl)benzene (ortho-isomer) and 1-Chloro-4-(dichloromethyl)benzene (para-isomer). Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This comparison is based on established principles of organic chemistry, supported by experimental data from related compounds.

Chemical Structures and Key Reactive Sites

Both isomers possess a benzene ring substituted with a chlorine atom and a dichloromethyl group. The primary sites for chemical reactions are the aromatic ring, which can undergo electrophilic aromatic substitution, and the dichloromethyl group, which is susceptible to nucleophilic substitution and hydrolysis.

This compound (ortho-isomer)

  • CAS: 88-66-4

  • The substituents are in a 1,2- (or ortho-) relationship.

1-Chloro-4-(dichloromethyl)benzene (para-isomer)

  • CAS: 13940-94-8

  • The substituents are in a 1,4- (or para-) relationship.

Reactivity Comparison: Theoretical Framework

The relative positions of the chloro and dichloromethyl groups significantly influence the reactivity of the two isomers due to a combination of electronic and steric effects.

  • Electronic Effects:

    • Chloro Group: The chlorine atom is an ortho-, para-directing deactivator. It withdraws electron density from the benzene ring through its inductive effect (-I), making the ring less reactive towards electrophiles than benzene itself. However, it can donate electron density through resonance (+R), which directs incoming electrophiles to the ortho and para positions.

    • Dichloromethyl Group (-CHCl₂): This group is strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. This deactivates the benzene ring towards electrophilic substitution and is generally considered a meta-director.

  • Steric Effects:

    • In This compound , the bulky dichloromethyl group is adjacent to a chloro-substituted carbon. This proximity creates significant steric hindrance around the ortho-positions (positions 3 and 6), which can impede the approach of reagents.

    • In 1-Chloro-4-(dichloromethyl)benzene , the substituents are further apart, resulting in less steric hindrance around the positions ortho to the chloro group (positions 2 and 6).

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a key class of reactions for modifying the benzene ring. The directing effects of the existing substituents determine the position of the incoming electrophile.

In both isomers, the chloro group directs incoming electrophiles to the ortho and para positions relative to itself, while the dichloromethyl group directs to the meta positions. The overall outcome is a result of the interplay of these directing effects and steric factors.

For This compound , the positions ortho and para to the activating chloro group are 3, 6 and 5 respectively. However, positions 3 and 6 are sterically hindered by the adjacent dichloromethyl group. The dichloromethyl group directs to position 4 and 6. Therefore, substitution is most likely to occur at position 5, which is para to the chloro group and meta to the dichloromethyl group.

For 1-Chloro-4-(dichloromethyl)benzene , the positions ortho to the chloro group (2 and 6) are less sterically hindered. The dichloromethyl group directs to positions 2 and 6. Therefore, substitution is expected to occur primarily at the positions ortho to the chloro group.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

FeatureThis compound1-Chloro-4-(dichloromethyl)benzene
Major Substitution Position Position 5 (para to Chloro, meta to Dichloromethyl)Positions 2 and 6 (ortho to Chloro, meta to Dichloromethyl)
Predicted Relative Rate Slower due to steric hindrance and deactivating groupsFaster due to less steric hindrance
Expected Major Product 1-Chloro-2-(dichloromethyl)-5-nitrobenzene1-Chloro-4-(dichloromethyl)-2-nitrobenzene

Reactivity of the Dichloromethyl Group

The dichloromethyl group is a key functional handle, susceptible to hydrolysis and nucleophilic substitution.

Hydrolysis

Hydrolysis of the dichloromethyl group typically yields the corresponding benzaldehyde. This reaction proceeds via a nucleophilic substitution mechanism.

  • This compound hydrolyzes to form 2-chlorobenzaldehyde.

  • 1-Chloro-4-(dichloromethyl)benzene hydrolyzes to form 4-chlorobenzaldehyde.

The relative rates of hydrolysis are expected to be similar, as the primary electronic effects influencing the stability of the reaction intermediate are comparable in both isomers. However, subtle differences in solvation and the electronic influence of the ortho-chloro group in the transition state could lead to minor rate differences.

Nucleophilic Substitution

The dichloromethyl group can also undergo nucleophilic substitution with other nucleophiles. The reactivity in these reactions is governed by the stability of the carbocation intermediate (SN1-like) or the accessibility of the carbon atom to the nucleophile (SN2-like). For benzylic halides, an SN1-type mechanism is often favored due to the resonance stabilization of the resulting benzylic carbocation. The electronic effect of the ring-bound chlorine atom would be similar for both isomers in stabilizing the carbocation. However, steric hindrance in the ortho-isomer could play a role in the approach of the nucleophile.

Experimental Protocols

While a direct comparative study is not available, a competitive reaction experiment would be the most effective way to determine the relative reactivity of the two isomers. Below is a generalized protocol for a competitive nitration experiment.

Protocol: Competitive Nitration of this compound and 1-Chloro-4-(dichloromethyl)benzene

Objective: To determine the relative reactivity of the ortho and para isomers towards electrophilic nitration.

Materials:

  • This compound

  • 1-Chloro-4-(dichloromethyl)benzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask cooled in an ice bath, prepare a nitrating mixture by slowly adding a sub-stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Prepare an equimolar solution of this compound and 1-Chloro-4-(dichloromethyl)benzene in dichloromethane.

  • Slowly add the nitrating mixture to the solution of the isomers while maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at this temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Analyze the product mixture using GC-MS to identify and quantify the unreacted starting materials and the nitrated products.

Analysis: The ratio of the nitrated products will provide a direct measure of the relative reactivity of the two isomers under these conditions.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the two isomers.

G Reactivity Comparison Workflow cluster_isomers Isomers cluster_reactions Reaction Types cluster_factors Influencing Factors cluster_analysis Analysis Ortho This compound EAS Electrophilic Aromatic Substitution Ortho->EAS Hydrolysis Hydrolysis of -CHCl2 Ortho->Hydrolysis NucSub Nucleophilic Substitution of -CHCl2 Ortho->NucSub Para 1-Chloro-4-(dichloromethyl)benzene Para->EAS Para->Hydrolysis Para->NucSub Electronic Electronic Effects (-I, +R of Cl; -I of -CHCl2) EAS->Electronic Steric Steric Hindrance (Ortho vs. Para) EAS->Steric Hydrolysis->Electronic NucSub->Electronic NucSub->Steric ProductRatio Product Ratio Analysis (e.g., GC-MS) Electronic->ProductRatio RateDet Reaction Rate Determination Electronic->RateDet Steric->ProductRatio Steric->RateDet

Caption: Logical workflow for comparing the reactivity of the two isomers.

Conclusion

The reactivity of this compound and 1-Chloro-4-(dichloromethyl)benzene is dictated by a balance of electronic and steric effects.

  • In electrophilic aromatic substitution , the para-isomer is expected to be more reactive and yield products of substitution at the positions ortho to the chloro group. The ortho-isomer is less reactive due to steric hindrance, with substitution likely favoring the position para to the chloro group.

  • In reactions involving the dichloromethyl group , such as hydrolysis and nucleophilic substitution, the electronic effects are similar for both isomers, suggesting comparable reactivity. However, steric hindrance in the ortho-isomer may play a role in reactions with bulky nucleophiles.

For definitive quantitative comparisons, direct competitive reaction studies are recommended. The provided experimental protocol offers a framework for such an investigation, which would provide valuable data for process optimization and synthetic strategy development.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Chloro-2-(dichloromethyl)benzene and its structurally related alternative, 2-chlorobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and purity assessment.

Introduction

This compound is a substituted toluene derivative with applications as an intermediate in chemical synthesis. Its structure features a dichloromethyl group ortho to a chlorine atom on a benzene ring. Understanding its NMR spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This guide compares its expected NMR data with the experimental data of 2-chlorobenzaldehyde, the product of its hydrolysis, providing a clear benchmark for analysis.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts for this compound and the experimental data for 2-chlorobenzaldehyde. The data for this compound is estimated based on established NMR principles due to the limited availability of specific experimental spectra in public databases.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compound -CHCl₂Singlet~7.0 - 7.5N/A
Aromatic HMultiplet~7.2 - 7.6
2-Chlorobenzaldehyde [1][2]-CHOSinglet10.4N/A
Aromatic HMultiplet7.4 - 7.9

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentExpected Chemical Shift (δ, ppm)
This compound -CHCl₂~70 - 80
Aromatic C-Cl~132 - 135
Aromatic C-CH₂Cl₂~135 - 138
Aromatic C-H~127 - 131
2-Chlorobenzaldehyde [1][2]-CHO191.5
Aromatic C-Cl137.5
Aromatic C-CHO134.5
Aromatic C-H127.5 - 134.0

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is detailed below.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Solvent: CDCl₃ with 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H) NMR spectrometer.

  • Solvent: CDCl₃ (the solvent peak at δ ≈ 77.16 ppm can be used as an internal reference).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm (from -20 to 220 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the internal standard (TMS for ¹H) or the solvent peak (CDCl₃ for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound, from sample preparation to structural confirmation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR C13_NMR ¹³C NMR Acquisition transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phase Correction FT->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration for ¹H analyze Analyze Chemical Shifts, Multiplicities, & Coupling Constants calibration->analyze integration->analyze compare Compare with Reference Data (e.g., 2-Chlorobenzaldehyde) analyze->compare structure Structural Confirmation of This compound compare->structure

Workflow for NMR Spectral Analysis

References

A Comparative Guide to the Analytical Characterization of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1-Chloro-2-(dichloromethyl)benzene, a significant intermediate in organic synthesis. The focus is on its mass spectrometry fragmentation pattern, alongside alternative analytical techniques, to provide a robust framework for its identification and quantification.

Mass Spectrometry Fragmentation Pattern of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Electron ionization (EI) of this molecule induces fragmentation, providing a characteristic fingerprint for its identification. Due to the presence of three chlorine atoms, the resulting mass spectrum exhibits complex isotopic patterns for chlorine-containing fragments.

The predicted fragmentation of this compound involves several key pathways, including the loss of chlorine radicals, hydrogen chloride, and the dichloromethyl group. The molecular ion and its isotopic peaks are expected, though their intensity may be low depending on the ionization energy.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment IonProposed Fragmentation Pathway
194/196/198[C₇H₅Cl₃]⁺Molecular Ion (M)
159/161[C₇H₄Cl₂]⁺Loss of HCl from the dichloromethyl group
125/127[C₇H₅Cl]⁺Loss of the dichloromethyl radical (•CHCl₂)
124[C₇H₄Cl]⁺Loss of a Cl radical from the benzene ring
89[C₇H₅]⁺Loss of all three Cl atoms

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for each chlorine-containing fragment, aiding in their identification.

Comparison of Analytical Methodologies: GC-MS vs. HPLC

While GC-MS is a powerful tool for the analysis of this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile impurities that may be present in a sample.

Table 2: Comparison of GC-MS and HPLC for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their interaction with a stationary phase.
Advantages High resolution, sensitive, provides structural information through fragmentation patterns, ideal for volatile compounds.Suitable for a wide range of compounds including non-volatile and thermally unstable ones, versatile in terms of stationary and mobile phases.
Disadvantages Limited to volatile and thermally stable compounds, potential for thermal degradation of analytes.Lower resolution compared to GC for some applications, may require derivatization for detection of certain compounds, mass spectrometric detection can be more complex to couple.
Application to this compound Excellent for identification and quantification due to its volatility and the detailed fragmentation data it provides.Useful for purity assessment, especially for identifying non-volatile impurities. Can be coupled with a UV or mass spectrometer detector.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general guideline for the analysis of this compound using GC-MS. Instrument conditions may need to be optimized for specific applications.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a starting point for the analysis of this compound by HPLC. Method development and optimization are recommended.

  • Instrumentation: An HPLC system with a UV detector or a mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A gradient elution may be necessary to separate impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm), or by mass spectrometry for more specific detection.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Visualizing Fragmentation and Workflow

To further elucidate the analytical processes, the following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

fragmentation_pathway M [C₇H₅Cl₃]⁺ m/z 194/196/198 (Molecular Ion) F1 [C₇H₄Cl₂]⁺ m/z 159/161 M->F1 -HCl F2 [C₇H₅Cl]⁺ m/z 125/127 M->F2 -•CHCl₂ F3 [C₇H₄Cl]⁺ m/z 124 M->F3 -Cl F4 [C₇H₅]⁺ m/z 89 F2->F4 -Cl

Caption: Predicted electron ionization fragmentation pathway of this compound.

experimental_workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Sample Preparation (GC-MS) Sample Preparation (GC-MS) GC Injection GC Injection Sample Preparation (GC-MS)->GC Injection Separation Separation GC Injection->Separation Ionization (EI) Ionization (EI) Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation Sample Preparation (HPLC) Sample Preparation (HPLC) HPLC Injection HPLC Injection Sample Preparation (HPLC)->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Detection (UV/MS) Detection (UV/MS) Chromatographic Separation->Detection (UV/MS) Data Analysis Data Analysis Detection (UV/MS)->Data Analysis Sample Sample Sample->Sample Preparation (GC-MS) Sample->Sample Preparation (HPLC)

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The analytical characterization of this compound can be effectively achieved through GC-MS and HPLC. GC-MS provides detailed structural information through its characteristic fragmentation pattern, making it a powerful tool for identification. HPLC offers a complementary approach, particularly for assessing purity and analyzing non-volatile components. The choice of method will depend on the specific analytical goals, sample matrix, and available instrumentation. The provided protocols and fragmentation data serve as a valuable resource for researchers and professionals in the development and quality control of processes involving this important chemical intermediate.

Comparative study of different catalysts for the synthesis of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Chloro-2-(dichloromethyl)benzene, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst to ensure high yield and selectivity. This guide provides an objective comparison of different catalytic systems for the side-chain chlorination of 2-chlorotoluene, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound from 2-chlorotoluene is pivotal in directing the reaction towards the desired dichlorinated product while minimizing unwanted side reactions such as ring chlorination or the formation of the mono- or trichlorinated side-chain derivatives. The most effective catalysts for this transformation fall into the categories of phosphorus halides and free-radical initiators, with Lewis acids being generally unsuitable as they promote electrophilic substitution on the aromatic ring.

Below is a summary of the performance of different catalysts based on available experimental data.

Catalyst SystemReagentsReaction ConditionsYieldPurityReference
Phosphorus Pentachloride 2-chlorotoluene, Phosphorus pentachloride85-90 °C, 10-15 hours in 1,2-dichloroethane92.1%96.47%[1]
Phosphorus Trichloride & Photo-initiation 2-chlorotoluene, Chlorine gas, Phosphorus trichloride130-170 °C, Sunlight or mercury lamp~77-79%*Not Specified[2]

*Note: The yield for the Phosphorus Trichloride & Photo-initiation method is an estimation based on the reported product weight from the starting material. The original source indicates a yield of 300-310 g of product from 254 g of o-chlorotoluene, which theoretically corresponds to a maximum of 382 g of this compound. A comment in the source suggests the reported product might be 2-chlorobenzaldehyde, which would alter the yield calculation significantly.[2]

Experimental Protocols

Synthesis using Phosphorus Pentachloride

This protocol is adapted from a patented industrial process.[1]

Materials:

  • 2-chlorotoluene (99% purity)

  • Phosphorus pentachloride (99% purity)

  • 1,2-dichloroethane

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 400 g (3.16 mol) of 2-chlorotoluene in 1600 mL of 1,2-dichloroethane.

  • Heat the solution to 55-65 °C with stirring until the 2-chlorotoluene is fully dissolved.

  • Gradually add 690 g (3.31 mol) of phosphorus pentachloride.

  • Increase the temperature to 85-90 °C and maintain the reflux for 10-15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solution contains this compound and can be used for subsequent reactions or purified by distillation.

Synthesis using Phosphorus Trichloride and Photo-initiation

This protocol is based on a classic laboratory preparation method.[2]

Materials:

  • o-chlorotoluene (iron-free)

  • Phosphorus trichloride

  • Chlorine gas

Procedure:

  • Set up a 500 ml three-necked flask with a reflux condenser, a thermometer, and a gas inlet tube extending to the bottom of the flask.

  • Place 254 g (2 mol) of iron-free o-chlorotoluene and 2 g of phosphorus trichloride into the flask.

  • Position the flask in bright sunlight or illuminate it with a mercury lamp.

  • Heat the flask to 130 °C and begin bubbling chlorine gas through the mixture.

  • The reaction temperature will gradually increase to 160-170 °C.

  • Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g.

  • Stop the chlorine flow and continue to heat the mixture to boil off any excess hydrogen chloride.

  • Cool the mixture and purify by vacuum distillation.

Catalyst Selection and Reaction Mechanism

The side-chain chlorination of 2-chlorotoluene proceeds via a free-radical mechanism. The role of the catalyst is to initiate and propagate the formation of chlorine radicals, which then abstract hydrogen atoms from the methyl group of 2-chlorotoluene.

  • Phosphorus Halides: Phosphorus pentachloride and phosphorus trichloride act as chlorinating agents and radical initiators. PCl5 can thermally decompose to PCl3 and Cl2, and the subsequent reaction is initiated by light or heat.

  • Photo-initiation: Ultraviolet light or even bright sunlight provides the energy to homolytically cleave chlorine molecules (Cl2) into highly reactive chlorine radicals (Cl•).

  • Lewis Acids (e.g., FeCl₃, AlCl₃): These catalysts are not suitable for side-chain chlorination as they promote electrophilic aromatic substitution, leading to the chlorination of the benzene ring rather than the methyl group. Iron, in particular, should be avoided in the reaction setup for side-chain chlorination.[2]

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant_Preparation Prepare 2-chlorotoluene and solvent (if any) Catalyst_Addition Add Catalyst (PCl5 or PCl3) Reactant_Preparation->Catalyst_Addition Reaction_Conditions Set Reaction Conditions (Temperature, Light) Catalyst_Addition->Reaction_Conditions Chlorination Introduce Chlorinating Agent (Cl2 gas or from PCl5) Reaction_Conditions->Chlorination Monitoring Monitor Reaction Progress (e.g., weight gain) Chlorination->Monitoring Quenching Cool and Quench Reaction Mixture Monitoring->Quenching Purification Purify Product (e.g., Vacuum Distillation) Quenching->Purification Analysis Analyze Product (Yield, Purity) Purification->Analysis

Caption: Experimental workflow for the synthesis and comparison of catalysts.

reaction_pathway start 2-Chlorotoluene mono 1-Chloro-2-(chloromethyl)benzene start->mono + Cl2 - HCl di This compound mono->di + Cl2 - HCl tri 1-Chloro-2-(trichloromethyl)benzene di->tri + Cl2 - HCl

Caption: Stepwise side-chain chlorination of 2-chlorotoluene.

References

Illuminating the Analysis: A Comparative Guide to Quantifying 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates is paramount. This guide provides a comprehensive comparison of two primary analytical techniques for the determination of 1-Chloro-2-(dichloromethyl)benzene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on established validation parameters. While specific validated method data for this compound is not extensively published, this guide consolidates information from methods used for structurally similar chlorinated aromatic compounds to provide a robust comparative framework.

At a Glance: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for the quantification of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column Reverse-phase C18 or specialized columns like Newcrom R1.Capillary columns such as DB-5MS or DB-624.
Detector UV-Vis or Mass Spectrometry (MS).Mass Spectrometry (MS) or Electron Capture Detector (ECD).
Sample Volatility Not a limiting factor.Suitable for volatile and semi-volatile compounds.
Sample Preparation Typically involves dissolution in a suitable solvent.May require extraction (e.g., LLE) and derivatization.
Primary Application Purity assessment, quantification in non-volatile matrices.Purity assessment, analysis of volatile impurities, trace analysis in complex matrices.

Performance Characteristics: A Comparative Overview

The following tables summarize the typical performance characteristics for HPLC and GC methods based on data from analogous chlorinated compounds.

Table 1: HPLC Method Performance Characteristics

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL

Table 2: GC Method Performance Characteristics

Validation ParameterTypical Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) < 0.3 ng/mL

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and intermediate products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry detector.

2. Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent reverse-phase column.

  • Mobile Phase: A mixture of Acetonitrile, Water, and Phosphoric Acid. For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration within the calibration range.

4. System Suitability:

  • Perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Gas Chromatography (GC) Method

This method is ideal for the analysis of this compound in samples where volatility is a key characteristic, and for detecting trace-level impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).

2. Chromatographic Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 190 °C at 5 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 7 minutes.

  • Detector:

    • MS: Transfer line temperature of 280 °C, ion source temperature of 230 °C, and electron impact (EI) ionization at 70 eV.

    • ECD: Detector temperature of 290 °C.

  • Injection Volume: 1 µL in splitless mode.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in hexane or dichloromethane at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation (from aqueous matrix):

    • Perform a liquid-liquid extraction (LLE) using dichloromethane or hexane.

    • Concentrate the organic extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the solvent used for the standard preparation.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Prep_Start Start Weigh Accurately weigh sample/standard Prep_Start->Weigh Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to working concentration Dissolve->Dilute Prep_End Prepared Sample/ Standard Dilute->Prep_End Inject Inject into HPLC system Prep_End->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Analysis_End Data Acquisition & Processing Detect->Analysis_End

Caption: HPLC analytical workflow for this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_sample_prep Aqueous Sample cluster_standard_prep Standard cluster_gc GC Analysis Prep_Start Start LLE Liquid-Liquid Extraction Prep_Start->LLE Weigh_Std Weigh Standard Prep_Start->Weigh_Std Concentrate Concentrate Extract LLE->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Prep_End Prepared Sample/ Standard Reconstitute->Prep_End Dissolve_Std Dissolve in Hexane/DCM Weigh_Std->Dissolve_Std Dilute_Std Dilute to working concentration Dissolve_Std->Dilute_Std Dilute_Std->Prep_End Inject Inject into GC system Prep_End->Inject Separate Chromatographic Separation Inject->Separate Detect MS/ECD Detection Separate->Detect Analysis_End Data Acquisition & Processing Detect->Analysis_End

Caption: GC analytical workflow for this compound.

Conclusion

Both HPLC and GC are powerful techniques for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. HPLC offers a straightforward approach for purity determination in less complex matrices, while GC, particularly when coupled with MS, provides higher sensitivity for trace analysis and the identification of volatile impurities. The information and protocols provided in this guide serve as a valuable resource for developing and validating a suitable analytical method for your specific research and development needs.

References

A Comparative Guide to Aromatic Precursors: 1-Chloro-2-(dichloromethyl)benzene vs. 2-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and agrochemical synthesis, the selection of an appropriate starting material is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of two key aromatic precursors: 1-Chloro-2-(dichloromethyl)benzene and 2-chlorobenzyl chloride. The efficacy of these precursors is evaluated through their application in the synthesis of prominent commercial products, supported by experimental data and detailed protocols.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic properties of each compound, which influence their reactivity and handling.

PropertyThis compound2-Chlorobenzyl chloride
CAS Number 88-66-4611-19-8
Molecular Formula C₇H₅Cl₃C₇H₆Cl₂
Molecular Weight 195.47 g/mol 161.03 g/mol
Appearance Colorless liquidColorless to light yellow liquid
Boiling Point 225-232 °C213-214 °C
Density 1.381 g/cm³1.274 g/mL at 25 °C

Reactivity and Functional Group Transformations

The synthetic utility of these precursors is dictated by their distinct reactive sites.

This compound offers two primary points of reactivity: the dichloromethyl group and the chlorine atom on the aromatic ring. The dichloromethyl group is susceptible to hydrolysis, readily forming a benzaldehyde functional group, which is a versatile intermediate for a wide range of subsequent reactions.[1] This transformation is a key step in utilizing this precursor for the synthesis of various pharmaceuticals and agrochemicals. The aromatic chlorine atom can participate in nucleophilic aromatic substitution or cross-coupling reactions, though it is generally less reactive than the benzylic chlorines.

2-Chlorobenzyl chloride also possesses dual reactivity. The benzylic chloride is highly reactive towards nucleophilic substitution, making it an excellent electrophile for introducing the 2-chlorobenzyl moiety into a target molecule.[2] The chlorine atom on the phenyl ring offers a secondary site for modification, similar to its counterpart in this compound.

Comparative Efficacy in the Synthesis of Ticlopidine

To provide a tangible comparison of their synthetic efficacy, we will examine the synthesis of Ticlopidine, an antiplatelet drug, starting from both precursors.

Synthesis Pathway 1: Utilizing 2-Chlorobenzyl Chloride

A direct, one-step N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-chlorobenzyl chloride provides a high yield of Ticlopidine.

Ticlopidine_Synthesis_from_2-Chlorobenzyl_Chloride 2-Chlorobenzyl_chloride 2-Chlorobenzyl chloride Ticlopidine Ticlopidine 2-Chlorobenzyl_chloride->Ticlopidine NaH, THF Thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Thienopyridine->Ticlopidine

Fig. 1: Synthesis of Ticlopidine from 2-Chlorobenzyl chloride.

Experimental Protocol:

To a suspension of sodium hydride (17.2 mmol) in THF (10.0 mL), a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (14.4 mmol) is added. The mixture is stirred at room temperature under a nitrogen atmosphere for 30 minutes. Subsequently, 2-chlorobenzyl chloride (21.6 mmol) is added to the mixture. After stirring for 90 minutes at room temperature, toluene (30 mL) is added, and the mixture is refluxed for 15-20 hours. After completion, the reaction is worked up by washing with water and a salt solution, followed by drying and concentration. Purification by silica gel chromatography affords Ticlopidine.[3]

Yield: 78%[3]

Synthesis Pathway 2: Utilizing this compound

This pathway involves a two-step process: first, the hydrolysis of this compound to 2-chlorobenzaldehyde, followed by a reductive amination with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to yield Ticlopidine.

Ticlopidine_Synthesis_from_1-Chloro-2-dichloromethylbenzene Precursor This compound Intermediate 2-Chlorobenzaldehyde Precursor->Intermediate H₂SO₄, H₂O Ticlopidine Ticlopidine Intermediate->Ticlopidine Reductive Amination Thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Thienopyridine->Ticlopidine

Fig. 2: Synthesis of Ticlopidine via a 2-chlorobenzaldehyde intermediate.

Experimental Protocols:

  • Step 1: Hydrolysis of this compound to 2-Chlorobenzaldehyde 250 g of freshly distilled this compound is added to 500 g of concentrated sulfuric acid in a flask equipped with a mechanical stirrer. The mixture is stirred to form an emulsion. After the initial vigorous evolution of hydrogen chloride subsides, the flask is heated to 30-40 °C for 12 hours. The reaction mixture is then poured into 3 liters of cold water. The oily layer is separated, washed with water and a dilute sodium carbonate solution, and then subjected to steam distillation to yield 2-chlorobenzaldehyde.

    Yield: 53.3 - 70%

  • Step 2: Reductive Amination of 2-Chlorobenzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine A mixture of 2-chlorobenzaldehyde (1.0 mmol) and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 mmol) is stirred in 1,2-dichloroethane. Sodium triacetoxyborohydride (1.5 mmol) is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified by chromatography to afford Ticlopidine. While a specific yield for this exact reaction is not reported, reductive aminations of this type generally proceed in high yield.

Estimated Overall Yield: Assuming a 70% yield for the hydrolysis and a conservative 85% yield for the reductive amination, the estimated overall yield would be approximately 59.5%.

Efficacy Comparison
Parameter2-Chlorobenzyl chloride PathwayThis compound Pathway
Number of Steps 12
Overall Yield 78%~59.5% (estimated)
Reagents NaH, THF, TolueneH₂SO₄, NaBH(OAc)₃, DCE
Reaction Conditions Reflux (high temperature)Room temperature to 40 °C

Based on the synthesis of Ticlopidine, 2-chlorobenzyl chloride emerges as the more efficient precursor . It offers a more direct, one-step synthesis with a significantly higher reported yield. The pathway starting from this compound is a viable alternative but involves an additional step and a lower overall yield.

Applications in Agrochemical Synthesis

Both precursors are also valuable in the production of agrochemicals.

This compound is a key intermediate in the synthesis of the fungicide epoxiconazole . A derivative, (Z)-1-chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene, is prepared from precursors related to this compound.[4] Epoxiconazole functions by inhibiting the C-14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi.[5] This disruption of ergosterol synthesis leads to the breakdown of fungal cell membranes.

Epoxiconazole_Pathway Epoxiconazole Epoxiconazole C14_demethylase C-14-demethylase Epoxiconazole->C14_demethylase inhibits Ergosterol_synthesis Ergosterol Biosynthesis C14_demethylase->Ergosterol_synthesis is essential for Fungal_cell_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_cell_membrane maintains Clomazone_Pathway Clomazone Clomazone DXS 1-deoxy-D-xylulose-5-phosphate synthase (DXS) Clomazone->DXS inhibits Isoprenoid_pathway Isoprenoid Pathway DXS->Isoprenoid_pathway is the first step in Carotenoids Carotenoid Synthesis Isoprenoid_pathway->Carotenoids Chlorophyll_protection Chlorophyll Protection Carotenoids->Chlorophyll_protection Plant_bleaching Plant Bleaching Chlorophyll_protection->Plant_bleaching prevents Ticlopidine_Pathway Ticlopidine Ticlopidine (prodrug) Active_Metabolite Active Metabolite Ticlopidine->Active_Metabolite Metabolism in Liver P2Y12_Receptor P2Y₁₂ Receptor on Platelets Active_Metabolite->P2Y12_Receptor irreversibly blocks GPIIb_IIIa GPIIb/IIIa Complex Activation P2Y12_Receptor->GPIIb_IIIa activates ADP ADP ADP->P2Y12_Receptor binds to Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation leads to

References

Cost-benefit analysis of different synthetic routes to 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Chloro-2-(dichloromethyl)benzene, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, can be prepared through several synthetic pathways. This guide provides a detailed cost-benefit analysis of the most common routes to this compound, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research and development needs.

This comparative analysis focuses on two primary industrial routes for the synthesis of this compound: the direct side-chain chlorination of 2-chlorotoluene and the conversion of 2-chlorobenzophenone using a chlorinating agent. Each method presents distinct advantages and disadvantages in terms of cost, yield, purity, safety, and environmental impact.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Chlorination of 2-ChlorotolueneRoute 2: From 2-Chlorobenzophenone
Starting Material Cost LowerHigher
Reagent Cost Lower (Chlorine Gas)Higher (Phosphorus Pentachloride)
Yield Variable, typically lowerHigh (often >90%)[1]
Purity of Crude Product Lower, mixture of chlorinated productsHigher, fewer byproducts[1]
Reaction Conditions High temperature, UV light or radical initiator[2]Milder temperature, requires solvent[1]
Scalability Readily scalableScalable, with considerations for reagent handling
Key Safety Concerns Handling of chlorine gas, runaway reactions[3][4]Handling of phosphorus pentachloride (moisture sensitive)
Waste Generation HCl gas, over-chlorinated byproductsPhosphoryl chloride, solvent waste

In-Depth Analysis of Synthetic Routes

Route 1: Direct Side-Chain Chlorination of 2-Chlorotoluene

This is one of the most common industrial methods for producing this compound.[5] The reaction involves the free-radical chlorination of the methyl group of 2-chlorotoluene.

Reaction Scheme:

Cost-Benefit Analysis:

The primary economic advantage of this route is the relatively low cost of the starting material, 2-chlorotoluene, and the chlorinating agent, chlorine gas. However, this method suffers from a lack of selectivity. The chlorination is a stepwise process, and it can be challenging to control the reaction to obtain the desired dichloromethyl product with high selectivity.[5] Over-chlorination can lead to the formation of 1-chloro-2-(trichloromethyl)benzene, and under-chlorination results in residual 1-chloro-2-(chloromethyl)benzene. The separation of these byproducts from the desired product requires fractional distillation, which can be energy-intensive and lead to a lower overall yield of the purified product.

From a safety perspective, the handling of large quantities of chlorine gas poses significant risks, including the potential for gas leaks and runaway reactions.[3][4] The reaction also generates hydrogen chloride gas as a byproduct, which is corrosive and requires appropriate scrubbing and disposal procedures.

Route 2: Synthesis from 2-Chlorobenzophenone

An alternative route involves the reaction of 2-chlorobenzophenone with a chlorinating agent such as phosphorus pentachloride (PCl₅).[1]

Reaction Scheme:

Note: The provided search results primarily describe the synthesis of a related compound, 1-chloro-2-(dichlorophenylmethyl)benzene, from 2-chlorobenzophenone. For the synthesis of this compound, the starting material would be 2-chlorobenzaldehyde, and the reaction would be analogous. A patented method describes the synthesis from 2-chlorobenzophenone in dichloroethane.[5]

Cost-Benefit Analysis:

This route generally offers higher selectivity and yield of the desired product compared to the direct chlorination of 2-chlorotoluene.[1] The reaction conditions are often milder, and the purification of the product can be simpler due to the formation of fewer byproducts.[1] A Chinese patent reports a yield of 92.1% with a purity of 96.47% for a similar process.[1]

The main drawback of this method is the higher cost of the starting material, 2-chlorobenzophenone, and the reagent, phosphorus pentachloride. Phosphorus pentachloride is also sensitive to moisture and requires careful handling. The reaction produces phosphoryl chloride (POCl₃) as a byproduct, which needs to be managed and disposed of appropriately.

Experimental Protocols

Route 1: Direct Side-Chain Chlorination of 2-Chlorotoluene

Materials:

  • 2-chlorotoluene

  • Chlorine gas

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

Procedure:

  • A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer is charged with 2-chlorotoluene.

  • The reactor is heated to the desired temperature (typically 100-150°C).[6]

  • Chlorine gas is bubbled through the reaction mixture at a controlled rate.

  • The reaction is initiated either by irradiation with a UV lamp or by the addition of a radical initiator.

  • The progress of the reaction is monitored by gas chromatography (GC) to determine the relative amounts of mono-, di-, and tri-chlorinated products.

  • Once the desired conversion is achieved, the chlorine feed is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove residual chlorine and hydrogen chloride.

  • The crude product is then purified by fractional vacuum distillation to isolate this compound.[2]

Route 2: Synthesis from 2-Chlorobenzophenone

Materials:

  • 2-chlorobenzophenone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous solvent (e.g., dichloroethane)[1]

Procedure:

  • A dry reaction vessel is charged with 2-chlorobenzophenone and an anhydrous solvent.

  • Phosphorus pentachloride is added portion-wise to the stirred solution, controlling the temperature as the reaction can be exothermic.

  • The reaction mixture is heated to reflux and maintained at that temperature for a specified period (e.g., 90 minutes).[1]

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is carefully quenched with water or an ice-water mixture to hydrolyze any remaining PCl₅ and POCl₃.

  • The organic layer is separated, washed with a dilute base solution and then with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is evaporated.

  • The final product can be further purified by vacuum distillation or recrystallization.[7]

Data Presentation

Table 1: Cost of Starting Materials and Reagents

CompoundMolecular Weight ( g/mol )Price (USD/kg)
2-Chlorotoluene126.58~15-25
Chlorine Gas70.90~0.5-1.5
2-Chlorobenzophenone216.66~50-100
Phosphorus Pentachloride208.24~30-50

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Table 2: Comparison of Reaction Parameters

ParameterRoute 1: Direct ChlorinationRoute 2: From 2-Chlorobenzophenone
Typical Yield 60-80% (unpurified)>90%[1]
Typical Purity (crude) 50-70%>95%[1]
Reaction Temperature 100-150°C[6]80-140°C[1]
Reaction Time Several hours1.5 - 3 hours[1]
Energy Input High (heating, distillation)Moderate (heating)
Waste Disposal Cost Moderate to High (chlorinated waste, acid gas)Moderate (chlorinated solvent, phosphorus compounds)

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: From 2-Chlorobenzophenone 2-Chlorotoluene 2-Chlorotoluene 1-Chloro-2-(dichloromethyl)benzene_R1 1-Chloro-2- (dichloromethyl)benzene 2-Chlorotoluene->1-Chloro-2-(dichloromethyl)benzene_R1 + 2Cl2, UV/Δ Byproducts_R1 Monochloro & Trichloro byproducts, HCl 1-Chloro-2-(dichloromethyl)benzene_R1->Byproducts_R1 2-Chlorobenzophenone 2-Chlorobenzophenone 1-Chloro-2-(dichloromethyl)benzene_R2 1-Chloro-2- (dichloromethyl)benzene 2-Chlorobenzophenone->1-Chloro-2-(dichloromethyl)benzene_R2 + PCl5 Byproducts_R2 POCl3 1-Chloro-2-(dichloromethyl)benzene_R2->Byproducts_R2 Route_Selection_Workflow Start Start Cost_Constraint Is cost the primary driver? Start->Cost_Constraint Purity_Yield_Constraint Are high purity and yield critical? Cost_Constraint->Purity_Yield_Constraint No Route1 Consider Route 1: Direct Chlorination Cost_Constraint->Route1 Yes Purity_Yield_Constraint->Route1 No Route2 Consider Route 2: From 2-Chlorobenzophenone Purity_Yield_Constraint->Route2 Yes Safety_Scalability Evaluate safety and scalability Route1->Safety_Scalability Route2->Safety_Scalability Final_Decision Select Optimal Route Safety_Scalability->Final_Decision

References

A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 1-Chloro-2-(dichloromethyl)benzene and its positional isomers, 1-Chloro-3-(dichloromethyl)benzene and 1-Chloro-4-(dichloromethyl)benzene, reveals distinct fingerprints in their NMR, IR, and Mass Spectra, allowing for unambiguous identification. This guide provides a comprehensive analysis of their spectral data for researchers, scientists, and professionals in drug development.

The structural nuances between the ortho, meta, and para isomers of 1-Chloro-(dichloromethyl)benzene give rise to unique electronic environments for their constituent atoms. These differences are captured by various spectroscopic techniques, providing a powerful toolkit for their differentiation. This comparison guide summarizes the key spectroscopic data and outlines the experimental protocols for their acquisition.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the three isomers. It is important to note that while some of the presented data is derived from experimental sources, a portion is based on predictive models due to the limited availability of comprehensive public experimental datasets.

Spectroscopic TechniqueThis compound (ortho)1-Chloro-3-(dichloromethyl)benzene (meta)1-Chloro-4-(dichloromethyl)benzene (para)
¹H NMR
Ar-H (ppm)Complex multipletComplex multipletTwo doublets (AA'BB' system)
-CHCl₂ (ppm)Singlet, downfield shift[1]Singlet, downfield shiftSinglet, downfield shift
¹³C NMR
Aromatic C (ppm)6 distinct signals expected[1]6 distinct signals expected4 distinct signals expected
-CHCl₂ (ppm)Signal expectedSignal expectedSignal expected
IR Spectroscopy (cm⁻¹)
C-H (aromatic) stretch~3100-3000~3100-3000~3100-3000
C=C (aromatic) stretch~1600-1450~1600-1450~1600-1450
C-Cl stretchCharacteristic vibrations expected[1]Characteristic vibrations expectedCharacteristic vibrations expected
Mass Spectrometry (m/z)
Molecular Ion (M⁺)Expected at m/z 194 (with characteristic isotopic pattern for 3 Cl atoms)[1]Expected at m/z 194 (with characteristic isotopic pattern for 3 Cl atoms)Expected at m/z 194 (with characteristic isotopic pattern for 3 Cl atoms)
Key FragmentsLoss of Cl, loss of CHCl₂[1]Loss of Cl, loss of CHCl₂[2]Loss of Cl, loss of CHCl₂

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon nuclei.

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The aromatic region will display complex splitting patterns characteristic of the substitution pattern. The proton of the dichloromethyl group is expected to appear as a singlet due to the absence of adjacent protons.[1]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The number of signals in the aromatic region will correspond to the number of unique carbon environments, which differs for each isomer.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, and C-Cl stretching.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak, which should correspond to the molecular weight of the compound (195.47 g/mol ).[3] Analyze the isotopic pattern of the molecular ion peak, which will be characteristic for a molecule containing three chlorine atoms.[1] Key fragmentation patterns would likely involve the loss of chlorine atoms and the dichloromethyl group.[1]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the three isomers.

Spectroscopic_Comparison Spectroscopic Comparison of 1-Chloro-(dichloromethyl)benzene Isomers cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 1-Chloro-3-(dichloromethyl)benzene Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 1-Chloro-4-(dichloromethyl)benzene Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification Unique Spectra IR_Data->Identification Fingerprint Region MS_Data->Identification Isotopic Pattern

Caption: Workflow for Isomer Differentiation.

References

A Comparative Purity Analysis of Commercially Available 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative assessment of commercially available 1-Chloro-2-(dichloromethyl)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. By examining purity data from various suppliers and outlining detailed analytical methodologies, this document aims to assist in the selection of the most suitable grade of this compound for specific research and development needs.

Commercial Availability and Purity Comparison

This compound (CAS No. 88-66-4) is available from a range of chemical suppliers. The stated purity of the commercially available product typically ranges from 96% to over 99%. Below is a summary of the purity specifications from several suppliers. It is important to note that purity values can vary between batches, and it is always recommended to request a certificate of analysis for the specific lot being purchased.

SupplierStated Purity
Supplier A>96%
Supplier B98%
Supplier C99.9%
Supplier D (synthesis result)96.47% to 99.54%

Potential Impurities

The most common industrial synthesis of this compound involves the free-radical chlorination of 2-chlorotoluene.[1][2] This process can lead to the formation of several impurities, primarily due to incomplete or excessive chlorination of the methyl group. The primary potential impurities are:

  • 1-Chloro-2-(chloromethyl)benzene: The product of under-chlorination.

  • 1-Chloro-2-(trichloromethyl)benzene: The product of over-chlorination.

  • Unreacted 2-chlorotoluene: The starting material for the synthesis.

  • Other chlorinated isomers: Depending on the reaction conditions, chlorination on the benzene ring may also occur, leading to various isomeric byproducts.

The presence and concentration of these impurities can significantly impact the yield and purity of the desired downstream products in a synthetic pathway. Therefore, reliable analytical methods for their detection and quantification are crucial.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound and the identification of its impurities are typically achieved through chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating chlorinated benzene derivatives.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid overloading the column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile method for the analysis of a wide range of organic compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed. For Mass Spectrometry (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[3]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    • Start with 50% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector set at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

Visualizing the Workflow and Logic

To aid in the understanding of the purity assessment process, the following diagrams illustrate the experimental workflow and a decision-making process for selecting an appropriate analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation sample Commercial 1-Chloro-2- (dichloromethyl)benzene dissolve Dissolve in appropriate solvent (e.g., Dichloromethane) sample->dissolve dilute Prepare a dilute solution (e.g., 1 mg/mL) dissolve->dilute gcms GC-MS Analysis dilute->gcms hplc HPLC Analysis dilute->hplc chromatogram Obtain Chromatogram gcms->chromatogram hplc->chromatogram mass_spectra Analyze Mass Spectra (for GC-MS) quantify Quantify Purity and Identify Impurities chromatogram->quantify mass_spectra->quantify report Generate Purity Report quantify->report

A flowchart outlining the experimental workflow for the purity assessment of this compound.

method_selection start Need to analyze This compound? volatile_impurities Are volatile impurities the primary concern? start->volatile_impurities non_volatile_impurities Are non-volatile or thermally labile impurities a concern? volatile_impurities->non_volatile_impurities No gcms Use GC-MS for separation and definitive identification. volatile_impurities->gcms Yes non_volatile_impurities->gcms No (General Purity) hplc Use HPLC for separation of a wider range of polarities. non_volatile_impurities->hplc Yes

A decision tree for selecting the appropriate analytical method for purity assessment.

Alternatives in Synthesis

While this compound is a versatile intermediate, in some synthetic applications, other reagents can be employed. The choice of an alternative often depends on the specific transformation required. For instance, in the preparation of 2-chlorotrityl chloride resins, which is a key application of this compound, alternatives might involve different substituted benzophenones or related chlorinated aromatics.[4] However, the specific reactivity of the dichloromethyl group often makes this compound a preferred starting material. For certain applications requiring a protected aldehyde, other benzal halides or acetals could be considered, though their reactivity and stability profiles would differ.

References

Carcinogenicity and toxicity comparison of chlorinated toluenes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Carcinogenicity and Toxicity of Chlorinated Toluenes

This guide provides a comparative analysis of the carcinogenic and toxic properties of various chlorinated toluene compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in chemical handling, risk assessment, and research applications. The data presented is compiled from peer-reviewed studies and reputable toxicological databases.

Introduction

Chlorinated toluenes are a group of chemicals derived from toluene by the substitution of one or more hydrogen atoms with chlorine atoms, either on the aromatic ring or on the methyl group. The position and number of chlorine atoms significantly influence their chemical properties and biological activities, including their potential to cause cancer and other toxic effects. This guide focuses on a selection of alpha-chlorinated toluenes (chlorine on the methyl group) and ring-chlorinated toluenes (chlorine on the benzene ring) to highlight these differences.

Data Presentation

The following tables summarize the key quantitative data on the acute toxicity and carcinogenicity of selected chlorinated toluenes.

Acute Toxicity Data
CompoundCAS NumberLD50 (Oral, Rat)Other Acute Toxicity Data
Alpha-Chlorinated Toluenes
Benzyl Chloride100-44-7440-1231 mg/kg[1][2]LC50 (Inhalation, Mouse, 4h): 0.27 mg/L[3]
Benzal Chloride98-87-33250 mg/kgLD50 (Oral, Mouse): 2460 mg/kg
Benzotrichloride98-07-7Data not readily availableHighly irritating to skin and mucous membranes[4]
Benzoyl Chloride98-88-41900 mg/kg[5][6]LC50 (Inhalation, Rat, 4h): 1.45 mg/L[5]
Ring-Chlorinated Toluenes
2,4-Dichlorotoluene95-73-82400 mg/kg[7]LC50 (Inhalation, Rat, 4h): >2669 mg/m³[8]
2,6-Dichlorotoluene118-69-4>1000 mg/kg (in a combined repeat dose study)[9]No specific LD50 value found
3,4-Dichlorotoluene95-75-0Data not readily availableClassified as harmful if swallowed[1]
Carcinogenicity Data
CompoundIARC ClassificationExperimental Evidence
Alpha-Chlorinated Toluenes
Benzyl ChlorideGroup 2A: Probably carcinogenic to humans[10]Increased incidence of forestomach tumors in mice and thyroid tumors in female rats via gavage.[11] Skin application in mice showed a 15% incidence of skin cancers.[6]
Benzal ChlorideGroup 2B: Possibly carcinogenic to humansSkin application in mice showed a 58% incidence of skin cancers.[6]
BenzotrichlorideGroup 2A: Probably carcinogenic to humans[12]Skin application in mice induced a 68% incidence of skin cancers and 58% incidence of pulmonary tumors.[6] Gavage administration in mice produced forestomach and lung tumors.[13]
Benzoyl ChlorideGroup 3: Not classifiable as to its carcinogenicity to humans[8]Skin application in mice showed a 10% incidence of skin cancers, which was not statistically significant.[6][8]
Ring-Chlorinated Toluenes
2,4-DichlorotolueneNot classified by IARCNo component is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]
2,6-DichlorotolueneNot classified by IARCA study on the related compound 2,6-dichlorobenzonitrile showed an increase in malignant tumors in mice.[14] However, data for 2,6-dichlorotoluene itself is lacking.
3,4-DichlorotolueneNot classified by IARCLimited evidence regarding long-term carcinogenic effects; not definitively classified as a carcinogen by IARC or EPA.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Carcinogenicity Study by Skin Application in Mice

This protocol is based on studies investigating the dermal carcinogenicity of alpha-chlorinated toluenes.[6]

  • Animal Model: Female ICR mice, 3 weeks old at the start of the experiment.

  • Test Substance Preparation: The chlorinated toluene compound is typically dissolved in a suitable solvent, such as benzene or acetone, at a specified concentration.

  • Dosing Regimen: A specific volume of the test solution (e.g., 2.3 microliters) is applied to the shaved dorsal skin of each mouse.

  • Frequency and Duration: Applications are performed twice a week for a period of 50 weeks.

  • Observation: Animals are observed daily for signs of toxicity and tumor development. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is the incidence of skin tumors (papillomas and carcinomas). The time to first tumor appearance is also recorded. A complete histopathological examination of the skin and other major organs is performed at the end of the study or at the time of death.

  • Control Groups: A vehicle control group (treated with the solvent only) and a positive control group (treated with a known skin carcinogen) are included.

Chronic Oral Toxicity Study by Gavage in Rodents

This protocol is based on National Toxicology Program (NTP) bioassays for compounds like benzyl chloride.[15][16]

  • Animal Model: F344 rats and B6C3F1 mice, typically 52 animals per sex per group.

  • Test Substance Preparation: The chlorinated toluene is administered in a vehicle such as corn oil.

  • Dosing Regimen: The test substance is administered by gavage (oral intubation) at two to three different dose levels.

  • Frequency and Duration: Dosing occurs three times a week for 104 weeks (2 years).

  • Observation: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.

  • Endpoint: The primary endpoints are the incidence, multiplicity, and latency of tumors in various organs. A complete necropsy and histopathological examination of all major organs and tissues are performed on all animals.

  • Control Group: A vehicle control group receiving corn oil by gavage is included.

Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemicals.[17][18]

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA102) that are auxotrophic for histidine are used. These strains have different types of mutations in the histidine operon and are used to detect different types of mutagens.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to determine if the compound itself or its metabolites are mutagenic.

  • Procedure: The tester strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.

  • Observation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Signaling Pathways and Mechanisms of Toxicity

The toxicity and carcinogenicity of chlorinated toluenes can be attributed to various molecular mechanisms. The following diagrams illustrate some of the proposed pathways.

Benzotrichloride-Induced Carcinogenesis via K-ras Activation

Benzotrichloride has been shown to induce lung tumors in mice, and this has been linked to the activation of the K-ras protooncogene.[3][7]

Benzotrichloride_Kras_Pathway BTC Benzotrichloride (BTC) Metabolic_Activation Metabolic Activation (e.g., by CYPs) BTC->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., electrophilic intermediate) Metabolic_Activation->Reactive_Metabolite DNA_Adducts DNA Adduct Formation Reactive_Metabolite->DNA_Adducts Kras_Mutation GC to AT Transition in K-ras Codon 12 DNA_Adducts->Kras_Mutation Active_Kras Constitutively Active K-ras Protein Kras_Mutation->Active_Kras Signaling_Cascade Downstream Signaling (e.g., MAPK pathway) Active_Kras->Signaling_Cascade Cell_Proliferation Increased Cell Proliferation Signaling_Cascade->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Signaling_Cascade->Apoptosis_Inhibition Tumor_Formation Tumor Formation (Lung Adenoma) Cell_Proliferation->Tumor_Formation Apoptosis_Inhibition->Tumor_Formation

Caption: Proposed pathway for benzotrichloride-induced lung carcinogenesis involving K-ras activation.

General Toxicity Pathway via Oxidative Stress and Apoptosis

Exposure to some chlorinated aromatic compounds can induce oxidative stress, leading to cellular damage and apoptosis. This is a plausible general mechanism for the toxicity of some chlorinated toluenes.[4][19]

Oxidative_Stress_Apoptosis_Pathway Chlorinated_Toluene Chlorinated Toluene Cellular_Metabolism Cellular Metabolism Chlorinated_Toluene->Cellular_Metabolism ROS_Generation Reactive Oxygen Species (ROS) Generation Cellular_Metabolism->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Protein_Damage->Apoptosis DNA_Damage->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: General pathway of chlorinated toluene-induced toxicity via oxidative stress and apoptosis.

Conclusion

The carcinogenicity and toxicity of chlorinated toluenes are highly dependent on the degree and location of chlorination. Alpha-chlorinated toluenes, such as benzyl chloride, benzal chloride, and benzotrichloride, generally exhibit greater carcinogenic potential than the ring-chlorinated isomers presented in this guide. The genotoxic effects of some of these compounds, including their ability to form DNA adducts and activate oncogenes, are key to their carcinogenic mechanisms. In contrast, the carcinogenicity of ring-chlorinated toluenes like 2,4-, 2,6-, and 3,4-dichlorotoluene is not well-established. Acute toxicity also varies among the different isomers. This comparative guide underscores the importance of considering the specific chemical structure when evaluating the potential hazards of chlorinated toluenes. Further research is needed to fully elucidate the mechanisms of action and to assess the long-term health effects of many of these compounds.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-2-(dichloromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-Chloro-2-(dichloromethyl)benzene is a hazardous chemical that requires specialized handling and disposal. This document provides essential safety information and outlines the standard procedures for its disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area.

Proper management and disposal of this compound are critical to ensure personnel safety and environmental protection. This substance is classified as a hazardous material, and its disposal is regulated. The following guide provides procedural steps for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably under a chemical fume hood.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.[1][2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and in determining appropriate disposal methods, particularly for incineration.

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₃[5]
Molecular Weight 195.47 g/mol [5]
Appearance Colorless liquid with a pungent odor[1]
Boiling Point 213 °C[1]
Melting Point -17 °C[1]
Density 1.3 g/cm³[1]
Flash Point > 91 °C[1][2]
Solubility in Water 0.01 g/100ml at 25°C (very poor)[1]
Vapor Pressure 0.02 kPa at 25°C[1]
UN Hazard Class 6.1 (Toxic substances)[1]
UN Packing Group III[1]

Accidental Release and Spill Management

In the event of a spill, immediate action is required to contain the substance and prevent it from entering drains or waterways, as it is very toxic to aquatic life.[1][2]

Spill Containment and Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert material such as dry sand or earth.

  • Collect: Carefully collect the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste.[1] Do not use water to clean up the spill.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Proper Disposal Procedures

Disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is classified as a hazardous waste and should not be disposed of in regular trash or down the drain.[6]

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and sealed hazardous waste container.[1]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]

    • The storage area should not have access to drains or sewers.[1][2]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and an accurate description of the waste.

Recommended Disposal Method:

The primary recommended method for the disposal of chlorinated organic compounds is high-temperature incineration .[6][7] This process should be performed in a licensed and permitted hazardous waste incinerator equipped with afterburners and scrubbers to neutralize the toxic and corrosive gases, such as hydrogen chloride, that are produced upon combustion.[1] For hazardous waste containing more than 1% of halogenated organic substances, the incineration temperature should be at least 1100 °C.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Temporary Storage cluster_2 Disposal Arrangement cluster_3 Final Disposal A 1. Waste Generation (e.g., unused chemical, contaminated materials) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Collect Waste in a Designated Hazardous Waste Container B->C D 4. Securely Seal and Label Container ('Hazardous Waste', Chemical Name) C->D E 5. Store in a Cool, Dry, Ventilated Area D->E F 6. Use Secondary Containment E->F G 7. Keep Away from Drains and Incompatible Materials F->G H 8. Contact Institutional EHS or Licensed Disposal Vendor G->H I 9. Provide Waste Information and SDS H->I J 10. Schedule Waste Pickup I->J K 11. Transport by Licensed Carrier J->K L 12. High-Temperature Incineration at a Permitted Facility K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-2-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling of 1-Chloro-2-(dichloromethyl)benzene (CAS No. 88-66-4), tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. Below is a summary of the required PPE when handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.Protects against splashes and vapors that can cause serious eye irritation.[2]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1] Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][3]The chemical is harmful in contact with skin and causes skin irritation.[2][4]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator when necessary.[1] A filter respirator for organic gases and vapors adapted to the airborne concentration of the substance is recommended.[4][5]The substance is harmful if inhaled and may cause respiratory irritation.[4]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

In the event of an exposure, follow these first aid guidelines:

Exposure Route First Aid Procedure
Inhalation Move the exposed person to fresh air at once.[1][6] If breathing is difficult, give oxygen.[1] If breathing has stopped, perform artificial respiration.[1][6] Seek medical attention if you feel unwell.[4][5]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical aid if skin irritation occurs.[1][4][5] Wash clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Get medical aid immediately.[1][7]
Ingestion Do NOT induce vomiting.[1][4][5] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Get medical aid immediately.[1]

This chemical is combustible and presents specific fire hazards.

Aspect Guidance
Suitable Extinguishing Media Use foam, water spray, dry powder, or carbon dioxide.[4][5] Water spray can be used to cool fire-exposed containers.[1]
Unsuitable Extinguishing Media Do not use a direct water jet.
Specific Hazards Gives off irritating or toxic fumes (or gases) in a fire, including hydrogen chloride and carbon monoxide.[1][4][5] Above 91°C, explosive vapor/air mixtures may be formed.[4][5] Containers may explode when heated.[1]
Protective Equipment Wear a self-contained breathing apparatus in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][7]

In case of a spill, isolate the area and follow these steps:

Step Action
1. Control & Contain Immediately notify others in the area and evacuate if necessary.[8][9][10] Control the source of the leak if it is safe to do so.[9] Use an inert absorbent material like dry sand or earth to create a dike around the spill to prevent it from spreading.[1][11]
2. Absorb Slowly add absorbent material over the spill, working from the outside in.[1][9]
3. Collect Use a spark-proof tool to scoop the absorbed material into a suitable, sealable chemical waste container.[1][12]
4. Decontaminate Wash the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[9]
5. Ventilate Ensure the area is well-ventilated.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Gather all necessary PPE as detailed in the table above.

  • Prepare all required equipment and reagents before handling the chemical.

  • Have a spill kit readily available.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapor, mist, or gas.[1]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Avoid contact with incompatible substances such as moisture, alcohols, amines, bases, and oxidizing agents.[1]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Decontaminate all equipment used.

  • Store the chemical in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Ensure the storage area has ventilation along the floor.[4][5]

Waste Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination.

1. Waste Collection:

  • Collect all waste material, including contaminated absorbent from spills and disposable PPE, in a designated, properly labeled, and sealed chemical waste container.[1][4]

2. Neutralization (if applicable):

3. Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.[4][5] This substance is very toxic to aquatic life.[2][4]

Safety Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

prep Preparation - Assess Risks - Gather PPE & Spill Kit - Work in Fume Hood handling Chemical Handling - Avoid Contact & Inhalation - Keep Container Closed - Away from Ignition Sources prep->handling storage Proper Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage Task Finished spill Spill Occurs handling->spill No exposure Exposure Occurs handling->exposure No disposal Waste Disposal - Collect in Labeled Container - Use Licensed Disposal Service storage->disposal end Procedure Complete disposal->end spill_response Spill Response - Evacuate & Alert - Control & Absorb - Collect & Decontaminate spill->spill_response Yes first_aid First Aid - Move to Fresh Air - Flush Skin/Eyes - Seek Medical Attention exposure->first_aid Yes spill_response->handling first_aid->handling

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.